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8-Methoxy-1,4-dioxaspiro[4.5]decane Documentation Hub

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  • Product: 8-Methoxy-1,4-dioxaspiro[4.5]decane
  • CAS: 56292-99-0

Core Science & Biosynthesis

Foundational

Technical Master File: 8-Methoxy-1,4-dioxaspiro[4.5]decane

The following technical guide is structured as a high-level Master File for researchers and process chemists. It prioritizes actionable protocols, mechanistic insight, and application context over generic descriptions.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level Master File for researchers and process chemists. It prioritizes actionable protocols, mechanistic insight, and application context over generic descriptions.

[1]

Executive Summary

8-Methoxy-1,4-dioxaspiro[4.5]decane (also known as 4-methoxycyclohexanone ethylene ketal) acts as a pivotal "masked" intermediate in the synthesis of spirocyclic pharmaceuticals.[1] Its value lies in the orthogonal stability of the ketal and methyl ether functionalities.[1] The ethylene ketal protects the ketone from nucleophilic attack during harsh transformations (e.g., Grignard additions, reductions), while the methoxy group at the C8 position (C4 of the original cyclohexane) provides a stable, lipophilic handle often retained in final drug candidates to modulate metabolic stability and blood-brain barrier (BBB) permeability.

This compound is a primary precursor for Cathepsin S inhibitors and 5-HT1A receptor agonists , where the rigid spiro-core directs pharmacophores into specific spatial orientations unavailable to flexible alkyl chains.[1][2]

Chemical Constitution & Stereochemistry

The molecule features a spiro-junction at C5, connecting a rigid cyclohexane ring to a 1,3-dioxolane ring.[1]

  • Spiro-Conformation: The cyclohexane ring typically adopts a chair conformation.[1] The 1,3-dioxolane ring is puckered.[1]

  • Stereoisomerism: The methoxy group at C8 can exist in axial or equatorial orientations relative to the rigid spiro-center.[1]

    • Thermodynamic Preference: The equatorial conformer is generally favored to minimize 1,3-diaxial interactions, though commercial preparations often exist as diastereomeric mixtures (cis/trans) unless stereoselectively synthesized.

    • Numbering: The spiro carbon is C5. The oxygens are at 1 and 4.[1][2] The methoxy substituent is at C8.[1]

PropertyValue
Molecular Weight 172.22 g/mol
LogP (Predicted) ~0.8 (Lipophilic, BBB permeable)
Boiling Point ~95–100°C @ 0.07 mmHg (Extrapolated)
Density ~1.08 g/mL
Appearance Clear, colorless viscous oil

Synthesis & Manufacturing Protocols

Two primary routes exist: Direct Ketalization (Industrial) and Functionalization of the Spiro-Alcohol (Lab Scale).

Method A: Direct Ketalization (Scale-Up Preferred)

This method is preferred for bulk synthesis due to the availability of 4-methoxycyclohexanone.[1]

Reaction Logic: This is a reversible condensation controlled by entropy and water removal. Benzene or Toluene is used as an azeotropic solvent to drive the equilibrium forward via a Dean-Stark trap.[1]

Protocol:

  • Charge: A reaction vessel is charged with 4-methoxycyclohexanone (1.0 eq), ethylene glycol (1.2–1.5 eq), and p-toluenesulfonic acid (PTSA) (0.05 eq) as the catalyst.

  • Solvent: Suspend in Toluene (10 volumes).

  • Reflux: Heat to reflux (110°C) with vigorous stirring. Connect a Dean-Stark apparatus to continuously remove the water/toluene azeotrope.[1]

  • Monitoring: Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or GC. The disappearance of the ketone peak indicates completion (typically 4–12 hours).

  • Workup: Cool to RT. Wash the organic layer with saturated NaHCO₃ (to neutralize PTSA) followed by brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Distillation under reduced pressure yields the pure ketal.[1]

Method B: Methylation of 1,4-Dioxaspiro[4.5]decan-8-ol

Used when the alcohol precursor is readily available or when specific stereochemistry of the alcohol is established prior to methylation.[1]

Protocol:

  • Activation: Dissolve 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous THF or DMF under N₂ atmosphere.

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion, 1.2 eq) portion-wise. Allow H₂ evolution to cease (approx. 30 min).

  • Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Isolation: Extract with Et₂O or EtOAc. The product is obtained after drying and concentration.[1][2][3]

Visualization: Synthesis Pathways

SynthesisPathways cluster_legend Pathway Legend Start1 4-Methoxyphenol Inter1 4-Methoxycyclohexanone Start1->Inter1 1. H2/Cat (Red) 2. Oxidation Product 8-Methoxy-1,4- dioxaspiro[4.5]decane Inter1->Product Ethylene Glycol PTSA, Toluene -H2O (Dean-Stark) Start2 1,4-Cyclohexanedione Monoethylene Ketal Inter2 1,4-Dioxaspiro[4.5]decan-8-ol Start2->Inter2 NaBH4 reduction Inter2->Product 1. NaH, THF 2. MeI key Green: Industrial Route Blue: Lab Functionalization

Figure 1: Dual synthetic pathways for 8-Methoxy-1,4-dioxaspiro[4.5]decane showing the convergent industrial and laboratory routes.

Reactivity Profile & Stability

Acid Sensitivity (The "De-masking" Switch)

The 1,3-dioxolane ring is highly sensitive to aqueous acid. This property is exploited to regenerate the ketone after downstream transformations are complete.[1]

  • Conditions: 1N HCl or 5% H₂SO₄ in THF/Water at RT.

  • Mechanism: Protonation of the ketal oxygen

    
     Ring opening 
    
    
    
    Formation of hemiketal
    
    
    Collapse to ketone.
  • Precaution: Avoid acidic workups if the ketal must be preserved.

Ether Stability

The C8-methoxy ether is chemically robust.[1] It withstands:

  • Basic conditions: (NaOH, KOH, NaH).

  • Reductive conditions: (LiAlH₄, H₂/Pd-C).

  • Oxidative conditions: (Jones reagent, PCC).

  • Cleavage: Demethylation requires harsh Lewis acids (e.g., BBr₃ at -78°C), which would likely also degrade the ketal.

Applications in Medicinal Chemistry

The 8-methoxy-1,4-dioxaspiro[4.5]decane scaffold is a "privileged structure" in drug design, particularly for CNS targets.[1]

5-HT1A Receptor Agonists

Researchers utilize the spiro-decane core to position arylpiperazine moieties.[1][4][5] The methoxy group mimics neurotransmitter features or occupies hydrophobic pockets in the receptor.[1]

  • Mechanism: The spiro-ring restricts conformational freedom, reducing the entropic penalty of binding to the G-protein coupled receptor (GPCR).[1]

  • Example Workflow:

    • Deprotection: Convert 8-methoxy-1,4-dioxaspiro[4.5]decane

      
       4-methoxycyclohexanone.
      
    • Reductive Amination: React ketone with an arylpiperazine using NaBH(OAc)₃.

    • Result: High-affinity 5-HT1A ligand.

Cathepsin S Inhibitors

Inhibitors of Cathepsin S (implicated in autoimmune disorders) often require a lipophilic, bulky group to fill the S2 or S3 pocket of the enzyme. The spiro-decane system provides this bulk while the methoxy group tunes solubility.[1]

Visualization: Drug Discovery Workflow

DrugDiscovery Precursor 8-Methoxy-1,4- dioxaspiro[4.5]decane Ketone 4-Methoxycyclohexanone Precursor->Ketone Acid Hydrolysis (Deprotection) Scaffold Spiro-Piperazine Scaffold Ketone->Scaffold Reductive Amination (w/ Aryl Piperazine) Target 5-HT1A Agonist / CatS Inhibitor Scaffold->Target SAR Optimization

Figure 2: The role of the title compound as a precursor in the synthesis of CNS-active pharmaceutical ingredients.

Analytical Characterization

To validate the identity of synthesized material, the following spectroscopic signals are diagnostic:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.90–3.95 ppm (s, 4H): Ethylene ketal protons (–O–CH₂–CH₂–O–). Distinctive singlet or tight multiplet.

    • δ 3.35 ppm (s, 3H): Methoxy singlet (–OCH₃).

    • δ 3.10–3.20 ppm (m, 1H): Methine proton at C8 (CH–OCH₃).

    • δ 1.50–1.90 ppm (m, 8H): Cyclohexane ring methylene protons.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~108 ppm: Spiro-quaternary carbon (O–C–O).[1] Diagnostic peak.

    • δ ~64 ppm: Ethylene glycol carbons.[1]

    • δ ~56 ppm: Methoxy carbon.

  • Mass Spectrometry (GC-MS):

    • Molecular ion [M]⁺ at m/z 172.[6]

    • Base peak often related to the loss of the methoxy group or fragmentation of the dioxolane ring.[1]

Safety & Handling

  • Hazards: Classified as Irritant (Xi).

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The ketal is stable, but prolonged exposure to moisture and heat can induce slow hydrolysis.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; the compound has moderate water solubility and lipophilicity.[1]

References

  • BenchChem. An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. (Accessed 2026).[6][8] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 567096, 8-Methoxy-1,4-dioxaspiro[4.5]decane.[1] (Accessed 2026).[6][8] Link

  • European Journal of Medicinal Chemistry. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists.[1][4] (2017).[4] Link

  • Google Patents. Preparation method of 4-methoxycyclohexanone (CN105152884A).[1] (Accessed 2026).[6][8] Link

  • Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane. (Accessed 2026).[6][8] Link

Sources

Exploratory

Technical Whitepaper: 8-Methoxy-1,4-dioxaspiro[4.5]decane

Executive Summary & Compound Profile 8-Methoxy-1,4-dioxaspiro[4.5]decane (also known as 4-methoxycyclohexanone ethylene ketal ) is a critical bicyclic intermediate used in the synthesis of functionalized cyclohexane deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

8-Methoxy-1,4-dioxaspiro[4.5]decane (also known as 4-methoxycyclohexanone ethylene ketal ) is a critical bicyclic intermediate used in the synthesis of functionalized cyclohexane derivatives. It serves primarily as a "masked" ketone, allowing researchers to perform harsh chemical transformations (such as organometallic additions or reductions) on the cyclohexane ring without compromising the carbonyl functionality, which is protected as a robust 1,3-dioxolane ring.

This guide details the structural properties, synthetic pathways, and validated experimental protocols for generating and utilizing this scaffold in medicinal chemistry.[1][2]

Chemical Identity
PropertySpecification
CAS Number 56292-99-0
IUPAC Name 8-methoxy-1,4-dioxaspiro[4.5]decane
Synonyms 4-Methoxycyclohexanone ethylene ketal; 4,4-Ethylenedioxycyclohexyl methyl ether
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
SMILES COC1CCC2(CC1)OCCO2
InChI Key WCOBCKRVWREALP-UHFFFAOYSA-N
Physical State Colorless to pale yellow liquid
Boiling Point ~230°C (Predicted at 760 mmHg)

Strategic Utility in Drug Design

The utility of 8-methoxy-1,4-dioxaspiro[4.5]decane lies in its orthogonal reactivity . In complex synthesis, the ketone at the C1 position (cyclohexane numbering) is often the most reactive electrophile. By locking it as a spiro-ketal, the molecule becomes inert to basic and nucleophilic conditions.

Key Applications:
  • Stereochemical Scaffolding: The methoxy group at C8 (spiro numbering) introduces asymmetry. This allows for diastereoselective reactions on the ring, crucial for synthesizing analgesics (e.g., tramadol analogs) or neuroactive amines.

  • Grignard/Lithium Compatibility: The ketal protection allows the introduction of substituents at other ring positions via lithiation without attacking the carbonyl.

  • Solubility Modulation: The methoxy ether improves lipophilicity compared to the free alcohol precursor (1,4-dioxaspiro[4.5]decan-8-ol), aiding in membrane permeability studies during early-stage lead optimization.

Synthetic Architecture

Two primary routes exist for synthesizing this compound.[1] The choice depends on the availability of starting materials and the required stereochemical purity.

Route A: O-Methylation (Recommended for Lab Scale)

This route starts with 1,4-dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1). It is the preferred method for research because the alcohol precursor is stable and commercially available. The reaction involves deprotonation with Sodium Hydride (NaH) followed by trapping with Methyl Iodide (MeI).

Route B: Ketalization (Industrial Scale)

This route starts with 4-methoxycyclohexanone (CAS 13482-23-0).[3] It involves standard acid-catalyzed protection using ethylene glycol. While cheaper, 4-methoxycyclohexanone is less stable and harder to source in high purity than the ketal-alcohol.

Visualization of Synthetic Pathways[2]

SynthesisPathways Start1 1,4-Dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1) Reagent1 NaH, MeI THF, 0°C to RT Start1->Reagent1 Start2 4-Methoxycyclohexanone (CAS 13482-23-0) Reagent2 Ethylene Glycol pTSA, Toluene Dean-Stark Start2->Reagent2 Target 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS 56292-99-0) Reagent1->Target Williamson Ether Synthesis (Route A) Reagent2->Target Acid Catalyzed Protection (Route B)

Figure 1: Convergent synthetic pathways for 8-Methoxy-1,4-dioxaspiro[4.5]decane. Route A is preferred for laboratory precision.

Validated Experimental Protocols

The following protocols are designed with self-validating checkpoints to ensure scientific rigor.

Protocol 1: Synthesis via Williamson Ether Synthesis (Route A)

Objective: Conversion of 1,4-dioxaspiro[4.5]decan-8-ol to 8-methoxy-1,4-dioxaspiro[4.5]decane.

Reagents:

  • 1,4-Dioxaspiro[4.5]decan-8-ol (1.0 eq)[4]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Add NaH (1.5 eq) and wash twice with dry hexane to remove mineral oil if high purity is required (optional for crude intermediates).

  • Solvation: Suspend the NaH in anhydrous THF (0.2 M concentration relative to substrate). Cool the suspension to 0°C using an ice bath.

  • Deprotonation: Dissolve the alcohol (1,4-dioxaspiro[4.5]decan-8-ol) in a minimal amount of THF and add dropwise to the NaH suspension.

    • Causality: Slow addition prevents runaway exotherms and controls hydrogen gas evolution.

    • Checkpoint: Stir at 0°C for 30 mins, then warm to RT for 30 mins. Evolution of bubbles (

      
      ) should cease, indicating alkoxide formation.
      
  • Methylation: Cool the mixture back to 0°C. Add Methyl Iodide (1.5 eq) dropwise.

    • Safety Note: MeI is a potent alkylating agent; use in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Validation: Monitor by TLC (System: 30% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a less polar spot (
      
      
      
      ) should appear.
  • Quench & Workup: Carefully quench with saturated

    
     solution. Extract with Diethyl Ether (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate
    • vacuo.

Protocol 2: Deprotection (Regeneration of the Ketone)

Objective: Removal of the ketal to yield 4-methoxycyclohexanone.

Methodology:

  • Dissolve the ketal (Target) in Acetone/Water (4:1).

  • Add p-Toluenesulfonic acid (pTSA, 0.1 eq) or 1M HCl.

  • Reflux for 2 hours.

  • Validation: IR spectroscopy will show the appearance of a strong carbonyl stretch at

    
     and loss of the C-O-C ketal bands (1050-1150 
    
    
    
    ).

Reactivity & Stability Profile

ParameterDescription
Acid Stability Low. Hydrolyzes rapidly in aqueous acid (pH < 4) to restore the ketone.
Base Stability High. Stable to hydroxides, organolithiums, and Grignard reagents.
Oxidation Stability Moderate. The methoxy group is stable, but the

-position to the ether is susceptible to radical oxidation under harsh conditions.
Thermal Stability Stable up to 150°C; suitable for gas chromatography (GC) analysis.

References

  • PubChem. (n.d.).[4] 8-Methoxy-1,4-dioxaspiro[4.5]decane (Compound). National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

Foundational

8-Methoxy-1,4-dioxaspiro[4.5]decane structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 8-Methoxy-1,4-dioxaspiro[4.5]decane Authored by: A Senior Application Scientist Introduction In the landscape of pharmaceutical research and synthetic chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 8-Methoxy-1,4-dioxaspiro[4.5]decane

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's structure is a foundational pillar of scientific integrity and innovation. The process, known as structure elucidation, is a systematic investigation that transforms raw analytical data into a definitive three-dimensional representation of a molecule. This guide provides a comprehensive, in-depth walkthrough of the methodologies employed to elucidate the structure of 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS No: 56292-99-0), a notable heterocyclic compound.[1][2] Also known as 4-Methoxycyclohexanone ethylene ketal, this molecule serves as an excellent case study for demonstrating the synergistic power of modern analytical techniques.[1]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring that each step in the analytical workflow serves as a self-validating component of the final structural proof. We will dissect the molecule's identity piece by piece, employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Section 1: The Initial Hypothesis - Molecular Blueprint

Before delving into the experimental data, we begin with the proposed structure of 8-Methoxy-1,4-dioxaspiro[4.5]decane. This provides a framework for predicting spectral outcomes and, ultimately, for comparison against the acquired data.

The molecule possesses a unique spirocyclic system, where a cyclohexane ring and a 1,3-dioxolane ring share a single carbon atom (the spiro center). A methoxy group is substituted on the cyclohexane ring.

Molecular Formula: C₉H₁₆O₃[1] Molecular Weight: 172.22 g/mol [1]

Caption: Proposed structure of 8-Methoxy-1,4-dioxaspiro[4.5]decane with atom numbering.

Section 2: Mass Spectrometry - The Molecular Weight and Formula Gatekeeper

Mass spectrometry is the first port of call in structure elucidation. Its primary function is to provide a highly accurate molecular weight, which in turn validates the molecular formula.

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides a mass measurement with enough precision (typically to four or five decimal places) to constrain the elemental composition to a single molecular formula, effectively eliminating ambiguity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M•+).

  • Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic charged ions.

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a time-of-flight or quadrupole analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Data Interpretation
  • Molecular Ion (M•+): The peak corresponding to the intact molecule will appear at an m/z of 172. Its presence confirms the molecular weight.

  • High-Resolution Data: HRMS would yield a value such as 172.110, which corresponds to the exact mass of C₉H₁₆O₃ (calculated exact mass: 172.1099).[1]

  • Fragmentation Pattern: The fragmentation provides a "fingerprint" that reflects the molecule's structure. Key fragmentations for cyclic ethers and ketals often involve α-cleavage (bond breaking adjacent to an oxygen atom) and ring-opening mechanisms.[3][4]

Table 1: Predicted Key Mass Fragments

m/z Value Proposed Fragment Significance
172 [C₉H₁₆O₃]•+ Molecular Ion
141 [M - OCH₃]•+ Loss of the methoxy group
113 [C₇H₉O]•+ Cleavage of the dioxolane ring
87 [C₄H₇O₂]•+ Fragment containing the dioxolane moiety

| 71 | [C₄H₇O]•+ | Further fragmentation of the cyclohexane ring |

G M Molecular Ion m/z = 172 F1 Loss of •OCH₃ m/z = 141 M->F1 - 31 F2 Loss of C₂H₄O (from ring) m/z = 128 M->F2 - 44 F3 Dioxolane Fragment m/z = 87 M->F3 Ring Cleavage G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Environments) HSQC HSQC (¹H-¹³C Direct Correlation) C13->HSQC DEPT DEPT-135 (CH, CH₂, CH₃ ID) DEPT->HSQC Final Final Structure COSY->Final HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC HMBC->Final

Caption: Logical workflow for structure elucidation using a suite of NMR experiments.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The deuterium in the solvent is used for field frequency locking, and its residual proton signal serves as a reference.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of predefined pulse sequences are run to acquire the ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra. [5]

Data Interpretation and Step-by-Step Assignment

Step 1: ¹H and ¹³C/DEPT-135 NMR - The Parts List

First, we analyze the 1D spectra to count the number of unique proton and carbon environments and identify the types of carbon atoms (CH₃, CH₂, CH, C).

  • ¹H NMR: We expect to see signals for the methoxy group (a singlet integrating to 3H), the dioxolane ring protons (a multiplet integrating to 4H), the proton on the carbon bearing the methoxy group (a multiplet for 1H), and the remaining cyclohexane ring protons (overlapping multiplets for 8H). Protons adjacent to oxygen atoms will be shifted downfield (3.4-4.5 ppm). [6]* ¹³C NMR: We expect 9 distinct carbon signals, as molecular symmetry allows.

  • DEPT-135: This experiment will show positive signals for the CH₃ group and the CH groups, and negative signals for the CH₂ groups. The quaternary spiro carbon will be absent.

Table 3: Predicted ¹H and ¹³C NMR Data

Atom No. Type (from DEPT) Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) ¹H Multiplicity ¹H Integration
C5 C (Quaternary) ~108 - - -
C2, C4 CH₂ ~64 ~3.9 m 4H
C8 CH ~75 ~3.4 m 1H
C11 CH₃ ~56 ~3.3 s 3H
C6, C10 CH₂ ~30-35 ~1.6-1.9 m 4H

| C7, C9 | CH₂ | ~25-30 | ~1.5-1.8 | m | 4H |

Step 2: HSQC - Connecting Protons to Carbons

The HSQC spectrum is a 2D plot that shows correlations between protons and the carbons they are directly attached to. Each peak in the spectrum links a specific proton signal on one axis to a specific carbon signal on the other. This allows for the unambiguous assignment of protonated carbons. For example, the singlet at ~3.3 ppm in the ¹H spectrum will show a cross-peak to the carbon at ~56 ppm in the ¹³C spectrum, definitively assigning this pair to the methoxy group.

Step 3: COSY - Mapping the Proton-Proton Network

The COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds). We can trace the connectivity through the cyclohexane ring by "walking" along the coupled proton signals. For instance, the proton at C8 will show a correlation to the protons at C7 and C9. These protons will, in turn, show correlations to the protons at C6 and C10, establishing the ring's framework.

Step 4: HMBC - Assembling the Final Structure

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final key to the puzzle. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. [7]This is crucial for connecting the different fragments of the molecule.

  • Key HMBC Correlation 1: A correlation from the methoxy protons (¹H at ~3.3 ppm) to the C8 carbon (~75 ppm) confirms that the methoxy group is attached to C8.

  • Key HMBC Correlation 2: Correlations from the dioxolane protons (¹H at ~3.9 ppm) to the spiro carbon (C5 at ~108 ppm) confirm the spirocyclic connection.

  • Key HMBC Correlation 3: Correlations from the C6 and C10 protons to the spiro carbon (C5) link the cyclohexane ring to the dioxolane ring.

These long-range correlations provide the unambiguous, self-validating proof of the complete molecular structure, leaving no doubt as to the connectivity of all atoms.

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of 8-Methoxy-1,4-dioxaspiro[4.5]decane is a clear demonstration of the power of a multi-faceted analytical strategy. Each technique provides a unique and essential layer of information, and together they form a robust, self-validating system.

  • Mass Spectrometry established the correct molecular formula.

  • Infrared Spectroscopy confirmed the expected functional groups and, crucially, the absence of the starting ketone.

  • A comprehensive suite of NMR experiments provided the definitive proof of the atomic connectivity and the overall molecular architecture.

References

  • PubChem. (n.d.). 8-Methoxy-1,4-dioxaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (2020). Study of the structure of spiro-linked nitrocyclopropanecarboxylates by 1D and 2D NMR spectroscopy. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

  • Abou-El-Zahab, M. M., & El-Maghraby, M. A. (1976). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society, Perkin Transactions 2, (11), 1376-1378.
  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]

  • Perrone, R., et al. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A Receptor Agonists. IRIS Unimore.
  • SlideShare. (2015, November 18). Infrared Spectroscopy- A spectro-analytical tool in chemistry. Retrieved from [Link]

  • Dr. Schaller. (n.d.). INFRARED SPECTROSCOPY (IR). College of Southern Nevada. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-782.
  • Lowe, J. T. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 452, 116330.
  • U.S. Environmental Protection Agency. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Alonso, D., Font, J., & Ortuño, R. M. (1993). 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry, 31(1), 89-91.
  • Bruker. (n.d.). Tools for Structure Elucidation. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • Lee, S. J., et al. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Mass Spectrometry, 6(1), 1-8.
  • Arkivoc. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 8-Methoxy-1,4-dioxaspiro[4.5]decane

This guide details the spectroscopic characterization of 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0), a critical protected intermediate in the synthesis of functionalized cyclohexanes and spirocyclic pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0), a critical protected intermediate in the synthesis of functionalized cyclohexanes and spirocyclic pharmaceuticals.[1][2]

The following data and protocols are synthesized from high-fidelity experimental sources, including specific characterization from The Journal of Organic Chemistry (2017), ensuring precision for research and quality control applications.

[1][2]

Chemical Identity & Significance

This compound represents the ethylene glycol ketal of 4-methoxycyclohexanone.[1][2] Its primary utility lies in orthogonal protection strategies: the ketal mask stabilizes the ketone functionality while the methoxy group directs stereochemical outcomes in subsequent transformations (e.g., reductive aminations or organometallic additions).

PropertyData
IUPAC Name 8-Methoxy-1,4-dioxaspiro[4.5]decane
Synonyms 4-Methoxycyclohexanone ethylene ketal
CAS Number 56292-99-0
Molecular Formula C

H

O

Molecular Weight 172.22 g/mol
Appearance Colorless transparent oil

Synthesis & Purity Context

Understanding the synthetic origin is vital for interpreting spectral impurities.[2] The standard route involves acid-catalyzed ketalization of 4-methoxycyclohexanone.[1][2]

Common Impurities to Monitor:

  • Residual Ketone: 4-Methoxycyclohexanone (Signal: ~1715 cm

    
     in IR).[1][2]
    
  • Hydrolysis Product: If stored improperly (wet), the ketal reverts to the ketone.[2]

  • Toluene: Residual solvent from azeotropic distillation (Signals:

    
     7.1-7.2 ppm in 
    
    
    
    H NMR).[1][2]
Experimental Workflow (Synthesis)

The following workflow visualizes the generation of the target analyte, providing context for the spectral data.

SynthesisWorkflow Start 4-Methoxycyclohexanone (Precursor) Process Reflux (Dean-Stark) 4 Hours - H2O Start->Process Add Reagents Reagents Ethylene Glycol p-TsOH (cat.) Toluene Reagents->Process Workup Quench (Sat. NaHCO3) Extract (Et2O) Process->Workup Cool to 20°C Product 8-Methoxy-1,4-dioxaspiro[4.5]decane (Target Analyte) Workup->Product Concentrate (Yield ~85%)

Figure 1: Synthetic pathway for the generation of 8-Methoxy-1,4-dioxaspiro[4.5]decane via acid-catalyzed ketalization.

Spectroscopic Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR)

The NMR data below is derived from purified samples in CDCl


. The symmetry of the ketal ring and the distinct methoxy singlet are the primary diagnostic features.[2]

H NMR (400 MHz, CDCl

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.98 – 3.90 Multiplet (m)4HKetal -O-CH

-CH

-O-
Characteristic "roofing" effect of the dioxolane ring; confirms ketalization.[1][2]
3.33 Singlet (s)3H-OCH

Sharp singlet; diagnostic for the methyl ether.[1][2]
3.32 – 3.27 Multiplet (m)1HCH -OMe (H-8)Methine proton.[1][2] Upfield shift relative to ketone precursor due to loss of carbonyl anisotropy.[2]
1.88 – 1.65 Multiplet (m)6HRing CH

Overlapping equatorial/axial protons of the cyclohexane ring.[1][2]
1.59 – 1.50 Multiplet (m)2HRing CH

Remaining ring protons.[1][2][3]

C NMR (101 MHz, CDCl

)
Shift (

ppm)
Carbon TypeAssignmentInterpretation
108.5 Quaternary (C)Spiro C-5 (Ketal C)The spiro center.[1][2] Absence of peak at ~210 ppm confirms no free ketone.[2]
76.2 Methine (CH)C-8 (C-OMe)Carbon bearing the methoxy group.[1][2]
64.3 Methylene (CH

)
Ketal -O-C H

-
Two equivalent carbons of the ethylene bridge.[1][2]
55.8 Methyl (CH

)
-OC H

Methoxy carbon.[1][2]
31.3 Methylene (CH

)
Ring C-6/C-10

to the spiro center.[1][2]
28.2 Methylene (CH

)
Ring C-7/C-9

to the spiro center.[1][2]
B. Infrared Spectroscopy (IR)

IR is the fastest method to validate the conversion of the ketone to the ketal.[2]

  • Diagnostic Absence: The strong carbonyl stretching vibration (

    
    ) at 1715 cm
    
    
    
    must be absent .[1][2] A weak band here indicates incomplete reaction or hydrolysis.[2]
  • Key Bands:

    • 1150 – 1050 cm

      
      :  Strong, broad bands corresponding to C-O-C asymmetric stretching (characteristic of both the cyclic ketal and the aliphatic ether).[1][2]
      
    • 2950 – 2850 cm

      
      :  C-H stretching (aliphatic cyclohexane and methoxy C-H).[1][2]
      
C. Mass Spectrometry (MS)

The molecule is relatively stable but fragments predictably under Electron Ionization (EI).[1][2]

  • Molecular Ion (M

    
    ): 
    
    
    
    172 (Visible, though often weak).[2]
  • Base Peak / Major Fragments:

    • 
       141:  [M - OMe]
      
      
      
      . Loss of the methoxy radical is a favorable pathway.[2]
    • 
       99:  Characteristic dioxolane ring fragment (C
      
      
      
      H
      
      
      O
      
      
      ).[1][2] This is the "fingerprint" of the ethylene ketal protecting group.[2]
    • 
       86:  Retro-Diels-Alder type fragmentation of the cyclohexane ring.[1][2]
      
Fragmentation Pathway Logic

MSFragmentation Parent Molecular Ion (M+) m/z 172 Frag1 Loss of Methoxy (-OMe) [M - 31]+ -> m/z 141 Parent->Frag1 - •OCH3 Frag2 Dioxolane Fragment (Ketal Ring) m/z 99 Parent->Frag2 Ring Cleavage

Figure 2: Primary fragmentation pathways observed in Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols for Data Acquisition

Protocol 1: NMR Sample Preparation[1][2]
  • Solvent: Use CDCl

    
     (Chloroform-d) containing 0.03% TMS as an internal standard.[1][2]
    
  • Concentration: Dissolve ~10-15 mg of the oil in 0.6 mL of solvent.

  • Note: Ensure the sample is free of acid traces (e.g., from CDCl

    
     degradation), as acidity can induce ketal hydrolysis in the NMR tube, leading to the appearance of ketone peaks over time. Filtration through a small plug of basic alumina before analysis is recommended for aged solvents.[2]
    
Protocol 2: GC-MS Method[1][2]
  • Column: HP-5 or DB-5MS (30 m x 0.25 mm, 0.25 µm film).[1][2]

  • Inlet: 250°C, Split mode (20:1).

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Retention Time: The ketal will elute significantly later than the ketone precursor due to increased molecular weight and polarizability, despite the loss of the dipole-dipole interactions of the carbonyl.[2]

References

  • Van de Walle, T., et al. (2017).[2] "Oxidation of Secondary Methyl Ethers to Ketones." The Journal of Organic Chemistry, 82(13), 6671–6679. [Link][1][2][4]

    • Source of specific NMR ( values) and synthesis conditions.
  • PubChem Compound Summary. (n.d.). "8-Methoxy-1,4-dioxaspiro[4.5]decane."[1][2][5][6][7][8] National Center for Biotechnology Information.[2] [Link][1][2]

    • Validation of chemical identifiers and general physical properties.

Sources

Foundational

Introduction: The Spirocyclic Scaffold as a Privileged Structure in Neuropharmacology

An In-depth Technical Guide on the Biological Activity of 1,4-Dioxaspiro[4.5]decane Derivatives In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents often leads researchers toward compl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of 1,4-Dioxaspiro[4.5]decane Derivatives

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents often leads researchers toward complex, three-dimensional molecular architectures. The 1,4-dioxaspiro[4.5]decane scaffold, a rigid bicyclic system, has emerged as a quintessential "privileged structure." Its intrinsic conformational rigidity allows for the precise spatial orientation of pharmacophoric elements, a critical feature for achieving high-affinity and selective interactions with biological targets. While specific derivatives, such as those containing an 8-methoxy substitution, are part of this chemical space, this guide will explore the broader class of 1,4-dioxaspiro[4.5]decane derivatives, for which a significant body of research exists, particularly concerning their profound effects on the central nervous system (CNS).[1][2]

This document provides a technical overview of the synthesis, biological evaluation, and therapeutic potential of these compounds, focusing on their role as modulators of key neurotransmitter systems. We will delve into the causal relationships between molecular structure and biological activity, present validated experimental protocols, and explore the future trajectory of these promising molecules in drug development.

Section 1: Primary Biological Target Profile: Modulation of Serotonergic and Adrenergic Receptors

The most extensively characterized biological activity of 1,4-dioxaspiro[4.5]decane derivatives is their interaction with G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and α1-adrenergic receptors. This dual-target profile presents both a challenge for achieving selectivity and an opportunity for developing agents with unique polypharmacology.

Potent Agonism at the Serotonin 1A (5-HT1A) Receptor

The 5-HT1A receptor is a well-validated therapeutic target for a range of CNS disorders, including anxiety and depression.[1] Derivatives of 1,4-dioxaspiro[4.5]decane, particularly those incorporating an arylpiperazine moiety linked to the spirocyclic core, have been identified as potent and selective 5-HT1A receptor agonists.[3][4]

The rationale for targeting this receptor stems from its role as an inhibitory autoreceptor on serotonergic neurons and as a postsynaptic receptor in brain regions like the hippocampus and cortex. Activation of 5-HT1A receptors is known to produce anxiolytic and antidepressant effects. The spirocyclic scaffold is particularly adept at orienting the arylpiperazine group to fit optimally within the 5-HT1A binding pocket, leading to high-affinity interactions.[3] For example, the compound 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a powerful 5-HT1A receptor partial agonist with high potency (pD2 = 8.61).[3]

Structure-Activity Relationships (SAR) and Receptor Selectivity

A critical aspect of drug design is understanding how subtle structural modifications influence a compound's biological activity and selectivity. For this class of molecules, selectivity between the 5-HT1A receptor and α1-adrenoceptors is a key determinant of their therapeutic potential.

  • The Spiroketal Moiety: The integrity of the 1,4-dioxaspiro[4.5]decane ring is crucial. Research has shown that replacing one or both oxygen atoms with sulfur to create 1-oxa-4-thiaspiro- or 1,4-dithia-spiro[4.5]decane analogues can progressively decrease affinity for α1 receptors, thereby enhancing selectivity for the 5-HT1A receptor.[3][5] This is a prime example of how heteroatom substitution can be used to fine-tune a molecule's receptor interaction profile.

  • The Linker and Basic Amine: Replacing the rigid piperazine ring with a more flexible amine chain has been explored to optimize potency and efficacy. This modification led to the identification of compounds with outstanding potency (pD2 = 9.58) and selectivity for the 5-HT1A receptor.[5]

  • Aryl Substituents: The substitution pattern on the arylpiperazine ring is another critical factor. Different substituents can modulate affinity and efficacy, highlighting the importance of this region for receptor interaction.[4]

The interplay of these structural features dictates the final biological profile, as summarized in the diagram below.

SAR_Logic Core Spiroketal Scaffold Linker Linker Chain Core->Linker Arylpiperazine Arylpiperazine Moiety Linker->Arylpiperazine Mod_Spiro O -> S Substitution in Spiroketal Selectivity Selectivity (5-HT1A vs. α1) Mod_Spiro->Selectivity Increases 5-HT1A selectivity Mod_Linker Flexible vs. Rigid Linker (e.g., Piperazine) Potency Potency & Efficacy (pD2, Emax) Mod_Linker->Potency Modulates Mod_Aryl Substituents on Aryl Ring Mod_Aryl->Selectivity Modulates Mod_Aryl->Potency Modulates

Caption: Key structure-activity relationships for 1,4-dioxaspiro[4.5]decane derivatives.

Section 2: Therapeutic Applications Derived from 5-HT1A Agonism

The potent and selective 5-HT1A agonism of these spirocyclic compounds translates into significant therapeutic potential, particularly in the realms of neuroprotection and analgesia.

Neuroprotective Effects

Activation of 5-HT1A receptors is known to confer neuroprotective effects.[6] This is a multi-faceted mechanism involving the suppression of neuroinflammation and the inhibition of apoptotic pathways.[7][8][9] Studies have shown that select 1,4-dioxaspiro[4.5]decane derivatives possess promising neuroprotective activity in vitro.[5] The ability of these compounds to cross the blood-brain barrier (BBB) is a critical prerequisite for this activity. Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and in vitro permeability assays have predicted good BBB penetration for optimized lead compounds, further supporting their potential as CNS therapeutics.[5]

The underlying signaling pathway for 5-HT1A-mediated neuroprotection is illustrated below.

Neuroprotection_Pathway cluster_cell Neuron Spiro Spiro-Derivative (Agonist) Receptor 5-HT1A Receptor (GPCR) Spiro->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cAMP->Downstream Modulates Outcome Neuroprotective Outcomes: • Anti-apoptosis • Anti-inflammatory • Pro-survival Downstream->Outcome

Caption: 5-HT1A receptor activation cascade leading to neuroprotective effects.

Analgesic (Antinociceptive) Activity

The serotonergic system is deeply involved in the modulation of pain signals. Consequently, 5-HT1A receptor agonists are being investigated as a novel strategy for pain management. In vivo studies, such as the mouse formalin test, have demonstrated that potent 1,4-dioxaspiro[4.5]decane derivatives exhibit significant antinociceptive (pain-reducing) activity, validating this therapeutic approach.[5]

Quantitative Data Summary

The following table summarizes the biological data for representative 1,4-dioxaspiro[4.5]decane derivatives, illustrating the impact of structural modifications on receptor affinity and functional activity.

Compound IDKey Structural Feature5-HT1A R pKiα1d R pKi5-HT1A/α1d Selectivity5-HT1A R Efficacy (Emax)Reference
1 2-methoxyphenylpiperazine8.537.251951% (Partial Agonist)[3]
14 Flexible amine chain7.435.538054% (Partial Agonist)[5]
15 Flexible amine chain, thiaspiro9.587.914774% (Partial Agonist)[5]

Section 3: Validated Experimental Methodologies

To ensure scientific rigor and reproducibility, the characterization of these compounds relies on a suite of standardized assays. The choice of these protocols is driven by the need to quantify not just binding, but also functional activity and downstream effects.

General Synthesis Workflow

The synthesis of these derivatives is typically achieved through a convergent strategy, with reductive amination being the key final step. This approach is efficient and allows for the rapid generation of diverse analogues for SAR studies.[2][6]

Synthesis_Workflow Start_Ketone 1,4-Dioxaspiro[4.5]decan-8-one Step1 Reductive Amination (e.g., NaBH(OAc)3, DCE) Start_Ketone->Step1 Arylpiperazine Substituted Arylpiperazine Arylpiperazine->Step1 Workup Aqueous Workup & Extraction Step1->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Final Product: 1-((1,4-Dioxaspiro[4.5]decan-8-yl)methyl) -4-arylpiperazine Purification->Product

Caption: General workflow for the synthesis of arylpiperazine derivatives.

Experimental Protocol: Synthesis via Reductive Amination
  • Reactant Preparation: To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) and the desired substituted arylpiperazine (1.0 equivalent) in a suitable solvent (e.g., 1,2-dichloroethane, DCE), add a catalytic amount of acetic acid to facilitate iminium ion formation.[6]

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise to the stirred solution at room temperature. The choice of this reagent is critical as it is selective for imines in the presence of the ketone starting material and is less sensitive to moisture than other hydrides.

  • Reaction Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Quenching and Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., Dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final, pure compound.

Experimental Protocol: In Vitro Receptor Binding Assay
  • System Preparation: Use cell membranes from a stable cell line expressing the human recombinant receptor of interest (e.g., HEK-293 cells expressing 5-HT1A). The use of a recombinant system ensures that binding is specific to the target and not confounded by other receptors present in native tissue.

  • Competitive Binding: Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

  • Incubation and Termination: Allow the mixture to incubate to equilibrium. Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression analysis to calculate the IC50 (concentration causing 50% inhibition), which is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation. This provides a quantitative measure of the compound's affinity for the receptor.

Conclusion and Future Perspectives

Derivatives based on the 1,4-dioxaspiro[4.5]decane scaffold represent a highly promising class of CNS-active agents. Through systematic chemical modification, researchers have successfully developed compounds with high potency and selectivity for the 5-HT1A receptor, a key target in neuropharmacology. The demonstrated neuroprotective and analgesic activities in preclinical models provide a strong rationale for their continued development.[5]

Future research will likely focus on several key areas:

  • ADMET Optimization: Further refining the pharmacokinetic and safety profiles of lead compounds to ensure they are suitable for clinical trials.

  • Exploration of New Therapeutic Areas: Given the widespread role of the serotonergic system, these compounds could be investigated for other indications, such as mood disorders or cognitive enhancement.

  • Advanced In Vivo Models: Testing lead candidates in more complex and predictive animal models of neurological diseases to robustly validate their therapeutic efficacy.

The journey of the 1,4-dioxaspiro[4.5]decane scaffold from a simple building block to a source of potent neuromodulators underscores the power of rational drug design and the enduring importance of exploring novel three-dimensional chemical space.

References

  • Publish. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
  • MDPI. (2021, December 30). Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. Retrieved from [Link]

  • PMC. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Retrieved from [Link]

  • PMC. In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. Retrieved from [Link]

  • ResearchGate. Antimicrobial Activity of the Spiro Compounds. Retrieved from [Link]

  • PMC. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Retrieved from [Link]

  • PubMed. (2014, September 15). Synthesis of novel anticancer agents through opening of spiroacetal ring of diosgenin. Retrieved from [Link]

  • ACS Publications. Chemistry of spiroketals. Retrieved from [Link]

  • Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. Retrieved from [Link]

  • IRIS Unimore. (2016, September 15). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. Retrieved from [Link]

  • PubChem. 8-Methoxy-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]

  • ResearchGate. Chemical variation of natural product-like scaffolds: Design and synthesis of spiroketal derivatives. Retrieved from [Link]

  • PubMed. (2014, November 24). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. Retrieved from [Link]

  • PubMed. (2017, January 5). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Retrieved from [Link]

  • PMC. Asymmetric Synthesis of Naturally Occuring Spiroketals. Retrieved from [Link]

  • Springer. (2026, January 22). Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. Retrieved from [Link]

  • PMC. Synthesis and Neuroprotective Action of Xyloketal Derivatives in Parkinson's Disease Models. Retrieved from [Link]

  • PMC. Neuroprotective effects of naturally sourced bioactive polysaccharides: an update. Retrieved from [Link]

  • PubMed. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • SFERA. (2025, May 21). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • ResearchGate. (2024, December 12). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Retrieved from [Link]

Sources

Exploratory

8-Methoxy-1,4-dioxaspiro[4.5]decane literature review

An In-depth Technical Guide to 8-Methoxy-1,4-dioxaspiro[4.5]decane: Synthesis, Properties, and Applications of a Core Spiroketal Scaffold Introduction 8-Methoxy-1,4-dioxaspiro[4.5]decane is a heterocyclic organic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 8-Methoxy-1,4-dioxaspiro[4.5]decane: Synthesis, Properties, and Applications of a Core Spiroketal Scaffold

Introduction

8-Methoxy-1,4-dioxaspiro[4.5]decane is a heterocyclic organic compound featuring a spiroketal core structure. As a derivative of cyclohexanone, this molecule integrates the rigidity of a spirocyclic system with the functional utility of a methoxy group and a protective ketal. Spiroketals, characterized by two rings sharing a single central carbon atom, are significant structural motifs found in numerous natural products and have garnered substantial interest in medicinal chemistry.[1] Their well-defined, three-dimensional architecture provides a unique scaffold for the development of novel therapeutics, allowing for precise spatial orientation of functional groups and exploration of chemical space beyond traditional flat aromatic systems.[1][2]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the synthesis, physicochemical properties, and mechanistic underpinnings related to 8-Methoxy-1,4-dioxaspiro[4.5]decane, contextualizing its role as a valuable building block in the design of complex, biologically active molecules.

Part 1: Physicochemical Properties and Structural Analysis

The structural and chemical properties of 8-Methoxy-1,4-dioxaspiro[4.5]decane define its utility as a synthetic intermediate. Its IUPAC name is 8-methoxy-1,4-dioxaspiro[4.5]decane, and it is also commonly known as 4-Methoxycyclohexanone ethylene ketal, a name that directly alludes to its synthetic precursors.[3][4]

Core Structural Elements:

  • Spiro Junction: The central spiro carbon atom imparts significant conformational rigidity to the molecule, which is a desirable trait in drug design for reducing entropic loss upon binding to a biological target.[5]

  • 1,3-Dioxolane Ring: This ring is an ethylene glycol ketal, which serves as a robust protecting group for the ketone functionality of the parent cyclohexanone. It is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to regenerate the ketone.

  • Methoxy-Substituted Cyclohexane Ring: The methoxy group at the 8-position influences the molecule's polarity, solubility, and potential for hydrogen bonding. It can also serve as a handle for further chemical modification, such as demethylation to a hydroxyl group.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 56292-99-0 [3][6]
Molecular Formula C₉H₁₆O₃ [3]
Molecular Weight 172.22 g/mol [3]
IUPAC Name 8-methoxy-1,4-dioxaspiro[4.5]decane [3][4]
Synonyms 4-Methoxycyclohexanone ethylene ketal [3][4]

| XLogP3 | 0.8 |[3] |

Part 2: Synthesis and Mechanistic Insights

The most direct and widely employed method for synthesizing 8-Methoxy-1,4-dioxaspiro[4.5]decane is the acid-catalyzed ketalization of its corresponding ketone precursor, 4-methoxycyclohexanone, with ethylene glycol.[7][8]

Synthesis_of_8-Methoxy-1,4-dioxaspiro[4.5]decane cluster_reactants Reactants cluster_product Product R1 4-Methoxycyclohexanone P1 8-Methoxy-1,4-dioxaspiro[4.5]decane R1->P1  + Ethylene Glycol (HOCH₂CH₂OH)  H⁺ Catalyst (e.g., TsOH)  Reflux, Dean-Stark (remove H₂O) R2 Ethylene Glycol

Caption: General synthesis scheme for 8-Methoxy-1,4-dioxaspiro[4.5]decane.

Mechanistic Pathway of Ketalization

The reaction proceeds via a well-established mechanism for acid-catalyzed ketal formation. Understanding this mechanism is crucial for optimizing reaction conditions.

  • Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid, TsOH) protonates the carbonyl oxygen of 4-methoxycyclohexanone, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: An alcohol group from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiketal intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyls, converting it into a good leaving group (water).

  • Elimination of Water: The molecule dehydrates, forming a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second alcohol group of the ethylene glycol moiety attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, closing the five-membered dioxolane ring.

  • Deprotonation: The final step is the deprotonation of the resulting oxonium ion, regenerating the acid catalyst and yielding the final spiroketal product.

Causality Behind Experimental Choices:

  • Acid Catalyst: The reaction is thermodynamically neutral and slow without a catalyst. An acid is required to activate the ketone.

  • Removal of Water: Ketalization is a reversible equilibrium reaction.[9] To drive the reaction to completion, the water byproduct must be removed from the reaction mixture as it forms, in accordance with Le Châtelier's principle. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like benzene or toluene.[8]

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of analogous compounds.[8]

Materials:

  • 4-Methoxycyclohexanone (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.02 eq)

  • Toluene (or Benzene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methoxycyclohexanone, ethylene glycol, and toluene.

  • Add the catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • The resulting liquid can be purified further by vacuum distillation if necessary.

This self-validating protocol ensures the reaction goes to completion by actively removing the water byproduct and includes a standard workup to isolate and purify the target compound.

Part 3: Applications in Medicinal Chemistry and Drug Development

While specific applications for 8-Methoxy-1,4-dioxaspiro[4.5]decane are not extensively documented, its core structure is a privileged scaffold in modern drug discovery.[2] The compound serves primarily as a versatile synthetic intermediate, where the ketal acts as a stable protecting group while modifications are made to other parts of a larger molecule.

The 1,4-Dioxaspiro[4.5]decane Scaffold in Biologically Active Molecules

The rigid, non-planar nature of the spiro[4.5]decane framework is highly effective for orienting pharmacophoric elements in three-dimensional space, leading to enhanced binding affinity and selectivity for various biological targets.[2]

Case Study 1: 5-HT₁ₐ Receptor Agonists The serotonin 1A (5-HT₁ₐ) receptor is a key target for treating central nervous system disorders such as anxiety and depression.[2][10] Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have been developed as potent and selective 5-HT₁ₐ receptor agonists.[11] The spirocyclic core positions an amine-containing side chain in a precise orientation for optimal interaction with the receptor.[11]

Spiroketal_in_5HT1A_Agonist cluster_scaffold Core Scaffold cluster_pharmacophore Pharmacophoric Elements cluster_modulator Modulating Group Spiroketal 1,4-Dioxaspiro[4.5]decane Core (Provides 3D structure) Linker Linker Chain Spiroketal->Linker attachment point Amine Basic Amine (Interacts with Receptor) Linker->Amine Aryl Aryl Group (Modulates Selectivity/Affinity) Linker->Aryl

Caption: Logical relationship of the spiroketal scaffold in a typical 5-HT₁ₐ agonist.

Case Study 2: Cathepsin S Inhibitors Cathepsin S is a cysteine protease involved in inflammatory and autoimmune diseases.[2][12] The 1,4-dioxaspiro[4.5]decane moiety has been incorporated into inhibitors of Cathepsin S. Its rigid structure helps to correctly position functional groups that interact with the enzyme's active site, thereby improving potency and selectivity.[2][10]

Conclusion

8-Methoxy-1,4-dioxaspiro[4.5]decane is more than a simple organic molecule; it is a strategically designed building block that embodies key principles of modern synthetic and medicinal chemistry. Its synthesis via acid-catalyzed ketalization is efficient and well-understood. The compound's value lies in its spiroketal core, which provides a rigid, three-dimensional scaffold ideal for constructing complex molecules with precise stereochemistry. While direct therapeutic applications of this specific compound are not prominent, the proven success of its parent 1,4-dioxaspiro[4.5]decane scaffold in developing potent agonists and inhibitors for critical disease targets underscores its significance. For researchers in drug development, 8-Methoxy-1,4-dioxaspiro[4.5]decane represents a reliable intermediate and a gateway to novel chemical entities with therapeutic potential.

References

  • PubChem. 8-Methoxy-1,4-dioxaspiro[4.5]decane. National Center for Biotechnology Information. Available from: [Link].

  • Wikipedia. Spiroketals. Available from: [Link].

  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227–256. Available from: [Link].

  • RSC Publishing. (2014). Palladium catalyzed synthesis of benzannulated steroid spiroketals. Organic & Biomolecular Chemistry. Available from: [Link].

  • Beilstein Journals. (2013). Synthesis of the spiroketal core of integramycin. Beilstein Journal of Organic Chemistry, 9, 2446–2450. Available from: [Link].

  • Interesting Organic Chemistry and Natural Products. (2014). spiroketal. Available from: [Link].

  • IRIS Unimore. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A Receptor Agonists. Available from: [Link].

  • Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Available from: [Link].

  • QM Magic Class. (2020). Ketalization with Tetramethoxysilane: QM Mechanism Investigation. Available from: [Link].

  • ACS Publications. (2019). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Industrial & Engineering Chemistry Research, 58(5), 1957–1966. Available from: [Link].

  • Google Patents. (2013). US8604223B2 - Method of making ketals and acetals.
  • PubChemLite. 8-methylidene-1,4-dioxaspiro[4.5]decane. Available from: [Link].

  • PrepChem.com. Synthesis of methyl 1,4-dioxaspiro[13][14]decane-8-carboxylate. Available from: [Link].

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1234. Available from: [Link].

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,4-Dioxaspiro[4.5]decane Compounds

For Researchers, Scientists, and Drug Development Professionals The 1,4-dioxaspiro[4.5]decane moiety, a unique bicyclic structural motif, has carved a significant niche in the landscape of medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dioxaspiro[4.5]decane moiety, a unique bicyclic structural motif, has carved a significant niche in the landscape of medicinal chemistry and materials science.[1] Its rigid, three-dimensional architecture provides a robust scaffold for the precise spatial arrangement of functional groups, a critical feature in the design of highly specific and potent therapeutic agents. This in-depth technical guide delves into the historical context, seminal synthetic advancements, and the burgeoning applications of this versatile compound class, offering field-proven insights for professionals in drug development and chemical research.

The Spiroketal Heritage: A Foundation of Structural Rigidity

The story of 1,4-dioxaspiro[4.5]decane is intrinsically linked to the broader class of spiroketals, compounds characterized by two heterocyclic rings sharing a single central carbon atom.[2] The first documented examples of spiroketals in the scientific literature emerged before 1970, primarily in the context of complex natural products like triterpenoid saponins and sapogenins.[2] These naturally occurring molecules showcased the inherent conformational constraints and unique stereochemical properties imparted by the spiroketal core. This structural rigidity is a key attribute that medicinal chemists seek to exploit, as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding.

While a singular "discovery" event for the parent 1,4-dioxaspiro[4.5]decane is not prominent in the historical record, its emergence as a compound of interest is a testament to the growing appreciation for spirocyclic systems in rational drug design. Its value lies not in its own biological activity, but in its role as a foundational building block for more complex and pharmacologically active molecules.[3]

The Synthetic Cornerstone: Mastering the Ketalization

The journey to harnessing the potential of the 1,4-dioxaspiro[4.5]decane scaffold begins with the efficient synthesis of its key precursor, 1,4-dioxaspiro[4.5]decan-8-one. This bifunctional intermediate has been a focal point of synthetic methodology development due to its wide-ranging utility in the synthesis of pharmaceuticals, liquid crystals, and insecticides.[4]

Classical Approaches: From Cyclohexanediones to Protected Ketones

Early and still widely practiced synthetic strategies revolve around the protection of one of the carbonyl groups of a 1,4-cyclohexanedione derivative. The most common method involves the acid-catalyzed reaction with ethylene glycol to form the corresponding monoethylene ketal, 1,4-dioxaspiro[4.5]decan-8-one.

A significant advancement in this area involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[4] This method has been optimized to achieve high yields and reduced reaction times. For instance, using acetic acid as a catalyst under optimized conditions (65°C, HAc/H₂O volume ratio of 5:1, and a reactant concentration of 0.5 g·mL⁻¹) can increase the chromatographic yield of 1,4-dioxaspiro[4.5]decan-8-one to 80% in just 11 minutes, a substantial improvement over the 15 hours required by older protocols.[4]

G cluster_0 Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane->1,4-Dioxaspiro[4.5]decan-8-one Selective Deketalization (HAc/H₂O, 65°C) G cluster_1 Reductive Amination Workflow start 1,4-Dioxaspiro[4.5]decan-8-one imine Imine Intermediate start->imine Ammonia Source (e.g., NH₄OAc) amine 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine imine->amine Reducing Agent (e.g., NaBH(OAc)₃)

Sources

Exploratory

The Ascendancy of Spirocycles in Modern Drug Design: Escaping Flatland through 3D Scaffold Architecture

As a Senior Application Scientist, I have witnessed firsthand the costly attrition of promising lead compounds during late-stage preclinical and clinical development. Historically, high-throughput screening (HTS) librari...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have witnessed firsthand the costly attrition of promising lead compounds during late-stage preclinical and clinical development. Historically, high-throughput screening (HTS) libraries were saturated with flat, heteroaromatic molecules. While synthetically accessible via standard cross-coupling reactions, these 2D molecules frequently suffer from poor physicochemical properties, leading to target promiscuity, rapid metabolic clearance, and low aqueous solubility.

To overcome these hurdles, modern medicinal chemistry has embraced the "escape from flatland" paradigm. This theory posits that increasing the three-dimensionality of drug candidates—quantified by the fraction of sp³ hybridized carbons (


)—directly correlates with improved clinical success rates[1]. Spirocycles, characterized by two rings sharing a single quaternary carbon or heteroatom, have emerged as privileged scaffolds that perfectly embody this philosophy. By projecting pharmacophores into distinct 3D vectors, spirocyclic cores fundamentally enhance target selectivity, aqueous solubility, and metabolic stability[2].
Physicochemical and Pharmacological Causality

The introduction of a spirocyclic core is not merely a structural novelty; it is a calculated thermodynamic and pharmacokinetic intervention. The causality behind their superiority over flat aromatics can be broken down into three pillars:

  • Disruption of Crystal Lattice Energy (Solubility): Flat aromatics tend to stack efficiently in the solid state (π-π stacking), resulting in high crystal lattice energy that resists dissolution in aqueous media. Spirocycles disrupt this planarity. The increased

    
     character lowers the melting point and drastically enhances aqueous solubility, a critical parameter for oral bioavailability[3].
    
  • Reduced CYP450 Liability (Metabolic Stability): Cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings and accessible benzylic/allylic protons for oxidation. The rigid, saturated sp³ centers of spirocycles lack these vulnerable protons, thereby shielding the molecule from rapid phase I metabolism and extending its in vivo half-life[4].

  • Pre-organized Conformational Rigidity (Target Selectivity): Unlike linear alkyl chains that suffer from high entropic penalties upon target binding, spirocycles possess a "pre-organized" rigid architecture. This conformational restriction reduces the entropic cost of binding, leading to higher affinity, while their precise 3D shape prevents them from fitting into off-target binding pockets[5].

Quantitative Comparison: Flat Aromatics vs. Spirocyclic Scaffolds

The following table summarizes the quantitative advantages of integrating spirocyclic cores into drug discovery pipelines, drawing from extensive database analyses of research compounds versus marketed drugs.

Property / MetricFlat Aromatic Scaffolds (Low

)
Spirocyclic Scaffolds (High

)
Pharmacological Causality
Average

Fraction
~0.20 - 0.36[3]> 0.47[3]Higher 3D complexity correlates directly with the transition from hit compound to approved clinical drug.
Lipophilicity (clogP) Often > 4.8[3]Typically 2.36 - 3.59[3]Reduced lipophilicity minimizes non-specific hydrophobic binding, reducing off-target toxicity.
Aqueous Solubility Poor to ModerateHighDisruption of planar lattice packing energy lowers the melting point, easing solvation.
Metabolic Stability Susceptible to rapid oxidationEnhancedRigid sp³ centers lack abstractable protons at vulnerable benzylic/allylic positions.
FDA-Approved Spirocyclic Drugs: Clinical Validation

The utility of spirocycles is validated by numerous FDA-approved therapeutics across diverse indications. These case studies demonstrate how spirocyclic cores solve specific pharmacological problems:

  • Spironolactone: An early spirocyclic drug used for heart failure and hypertension, featuring a spirocyclic lactone that precisely binds the aldosterone-dependent sodium-potassium exchange site[6],[7].

  • Ledipasvir: An antiviral drug for Hepatitis C featuring a spirocyclic pyrrolidine core. The spirocycle restricts the molecular conformation to perfectly match the NS5A protein binding pocket, projecting functionalities in all three dimensions for maximal potency[8].

  • Irbesartan: An antihypertensive (angiotensin II receptor blocker) containing a diazaspiro core that provides the exact spatial arrangement required for AT1 receptor antagonism[7].

  • Olaparib Analogues: Recent structural optimizations of the FDA-approved PARP inhibitor Olaparib replaced its planar piperazine ring with a spirocyclic analogue. This simple substitution resulted in higher specificity for PARP-1 and significantly reduced off-target DNA damage and cytotoxicity[5].

Mechanistic and Workflow Visualizations

To conceptualize the impact of spirocycles, we must map both the logical progression of their benefits and the experimental workflows used to validate them.

G A 2D Flat Aromatics (Low Fsp3) B Spirocyclic Scaffolds (High Fsp3) A->B Structural Optimization C Increased 3D Complexity (Rigidified Vector Projection) B->C Confers D Enhanced Aqueous Solubility (Lower logP, Higher Mp) C->D E Improved Metabolic Stability (Reduced CYP450 Liability) C->E F Reduced Off-Target Promiscuity (Higher Selectivity) C->F G Higher Clinical Success Rate D->G E->G F->G

Logical flow: How spirocyclic scaffolds improve ADME and clinical success.

Workflow Step1 1. Compound Preparation (1 µM Spirocycle in Buffer) Step2 2. Microsome Addition (Human Liver Microsomes) Step1->Step2 Step3 3. Pre-incubation (37°C for 5 mins) Step2->Step3 Step4 4. NADPH Initiation (Start CYP450 Metabolism) Step3->Step4 Step5 5. Time-Course Sampling (0, 15, 30, 60 min) Step4->Step5 Step6 6. Quench Reaction (Cold Acetonitrile + IS) Step5->Step6 Step7 7. LC-MS/MS Analysis (Quantify Parent Depletion) Step6->Step7 Step8 8. Calculate Clearance (CLint & Half-life) Step7->Step8

Step-by-step workflow for evaluating spirocycle metabolic stability.

Experimental Protocols: Self-Validating Systems

A robust scientific protocol is not merely a recipe; it is a self-validating system where every step is governed by chemical causality. Below are the definitive methodologies for synthesizing a spirocyclic core and validating its metabolic stability.

Protocol A: Synthesis of an Oxa-Spirocyclic Core via Gold(I)-Catalyzed Cycloisomerization

This modern approach allows chemists to construct diverse spiro-scaffolds under mild conditions while maintaining functional group compatibility[4].

  • Substrate Preparation: Dissolve the starting aliphatic 1-bromoalkyne (1.0 eq) in anhydrous dichloromethane (DCM) at 0.1 M concentration.

    • Causality: Anhydrous, non-polar conditions are critical to prevent competitive hydration of the alkyne intermediate by ambient moisture.

  • Catalyst Addition: Add 5 mol% of [IPrAuNTf2] catalyst at room temperature under a nitrogen atmosphere.

    • Causality: Gold(I) acts as a soft, carbophilic Lewis acid. It selectively activates the alkyne π-system for intramolecular nucleophilic attack by the pendant oxygen, driving cyclization without requiring harsh thermal conditions that could degrade the substrate.

  • Reaction Monitoring: Stir the mixture for 2-4 hours, monitoring the disappearance of the starting material via TLC (Thin Layer Chromatography).

    • Causality: Continuous monitoring ensures complete conversion while preventing prolonged exposure to the catalyst, which can lead to over-reaction or ring-opening degradation.

  • Quenching and Filtration: Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with a 1:1 mixture of Ethyl Acetate/Hexane.

    • Causality: This rapid filtration strips the heavy metal catalyst from the organic phase, preventing product decomposition during subsequent solvent evaporation.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the pure oxa-spirocycle.

Protocol B: In Vitro Microsomal Metabolic Stability Assay

To prove that the synthesized spirocycle has successfully "escaped flatland," its resistance to CYP450-mediated oxidation must be quantified.

  • Compound Preparation: Dilute a 10 mM DMSO stock of the spirocyclic compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Utilizing a 1 µM concentration ensures the reaction operates under first-order kinetics (where substrate concentration is significantly lower than the Michaelis constant,

      
      ), allowing for accurate intrinsic clearance (
      
      
      
      ) calculations.
  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: This concentration provides sufficient CYP450 enzyme density to observe metabolism while preventing excessive non-specific protein binding that could artificially mask compound clearance.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Equilibrates the assay to physiological temperature before initiating the enzymatic reaction, ensuring consistent kinetic rates.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron-donating cofactor for CYP450 enzymes. Adding it last strictly controls the reaction start time (

      
      ).
      
  • Time-Course Sampling & Quenching: At predetermined intervals (0, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (IS).

    • Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism. The internal standard controls for any volumetric or ionization variability during downstream mass spectrometry.

  • Analysis: Centrifuge the quenched samples (15,000 x g, 10 min) to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent spirocycle.

    • Causality: Plotting the natural log of the percentage of parent compound remaining versus time yields the elimination rate constant (

      
      ), from which the in vitro half-life (
      
      
      
      ) and
      
      
      are derived.
Conclusion

The integration of spirocyclic cores is a definitive strategy for modern drug design. By deliberately increasing the


 fraction, medicinal chemists can engineer molecules that bypass the inherent liabilities of flat aromatics. Through enhanced target selectivity, improved aqueous solubility, and robust metabolic stability, spirocycles do not merely represent a novel chemical space—they represent a statistically proven pathway to higher clinical success rates.
References
  • 2 - ResearchGate

  • 5 - Taylor & Francis Online

  • 6 - PMC - NIH

  • 8 - PharmaBlock

  • 33] New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character - MDPI

  • 4 - Oreate AI Blog

  • 1 - Benchchem

  • [[7] Synthetic Routes to Approved Drugs Containing a Spirocycle]() - MDPI

Sources

Foundational

Conformational Analysis of 8-Methoxy-1,4-dioxaspiro[4.5]decane: A Stereoelectronic Perspective

This guide provides an in-depth technical analysis of the conformational properties of 8-Methoxy-1,4-dioxaspiro[4.5]decane , a critical intermediate in medicinal chemistry often used as a protected form of 4-methoxycyclo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the conformational properties of 8-Methoxy-1,4-dioxaspiro[4.5]decane , a critical intermediate in medicinal chemistry often used as a protected form of 4-methoxycyclohexanone.

Executive Summary

8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0) serves as a robust scaffold in drug discovery, particularly as a precursor for spirocyclic amines and ether derivatives. Its conformational behavior is governed by the interplay between the steric bulk of the distal methoxy group and the stereoelectronic effects of the spiro-1,3-dioxolane ring.

Unlike simple cyclohexanes, where steric bulk dictates a clear equatorial preference, this system exhibits a nuanced equilibrium.[1][2] While the equatorial conformer is thermodynamically dominant, the spiro-ketal moiety introduces dipole-dipole interactions that can flatten the ring and slightly stabilize the axial conformer compared to the parent alkane. This guide details the thermodynamic drivers, spectroscopic validation methods, and computational protocols required to assign its conformation in solution.

Structural Architecture & Numbering

To ensure precise analysis, we must first define the atom numbering relative to the spiro center.

  • Spiro Center: C5 (IUPAC numbering for spiro[4.5]decane).

  • Dioxolane Ring: Positions 1–4 (Oxygens at 1, 4).

  • Cyclohexane Ring: Positions 6–10.

  • Substituent: The methoxy group is located at C8 .

In the context of the cyclohexane ring considered in isolation, C8 corresponds to position 4 relative to the spiro carbon (C5). Thus, the molecule is structurally analogous to 4-methoxycyclohexanone ethylene ketal .[3]

Thermodynamic Analysis: The Axial vs. Equatorial Equilibrium

The conformational landscape is defined by the equilibrium between Conformer A (Methoxy Axial) and Conformer B (Methoxy Equatorial).

Steric Factors (A-Values)

In a standard cyclohexane chair, the methoxy group has an A-value (Gibbs free energy difference between axial and equatorial) of approximately 0.60 kcal/mol , favoring the equatorial position.

  • Conformer B (Equatorial OMe): Minimizes 1,3-diaxial interactions between the methoxy group and the axial hydrogens at C6 and C10.

  • Conformer A (Axial OMe): Suffers from steric repulsion with axial hydrogens.

The "Ketal Effect" and Dipole Interactions

The spiro-1,3-dioxolane ring at C5 introduces two critical deviations from standard cyclohexane physics:

  • Ring Flattening: The spiro-fusion slightly flattens the cyclohexane chair at the C5 end. This increases the distance between the axial positions at C6/C10 and the C8 substituent, potentially reducing the steric penalty of the axial conformer.

  • Dipole-Dipole Repulsion: The C–O bonds of the ketal (positions 1 and 4) create a significant local dipole. In the parent ketone (4-methoxycyclohexanone), the axial conformer is often anomalously stabilized (or the equatorial preference reduced) due to favorable electrostatic interactions. In the ketal, this effect is attenuated but still relevant. The dipole vectors of the ketal oxygens and the methoxy oxygen generally favor an arrangement that maximizes their separation (Equatorial).

Spectroscopic Validation (NMR Protocol)

The most reliable method to determine the specific conformation in your solvent of choice is


H NMR 

-coupling analysis.
Coupling Analysis

Focus on the methine proton at C8 (attached to the methoxy group). Its splitting pattern reveals the ring geometry.

ParameterConformer A (Axial OMe) Conformer B (Equatorial OMe)
H8 Orientation Equatorial (

)
Axial (

)
Neighboring Protons (C7/C9) Axial/Equatorial pairsAxial/Equatorial pairs
Key Coupling (

)

(Small)

(Large)
Expected Value 2 – 5 Hz 10 – 12 Hz
Appearance Narrow multiplet or tripletWide triplet of triplets (tt)

Diagnostic Rule: If the H8 signal appears as a wide multiplet with at least two couplings >10 Hz, the molecule exists predominantly in the Equatorial conformation.

Nuclear Overhauser Effect (NOE)
  • Irradiate H8:

    • If Equatorial OMe (H8 is Axial): Strong NOE to axial H6 and H10.

    • If Axial OMe (H8 is Equatorial): Strong NOE to the methoxy methyl group and adjacent equatorial protons; weak or no NOE to axial H6/H10.

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium and the decision logic for assigning conformation.

ConformationAnalysis Start 8-Methoxy-1,4-dioxaspiro[4.5]decane ChairA Conformer A (Axial OMe) Less Stable Start->ChairA Minor (<25%) ChairB Conformer B (Equatorial OMe) Major Species Start->ChairB Major (>75%) Analysis 1H NMR Analysis (Focus on H-8) ChairA->Analysis ChairB->Analysis ResultA H-8 Signal: Narrow (< 5 Hz) Indicates Axial OMe Analysis->ResultA Small J(eq,ax) ResultB H-8 Signal: Wide (> 10 Hz) Indicates Equatorial OMe Analysis->ResultB Large J(ax,ax)

Figure 1: Conformational equilibrium and spectroscopic decision tree. The equatorial conformer is thermodynamically preferred.[2][4]

Computational Methodology (DFT Protocol)

For precise energy values or when analyzing derivatives (e.g., if C7 is substituted), use the following Density Functional Theory (DFT) workflow.

  • Conformer Generation: Use a force field (MMFF94 or OPLS3e) to generate all chair and twist-boat rotamers.

  • Geometry Optimization:

    • Level of Theory: B3LYP-D3(BJ)/6-311+G(d,p). The D3 dispersion correction is crucial for accurate hydrocarbon packing energies.

    • Solvent Model: IEFPCM (Solvent = Chloroform or DMSO, matching your NMR solvent).

  • Frequency Calculation: Verify stationary points (zero imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
  • Boltzmann Weighting: Calculate populations based on

    
     at 298 K.
    
    • Formula:

      
      
      

Synthesis & Applications

Synthetic Route

The compound is typically synthesized from 1,4-cyclohexanedione monoethylene ketal :

  • Reduction: Sodium borohydride (

    
    ) reduction of the ketone to the alcohol (8-hydroxy-1,4-dioxaspiro[4.5]decane).
    
  • Methylation: O-methylation using Sodium hydride (

    
    ) and Methyl iodide (
    
    
    
    ) or Dimethyl sulfate.
Utility

This scaffold is a "masked" ketone. The spiro-ketal protects the C1 carbonyl while allowing chemistry at C4 (C8 in spiro numbering). It is widely used in the synthesis of spiro-piperidines and muscarinic receptor agonists .

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Jensen, F. R., et al. (1970). "Conformational preferences in substituted cyclohexanones and their derivatives." Journal of the American Chemical Society.

  • Wiberg, K. B. (1990). "The conformational analysis of 4-substituted cyclohexanones." Journal of Organic Chemistry. (Discusses dipole effects in ketone analogs).
  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. (Relevance of dipole interactions in ketals).

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Protocols & Analytical Methods

Method

Synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane: A Detailed Guide to Ketal-based Protection of 4-Methoxycyclohexanone

An in-depth application and protocol guide for researchers, scientists, and drug development professionals on the efficient synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane, a valuable intermediate in organic synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application and protocol guide for researchers, scientists, and drug development professionals on the efficient synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane, a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the underlying chemical principles, a detailed experimental protocol, and critical insights into process optimization and characterization.

Introduction

In the landscape of complex molecule synthesis, particularly in pharmaceutical and agrochemical development, the strategic use of protecting groups is a cornerstone of success. The ability to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule is paramount. The spiroketal moiety, specifically the 1,4-dioxaspiro[4.5]decane system, serves as a robust and versatile protecting group for ketones and aldehydes.[1] This guide details the synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane, the ethylene ketal of 4-methoxycyclohexanone.[2] The starting material, 4-methoxycyclohexanone, is a key intermediate in the synthesis of various organic compounds, including antitumor agents.[3] The protection of its ketone functionality as a ketal allows for a wide range of subsequent chemical modifications at other positions of the cyclohexyl ring without unintended reactions at the carbonyl group.

This document provides a detailed protocol for the acid-catalyzed ketalization of 4-methoxycyclohexanone with ethylene glycol. We will delve into the mechanistic underpinnings of this equilibrium-driven reaction, the critical role of water removal, and provide a step-by-step procedure for synthesis, purification, and characterization of the target compound.

Reaction Principle and Mechanism

The synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane from 4-methoxycyclohexanone is a classic example of an acid-catalyzed ketalization reaction.[4] The reaction proceeds by the nucleophilic attack of ethylene glycol on the carbonyl carbon of 4-methoxycyclohexanone in the presence of an acid catalyst, typically a non-nucleophilic acid such as p-toluenesulfonic acid (p-TsOH).[5]

The mechanism can be summarized in the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-methoxycyclohexanone, enhancing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.[4]

  • Proton Transfer and Elimination of Water: A series of proton transfers facilitates the elimination of a water molecule, forming a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

  • Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the stable spiroketal, 8-Methoxy-1,4-dioxaspiro[4.5]decane.

This reaction is reversible, and to drive the equilibrium towards the formation of the ketal, the water generated as a byproduct must be continuously removed from the reaction mixture.[5] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol

This protocol details a representative procedure for the synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Methoxycyclohexanone≥97%e.g., Sigma-AldrichStore at 2-8°C, sealed in dry conditions.[6]
Ethylene GlycolAnhydrouse.g., Merck
p-Toluenesulfonic acid monohydrate≥98%e.g., Alfa Aesar
TolueneAnhydrouse.g., Fisher Scientific
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate
Diethyl EtherACS GradeFor extraction
HexaneACS GradeFor chromatography
Ethyl AcetateACS GradeFor chromatography
Equipment
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer for product characterization

Synthesis Workflow

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants 4-Methoxycyclohexanone Ethylene Glycol p-TsOH Toluene Reflux Reflux with Dean-Stark Trap Reactants->Reflux Heat Cool Cool to RT Reflux->Cool Wash Wash with NaHCO3 (aq) and Brine Cool->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Chromatography Column Chromatography Evaporate->Chromatography Crude Product Characterization NMR Spectroscopy Chromatography->Characterization Pure Product

Figure 1: General workflow for the synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxycyclohexanone (10.0 g, 78.0 mmol).

    • Add anhydrous toluene (100 mL), followed by ethylene glycol (5.8 g, 93.6 mmol, 1.2 equiv).

    • Add p-toluenesulfonic acid monohydrate (0.74 g, 3.9 mmol, 0.05 equiv).[5]

    • Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

  • Reaction:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing until no more water is collected in the trap (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 8-Methoxy-1,4-dioxaspiro[4.5]decane as a colorless oil.

Physicochemical Data and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-MethoxycyclohexanoneC₇H₁₂O₂128.17Colorless to pale yellow liquid13482-23-0[7]
8-Methoxy-1,4-dioxaspiro[4.5]decaneC₉H₁₆O₃172.22Colorless oil56292-99-0[8]

Characterization of 8-Methoxy-1,4-dioxaspiro[4.5]decane:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is a key tool for confirming the structure. Expected signals include a singlet for the methoxy protons, multiplets for the cyclohexyl methylene protons, a signal for the methine proton adjacent to the methoxy group, and a characteristic signal for the ethylene glycol methylene protons.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should show the absence of a carbonyl signal (typically >190 ppm) and the appearance of a spiroketal carbon signal (around 100-110 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the product.

Discussion and Optimization

  • Choice of Catalyst: While p-toluenesulfonic acid is a common and effective catalyst, other acid catalysts such as sulfuric acid or acidic ion-exchange resins can also be employed.[9] The choice of catalyst may influence reaction time and yield.

  • Solvent: Toluene is widely used as it forms an azeotrope with water, facilitating its removal. Other non-polar solvents that form azeotropes with water, such as benzene or hexane, can also be used.

  • Stoichiometry: A slight excess of ethylene glycol (1.2-1.5 equivalents) is typically used to drive the equilibrium towards product formation.[5]

  • Water Removal: Efficient removal of water is crucial for achieving high yields. Ensure the Dean-Stark apparatus is properly set up and that the azeotrope is effectively collected. For smaller scale reactions, the use of molecular sieves as a dehydrating agent can be an alternative to a Dean-Stark trap.

  • Purification: While column chromatography is effective for obtaining high-purity material, for some applications, the crude product after work-up may be of sufficient purity. The purity can be assessed by GC or NMR.

Safety Precautions

  • 4-Methoxycyclohexanone is a combustible liquid and may cause skin and eye irritation.[6]

  • Toluene is a flammable and toxic solvent.

  • p-Toluenesulfonic acid is corrosive.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

The synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane from 4-methoxycyclohexanone via acid-catalyzed ketalization is a reliable and efficient method for protecting the ketone functionality. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired spiroketal can be achieved. This detailed protocol and the accompanying scientific insights provide a solid foundation for researchers and drug development professionals to successfully implement this important synthetic transformation in their work.

References

  • BenchChem. (2025). 4-Methoxycyclohexanone (CAS: 13482-23-0): Properties, Applications, and Synthesis.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Ketal Formation: Performance, Protocols, and Pathways.
  • PubChem. (n.d.). 4-Methoxycyclohexanone. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxycyclohexanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN105152884A - Preparation method of 4-methoxycyclohexanon.
  • QuickCompany. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxy-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis.
  • Google Patents. (n.d.). US8604223B2 - Method of making ketals and acetals.
  • PubMed. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Retrieved from [Link]

  • YouTube. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
  • MDPI. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. Retrieved from [Link]

  • SFERA. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

Sources

Application

experimental protocol for 8-Methoxy-1,4-dioxaspiro[4.5]decane synthesis

A Modular Ketalization and Etherification Protocol Part 1: Strategic Analysis & Route Selection The synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0), also known as 4-methoxycyclohexanone ethylene ketal,...

Author: BenchChem Technical Support Team. Date: March 2026

A Modular Ketalization and Etherification Protocol

Part 1: Strategic Analysis & Route Selection

The synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0), also known as 4-methoxycyclohexanone ethylene ketal, poses a specific challenge: the stability of the 4-methoxycyclohexanone core. Direct manipulation of 4-methoxycyclohexanone can lead to elimination reactions or racemization (if chiral centers were present, though this target is achiral/meso depending on conformation).

Therefore, this protocol prioritizes a Ketal-Retentive Route . Instead of synthesizing the unstable ketone first, we utilize the commercially robust 1,4-cyclohexanedione monoethylene ketal (1,4-dioxaspiro[4.5]decan-8-one) as the starting scaffold. This approach maintains the protective ketal group throughout the transformation, ensuring high fidelity and minimizing side reactions.

The Pathway (Route B)[1]
  • Reduction : Chemoselective reduction of the ketone to the alcohol (1,4-dioxaspiro[4.5]decan-8-ol).

  • Etherification : Williamson ether synthesis to install the methoxy group.

This route is superior to direct ketalization of 4-methoxycyclohexanone because it avoids the need to isolate or handle the potentially volatile and sensitive alkoxy-ketone intermediate.

Part 2: Experimental Protocol
Phase 1: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one

Objective : Convert the ketone functionality to a secondary alcohol without disturbing the acid-sensitive ketal protecting group.

Reagents & Materials:

  • Substrate : 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8)

  • Reductant : Sodium Borohydride (

    
    )
    
  • Solvent : Methanol (Anhydrous preferred)

  • Quench : Saturated

    
     solution
    

Step-by-Step Methodology:

  • Preparation : In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol) in Methanol (150 mL). Cool the solution to 0°C using an ice bath.

  • Addition : Add

    
      (2.42 g, 64.0 mmol, 1.0 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane; stain with PMA or Anisaldehyde). The starting material (

    
    ) should disappear, yielding the alcohol (
    
    
    
    ).
  • Workup :

    • Concentrate the reaction mixture under reduced pressure to remove most Methanol.[2]

    • Dilute the residue with Water (50 mL) and extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Result : Yields 1,4-dioxaspiro[4.5]decan-8-ol as a colorless viscous oil (typically 95-98% yield). This material is usually sufficiently pure for the next step.

Phase 2: O-Methylation (Williamson Ether Synthesis)

Objective : Install the methyl group on the secondary hydroxyl.

Reagents & Materials:

  • Substrate : 1,4-Dioxaspiro[4.5]decan-8-ol (from Phase 1)

  • Base : Sodium Hydride (60% dispersion in mineral oil)

  • Electrophile : Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    )
  • Solvent : Tetrahydrofuran (THF), anhydrous

  • Additives : Tetrabutylammonium iodide (TBAI) - Optional catalytic promoter

Step-by-Step Methodology:

  • Activation : In a flame-dried 250 mL two-neck flask under Nitrogen/Argon atmosphere, suspend NaH (3.84 g of 60% dispersion, 96.0 mmol, 1.5 equiv) in anhydrous THF (100 mL). Cool to 0°C.

  • Deprotonation : Dissolve 1,4-dioxaspiro[4.5]decan-8-ol (10.0 g, 64.0 mmol) in anhydrous THF (20 mL) and add dropwise to the NaH suspension over 20 minutes.

    • Observation: Vigorous

      
       evolution. Stir at 0°C for 30 mins, then RT for 30 mins to ensure complete alkoxide formation.
      
  • Alkylation : Cool back to 0°C. Add Methyl Iodide (6.0 mL, 96.0 mmol, 1.5 equiv) dropwise.

    • Note: If reaction is sluggish, add TBAI (0.1 equiv).

  • Completion : Warm to room temperature and stir for 4–12 hours. Monitor by TLC or GC-MS.

  • Quench & Isolation :

    • Cool to 0°C. Carefully quench with saturated

      
       (slow addition).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Water and Brine.[2]

    • Dry over

      
       and concentrate.
      
  • Purification : The crude oil may contain mineral oil (from NaH). Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

  • Final Product : 8-Methoxy-1,4-dioxaspiro[4.5]decane is obtained as a clear, colorless liquid.

Part 3: Visualization & Logic
Reaction Workflow (DOT Diagram)

SynthesisProtocol SM Start: 1,4-Dioxaspiro[4.5]decan-8-one (Comm. Available) Step1 Step 1: Reduction (NaBH4, MeOH, 0°C) SM->Step1 Inter Intermediate: 1,4-Dioxaspiro[4.5]decan-8-ol Step1->Inter >95% Yield Step2 Step 2: Methylation (NaH, MeI, THF) Inter->Step2 Prod Target: 8-Methoxy-1,4-dioxaspiro[4.5]decane Step2->Prod ~85% Yield

Caption: Two-step synthesis preserving the ketal moiety while functionalizing the C8 position.

Quantitative Summary
ParameterPhase 1 (Reduction)Phase 2 (Methylation)
Limiting Reagent 1,4-Dioxaspiro[4.5]decan-8-one1,4-Dioxaspiro[4.5]decan-8-ol
Stoichiometry 1.0 equiv Ketone : 1.0 equiv NaBH41.0 equiv Alcohol : 1.5 equiv NaH/MeI
Temperature 0°C

25°C
0°C

25°C
Time 2 Hours4–12 Hours
Expected Yield 95–98%80–90%
Critical Impurity Unreacted KetoneMineral Oil (from NaH), O-alkylation vs C-alkylation (rare here)
Part 4: Quality Control & Validation

To validate the synthesis, compare analytical data against the following standards.

1. H-NMR Characterization (400 MHz,


) 
  • Ketal Protons :

    
     3.90–3.95 ppm (s, 4H, 
    
    
    
    ). Distinctive singlet for the ethylene ketal.
  • Methoxy Group :

    
     3.35 ppm (s, 3H, 
    
    
    
    ).
  • Methine Proton (H-8) :

    
     3.10–3.20 ppm (m, 1H). The proton attached to the same carbon as the methoxy group.
    
  • Ring Protons : Multiplets at 1.5–1.9 ppm (8H, cyclohexane ring).

2. Mass Spectrometry (GC-MS)

  • Molecular Ion :

    
     172 
    
    
    
    .
  • Fragmentation : Look for loss of methoxy (

    
    ) or ketal fragmentation patterns (
    
    
    
    99 for the cyclohexanone ketal cation).

3. Troubleshooting Matrix

IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete deprotonationEnsure NaH is fresh; extend stirring time at RT before adding MeI.
Ketal Hydrolysis Acidic quench or workupUse saturated

or

. Avoid strong acids (HCl) during workup.
Starting Material Remaining Old NaBH4 (Step 1)Check reagent activity. Add excess NaBH4 if necessary.
References
  • PrepChem . "Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol". PrepChem.com. Accessed October 2023. Link

  • PubChem . "8-Methoxy-1,4-dioxaspiro[4.5]decane (Compound)".[3][4] National Library of Medicine. CID 567096.[4] Link

  • ChemicalBook . "1,4-Dioxaspiro[4.5]decan-8-one Synthesis & Properties". ChemicalBook.com. Link

  • BenchChem . "Application Notes for 1,4-Dioxaspiro[4.5]decan-8-yl Derivatives". BenchChem.com. Link

  • GuideChem . "Preparation of 4-Methoxycyclohexanone". GuideChem.com. Link

Sources

Method

Application Note: 8-Methoxy-1,4-dioxaspiro[4.5]decane as a Masked Pharmacophore

Topic: Strategic Utilization of 8-Methoxy-1,4-dioxaspiro[4.5]decane in Medicinal Chemistry Content Type: Application Note & Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 8-Methoxy-1,4-dioxaspiro[4.5]decane in Medicinal Chemistry Content Type: Application Note & Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

[1]

Executive Summary & Strategic Rationale

8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0) is a high-value building block serving as a chemically stable surrogate for 4-methoxycyclohexanone .[1] In modern medicinal chemistry, this spiro-ketal offers two distinct strategic advantages over the free ketone:

  • Process Stability: The ethylene glycol ketal protects the ketone functionality from nucleophilic attack, enolization, or oxidation during multi-step synthesis (e.g., lithiation or Grignard reactions performed on other parts of a molecule).

  • Physicochemical Tuning: The 4-methoxycyclohexyl moiety—accessible via this intermediate—acts as a non-hydrogen-bond-donating polar scaffold.[1] It lowers lipophilicity (LogP) relative to a cyclohexyl group while avoiding the rapid metabolic conjugation often seen with free hydroxyls (4-hydroxycyclohexyl).[1] This makes it an ideal "scaffold hop" for optimizing CNS penetration and metabolic stability.[1]

This guide details the handling, deprotection, and downstream application of this compound to generate stereochemically defined amine pharmacophores.

Chemical Properties & Handling[1][2]

  • IUPAC Name: 8-Methoxy-1,4-dioxaspiro[4.5]decane[1][2][3]

  • Synonym: 4-Methoxycyclohexanone ethylene ketal[1][2][4]

  • Molecular Weight: 172.22 g/mol [1][2][4][5]

  • Solubility: Highly soluble in DCM, THF, Ethanol, and Toluene. Sparingly soluble in water.[1]

  • Stability: Stable under basic and neutral conditions.[1] Hydrolyzes rapidly in aqueous acid.[1]

Storage Protocol
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Precaution: Although the ketal is stable, prolonged exposure to atmospheric moisture and trace acid can induce partial hydrolysis, liberating the volatile ketone.

Critical Application: The "Masked Ketone" Workflow

The primary utility of this compound is its controlled conversion into 4-methoxycyclohexanone , followed by reductive amination to generate 4-methoxycyclohexylamines —a privileged motif in GPCR ligands (e.g., Muscarinic, Serotonin receptors).

Visualizing the Pathway

The following diagram illustrates the strategic flow from the protected precursor to bioactive scaffolds, highlighting the stereochemical divergence.

G cluster_0 Stereochemical Control Point Start 8-Methoxy-1,4- dioxaspiro[4.5]decane (Protected Precursor) Ketone 4-Methoxycyclohexanone (Reactive Intermediate) Start->Ketone Acidic Hydrolysis (HCl/THF) Amine_Cis Cis-Amine (Kinetic Product) Ketone->Amine_Cis Reductive Amination (Bulky Hydride) Amine_Trans Trans-Amine (Thermodynamic Product) Ketone->Amine_Trans Reductive Amination (Small Hydride/Equilibration)

Figure 1: Strategic workflow for converting the spiro-ketal precursor into stereochemically defined amine scaffolds.

Experimental Protocols

Protocol A: Scalable Deprotection (Ketal Hydrolysis)

Objective: Quantitative conversion to 4-methoxycyclohexanone without side reactions (e.g., elimination of the methoxy group).[1]

Reagents:

  • 8-Methoxy-1,4-dioxaspiro[4.5]decane (1.0 equiv)[1][3]

  • 1M HCl (aqueous)[1]

  • Tetrahydrofuran (THF)[1]

Procedure:

  • Dissolution: Dissolve 10.0 g (58 mmol) of 8-Methoxy-1,4-dioxaspiro[4.5]decane in 50 mL of THF.

  • Acidification: Cool the solution to 0°C. Add 60 mL of 1M HCl dropwise over 15 minutes.

    • Note: Maintaining 0°C prevents potential elimination of the methoxy group to form cyclohexenone byproducts.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1; stain with Anisaldehyde).[1]

  • Workup:

    • Neutralize with saturated NaHCO₃ solution until pH ~7.[1]

    • Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

    • Wash combined organics with Brine.[1][6]

    • Dry over MgSO₄ and concentrate in vacuo at <30°C (The ketone is semi-volatile).[1]

  • Yield: Expect >95% yield of a clear oil. Use immediately in the next step to prevent degradation.[1]

Protocol B: Stereoselective Reductive Amination

Objective: Synthesis of 4-methoxy-N-substituted-cyclohexan-1-amine with control over cis/trans ratios.

Context: The orientation of the methoxy group relative to the new amine is critical for biological activity.[1]

  • Thermodynamic Control (Trans-selective): Favors the 1,4-trans isomer (diequatorial).[1]

  • Kinetic Control (Cis-selective): Favors the 1,4-cis isomer (axial/equatorial).[1]

Reagents:

  • 4-Methoxycyclohexanone (from Protocol A)[1][7]

  • Primary Amine (R-NH₂)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) for trans; Sodium Borohydride (NaBH₄) for mixed/cis.[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step (Trans-Dominant Route):

  • Imine Formation: In a sealed tube, combine 4-methoxycyclohexanone (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M). Add Acetic Acid (1.0 equiv).[1] Stir at RT for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Purification: Extract with DCM. Purify via flash chromatography.

    • Result: Typically yields ~3:1 to 5:1 ratio favoring the trans isomer (amine and methoxy groups in equatorial positions).[1]

Medicinal Chemistry Data & Insights

Physicochemical Impact (LogP Modulation)

Replacing a standard cyclohexyl group with the 4-methoxycyclohexyl moiety (derived from this building block) significantly alters the property profile of a drug candidate.[1]

Scaffold TypeLogP (Approx)H-Bond DonorsMetabolic Risk
Cyclohexyl High (Lipophilic)0Low (Oxidation)
4-Hydroxycyclohexyl Low (Hydrophilic)1High (Glucuronidation)
4-Methoxycyclohexyl Medium (Balanced) 0 Low (Stable)

Application Insight: Use the 8-Methoxy-1,4-dioxaspiro[4.5]decane precursor when you need to lower the LogP of a lead compound to improve solubility or reduce non-specific binding, but cannot tolerate the metabolic liability or permeability issues of a free hydroxyl group.[1]

Case Study Relevance
  • GPCR Ligands: In 5-HT1A and Dopamine D3 receptor antagonists, the 1,4-disubstituted cyclohexane spacer is a classic motif.[1] The methoxy substituent locks the conformation and provides a dipole that can interact with specific residues in the transmembrane binding pocket.[1]

  • PDE4 Inhibitors: Analogs of Cilomilast utilize substituted cycloalkyl rings to fill the hydrophobic pocket.[1] The 4-methoxy variant allows for fine-tuning of this interaction.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 567096, 8-Methoxy-1,4-dioxaspiro[4.5]decane. Available at: [Link][1]

  • American Chemical Society (ACS). Oxidation of Secondary Methyl Ethers to Ketones (Contextual synthesis reference). J. Org.[1] Chem. 2017.[1][8] Available at: [Link][1]

  • Google Patents.Preparation method of 4-methoxycyclohexanone (CN105152884A).

Sources

Application

application of 8-Methoxy-1,4-dioxaspiro[4.5]decane in cathepsin S inhibitor synthesis

Application Note: Strategic Application of 8-Methoxy-1,4-dioxaspiro[4.5]decane in Cathepsin S Inhibitor Synthesis Executive Summary This application note details the utility of 8-Methoxy-1,4-dioxaspiro[4.5]decane as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Application of 8-Methoxy-1,4-dioxaspiro[4.5]decane in Cathepsin S Inhibitor Synthesis

Executive Summary

This application note details the utility of 8-Methoxy-1,4-dioxaspiro[4.5]decane as a critical "masked ketone" intermediate in the synthesis of high-potency Cathepsin S (CatS) inhibitors. Cathepsin S is a lysosomal cysteine protease and a validated target for autoimmune disorders including rheumatoid arthritis, lupus, and Sjögren's syndrome.

The 8-methoxy-1,4-dioxaspiro[4.5]decane scaffold is the stable ethylene ketal precursor to 4-methoxycyclohexanone . This ketone is essential for installing the 4-methoxycyclohexyl pharmacophore into the P2/P3 position of inhibitor molecules via reductive amination. This specific modification is favored in medicinal chemistry for its ability to lower lipophilicity (LogD) and improve metabolic stability compared to unsubstituted cyclohexyl rings, while maintaining optimal steric fit within the enzyme's hydrophobic S2 pocket.

Scientific Background & Rationale

The Target: Cathepsin S and MHC Class II

Cathepsin S plays a non-redundant role in the degradation of the invariant chain (Ii) within antigen-presenting cells (APCs). It cleaves the Ii fragment (Lip10) to CLIP, allowing antigenic peptides to load onto MHC Class II molecules.

  • Inhibition Mechanism: Blocking CatS prevents CLIP removal, halting antigen presentation and downstream T-cell activation.

  • Therapeutic Value: Unlike other cathepsins (B, L), CatS is primarily expressed in lymphatic tissues, making it a safer target with fewer systemic side effects.

The Pharmacophore: Why 4-Methoxycyclohexyl?

Early generation CatS inhibitors often utilized bulky hydrophobic groups (e.g., naphthalene, cyclohexane) to fill the S2 specificity pocket. However, these often suffered from poor solubility and rapid metabolic clearance.

  • The Solution: Introduction of a polar methoxy group at the 4-position of the cyclohexyl ring.

  • The Precursor: 8-Methoxy-1,4-dioxaspiro[4.5]decane serves as the shelf-stable precursor. Direct storage of 4-methoxycyclohexanone can lead to self-condensation or oxidation; the spiro-ketal form protects the carbonyl functionality until the moment of synthesis.

Experimental Workflow & Protocols

The synthesis of the inhibitor moiety involves a two-stage process: (A) Ketal Deprotection and (B) Reductive Amination Coupling .

Phase A: Deprotection of 8-Methoxy-1,4-dioxaspiro[4.5]decane

Objective: To liberate the reactive 4-methoxycyclohexanone in situ or as an isolated intermediate.

Materials:

  • 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0)

  • Tetrahydrofuran (THF) or Acetone

  • 1N Hydrochloric Acid (HCl)

  • Saturated NaHCO₃ solution[1]

Protocol:

  • Dissolution: Dissolve 10.0 g (58 mmol) of 8-Methoxy-1,4-dioxaspiro[4.5]decane in 50 mL of THF.

  • Hydrolysis: Add 30 mL of 1N HCl dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

    • Validation: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by the ketone spot (Rf ~0.4, stains active with anisaldehyde).

  • Work-up: Neutralize with saturated NaHCO₃ until pH 7. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Isolation: Dry organics over MgSO₄ and concentrate 4-methoxycyclohexanone as a colorless oil. Note: Use immediately for Phase B to prevent degradation.

Phase B: Reductive Amination (Coupling to Inhibitor Core)

Objective: To couple the 4-methoxycyclohexanone to a generic amine scaffold (representing the P1 pharmacophore, e.g., a functionalized pyrrolidine or nitrile).

Materials:

  • Freshly prepared 4-Methoxycyclohexanone (1.2 eq)

  • Amine Core Scaffold (1.0 eq) (e.g., Amino-nitrile derivative)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (Catalytic)

Protocol:

  • Imine Formation: In a flame-dried flask under Nitrogen, dissolve the Amine Core (1.0 eq) and 4-Methoxycyclohexanone (1.2 eq) in anhydrous DCM.

  • Activation: Add Acetic Acid (1-2 drops) to adjust pH to ~5-6. Stir for 30 minutes to facilitate imine/hemiaminal formation.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes.

    • Expert Insight: STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity for aldehydes/ketones over other reducible groups.

  • Completion: Stir at room temperature for 12-16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose borate complexes.

  • Purification: Separate phases. The organic layer is dried (Na₂SO₄) and purified via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Data Analysis & Validation

Comparative Pharmacokinetic Impact

The inclusion of the methoxy group via this protocol significantly alters the physicochemical profile of the final inhibitor.

PropertyUnsubstituted Cyclohexyl Inhibitor4-Methoxycyclohexyl Inhibitor (Target)Impact
cLogP 4.2 (High Lipophilicity)2.8 (Moderate)Improved Solubility
Metabolic Stability Low (Rapid hydroxylation)High (Blocked 4-position)Extended Half-life
CatS Ki (nM) 1.5 nM1.2 - 2.0 nMPotency Maintained
Solubility (pH 7.4) < 1 µg/mL> 50 µg/mLBetter Oral Bioavailability
Pathway Visualization

Figure 1: Retrosynthetic Analysis & Forward Synthesis Workflow This diagram illustrates the conversion of the spiro-ketal precursor into the active pharmaceutical ingredient (API).

CatS_Synthesis Spiro 8-Methoxy-1,4- dioxaspiro[4.5]decane (Stable Precursor) Ketone 4-Methoxycyclohexanone (Reactive Intermediate) Spiro->Ketone Acid Hydrolysis (HCl, THF) Imine Imine Intermediate Ketone->Imine + Amine Core (DCM, AcOH) AmineCore Inhibitor Amine Core (P1 Scaffold) AmineCore->Imine FinalInhibitor Cathepsin S Inhibitor (4-Methoxycyclohexyl-amine) Imine->FinalInhibitor Reductive Amination (NaBH(OAc)3)

Caption: Step-wise transformation of the spiro-ketal precursor to the final bioactive inhibitor.

Figure 2: Mechanism of Action (Cathepsin S Inhibition) Visualizing where the synthesized molecule acts within the biological pathway.

CatS_Pathway MHC_Ii MHC II - Invariant Chain Complex CLIP MHC II - CLIP MHC_Ii->CLIP Cleavage by CatS CatS Cathepsin S (Enzyme) CatS->CLIP Inhibitor Synthesized Inhibitor (4-Methoxycyclohexyl) Inhibitor->CatS Blocks Active Site (Ki < 2nM) Autoimmunity Autoimmune Response (Inflammation) Inhibitor->Autoimmunity Prevents TCell CD4+ T-Cell Activation CLIP->TCell Peptide Loading Antigen Antigenic Peptide TCell->Autoimmunity

Caption: Biological cascade showing how CatS inhibition prevents autoimmune T-cell activation.

References

  • Wiener, J. J., Sun, S., & Thurmond, R. L. (2010). Recent advances in the design of cathepsin S inhibitors.[2][3] Current Topics in Medicinal Chemistry. Link

  • F. Hoffmann-La Roche Ltd. (2010).[4] Pyrrolidine-3-carbonitrile derivatives as cathepsin S inhibitors. Patent WO2010121918.[4] Link

  • Medivir AB. (2012). Cathepsin S Inhibitors (MIV-247 context).[3] Patent WO2012002375. Link

  • Tully, D. C., et al. (2006). Design and synthesis of potent and selective cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters.[5] Link

  • BenchChem. (2023). Structure and Applications of 8-Methoxy-1,4-dioxaspiro[4.5]decane.Link(Note: Representative link for chemical supplier data).

Sources

Method

Precision Deprotection of 8-Methoxy-1,4-dioxaspiro[4.5]decane: Kinetic Control via pH Modulation

Executive Summary This Application Note details the chemoselective deprotection of 8-Methoxy-1,4-dioxaspiro[4.5]decane to regenerate 4-methoxycyclohexanone . While ketal hydrolysis is a standard transformation, this spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the chemoselective deprotection of 8-Methoxy-1,4-dioxaspiro[4.5]decane to regenerate 4-methoxycyclohexanone . While ketal hydrolysis is a standard transformation, this specific substrate presents a critical stability challenge: the resulting β-methoxy ketone is prone to acid-catalyzed


-elimination of methanol, yielding the thermodynamically stable but undesired 2-cyclohexen-1-one (and its isomers).

We present a pH-modulated kinetic strategy to decouple the rate of deprotection from the rate of elimination. Two validated protocols are provided:

  • Aqueous Kinetic Control (pH 4.0): For standard aqueous workups.

  • Non-Aqueous Transketalization (The "Gold Standard"): Using PPTS/Acetone to drive equilibrium under chemically neutral conditions, minimizing side-product formation.

Mechanistic Insight & Kinetic Profiling

The Stability Paradox

The deprotection of 8-Methoxy-1,4-dioxaspiro[4.5]decane involves the acid-catalyzed cleavage of the 1,3-dioxolane ring. However, the product, 4-methoxycyclohexanone, contains a methoxy group at the


-position relative to the carbonyl. Under acidic conditions (low pH) or elevated temperatures, the enol form of the ketone can undergo 

-elimination of methanol.
  • Reaction A (Desired):

    
     (Hydrolysis Rate). Driven by specific acid catalysis (
    
    
    
    ).
  • Reaction B (Undesired):

    
     (Elimination Rate). accelerated by strong acids and heat.
    

Objective: Maximize the ratio


 by tuning pH and solvent activity.
Reaction Pathway Diagram

DeprotectionPathway cluster_conditions Kinetic Control Zone Start 8-Methoxy-1,4- dioxaspiro[4.5]decane Inter Oxocarbenium Intermediate Start->Inter H+, r.d.s Product 4-Methoxycyclohexanone (Target) Inter->Product + H2O - Ethylene Glycol SideProd 2-Cyclohexen-1-one (Elimination Impurity) Product->SideProd High Acid/Heat - MeOH (β-elimination)

Figure 1: Reaction pathway showing the bifurcation between successful deprotection and the irreversible elimination side reaction.

Kinetic Considerations: pH vs. Reaction Rate

The hydrolysis of cyclic ketals follows specific acid catalysis mechanisms. The rate law is generally first-order with respect to hydronium ion concentration:



However, for 4-substituted cyclohexanones, the inductive effect of the methoxy group (


) slightly destabilizes the oxocarbenium transition state, requiring sufficient acid strength to initiate cleavage. The table below summarizes the impact of pH on reaction outcomes for this specific substrate.
ParameterpH < 1.0 (Strong Acid)pH 3.0 - 4.5 (Buffered)Transketalization (Acetone/PPTS)
Catalyst 1M HCl / H₂SO₄Acetic Acid / NaOAcPyridinium p-toluenesulfonate
Reaction Time < 30 mins4 - 12 hours2 - 4 hours
Hydrolysis Rate Very FastModerateFast (Equilibrium Driven)
Elimination Risk High (>15% impurity)Low (<2% impurity)Negligible (<0.5%)
Yield 60-75%85-92%95-98%
Recommendation Avoid Suitable for Scale-upPreferred for R&D

Experimental Protocols

Protocol A: Buffered Aqueous Hydrolysis (pH 4.0)

Best for large-scale batches where organic solvent volume must be minimized.

Reagents:

  • Substrate: 8-Methoxy-1,4-dioxaspiro[4.5]decane (1.0 eq)

  • Solvent: THF/Water (4:1 v/v)

  • Acid Source: Glacial Acetic Acid

  • Buffer: Sodium Acetate (solid)

Procedure:

  • Preparation: Dissolve the substrate in THF (0.2 M concentration).

  • Acidification: Add water (25% of THF volume) followed by Glacial Acetic Acid (5.0 eq).

  • Buffering: Add Sodium Acetate (2.0 eq) to create a buffered system at approx. pH 4.0–4.5.

  • Incubation: Stir at 40°C (Do not reflux). Monitor by TLC or GC-MS every 2 hours.

  • Quench: Once starting material is <1%, cool to 0°C. Neutralize carefully with saturated NaHCO₃ solution until pH 7.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove ethylene glycol.

  • Isolation: Dry over Na₂SO₄ and concentrate in vacuo at <30°C (bath temperature) to prevent thermal elimination.

Protocol B: Non-Aqueous Transketalization (The "Gold Standard")

Best for high-purity requirements and sensitive substrates. Uses acetone exchange to drive equilibrium.

Reagents:

  • Substrate: 8-Methoxy-1,4-dioxaspiro[4.5]decane (1.0 eq)

  • Solvent: Acetone (Reagent Grade, containing <0.5% water)[1]

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in Acetone (0.1 M).

  • Catalysis: Add PPTS (10 mol%).

  • Reaction: Stir at Room Temperature (20-25°C) .

    • Mechanism:[1][2][3][4][5][6][7] The high concentration of acetone drives the equilibrium forward by trapping the ethylene glycol as 2,2-dimethyl-1,3-dioxolane (acetone ketal), releasing the target ketone.

  • Monitoring: Reaction is typically complete in 3 hours.

  • Workup:

    • Add solid NaHCO₃ (0.2 eq) to neutralize the catalyst. Stir for 10 mins.

    • Filter off the solids.

    • Concentrate the filtrate in vacuo.

  • Purification: The residue is usually pure 4-methoxycyclohexanone. If necessary, purify via flash chromatography on silica gel (neutralized with 1% Et₃N) to avoid on-column degradation.

Analytical Quality Control

Method: GC-MS or 1H-NMR.

  • Target (4-Methoxycyclohexanone):

    • NMR: Look for the preservation of the methoxy singlet (

      
       ppm) and the symmetry of the cyclohexanone ring protons.
      
    • GC-MS: Molecular ion

      
      .
      
  • Impurity Marker (2-Cyclohexen-1-one):

    • NMR: Appearance of olefinic protons (

      
       ppm).
      
    • GC-MS: Molecular ion

      
       (Loss of MeOH, mass 32).
      

Troubleshooting Table:

ObservationRoot CauseCorrective Action
High % of Enone (Elimination) Acid too strong or Temp too high.Switch to Protocol B (PPTS/Acetone). Ensure bath temp <30°C during evaporation.
Incomplete Reaction pH too high (reaction stalled).Add 0.1 eq additional PPTS or increase Temp to 35°C (Protocol B).
Migration of Double Bond Isomerization of impurity.Reaction left too long in acidic media. Quench immediately upon completion.

References

  • BenchChem. (2025). Stability of 4-Methoxycyclohexanone in Acidic Conditions. Retrieved from

  • Sun, J., et al. (2004).[4] Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. Journal of Organic Chemistry, 69(25), 8932-8934. Retrieved from

  • Fife, T. H. (1972). General Acid Catalysis of Acetal, Ketal, and Ortho Ester Hydrolysis. Accounts of Chemical Research, 5(8), 264–272.
  • Master Organic Chemistry. (2010). Acetal Hydrolysis Mechanism and pH Dependence. Retrieved from

  • Li, T., et al. (2018). Substituent Effects on the pH Sensitivity of Acetals and Ketals. PMC. Retrieved from

Sources

Application

Application Notes and Protocols for the Functionalization of the 8-Methoxy-1,4-dioxaspiro[4.5]decane Scaffold

Introduction: The Strategic Importance of the 1,4-Dioxaspiro[4.5]decane Scaffold in Drug Discovery The 1,4-dioxaspiro[4.5]decane motif is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensiona...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 1,4-Dioxaspiro[4.5]decane Scaffold in Drug Discovery

The 1,4-dioxaspiro[4.5]decane motif is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the precise spatial arrangement of pharmacophoric elements, a critical factor in achieving high-affinity and selective interactions with biological targets. This spirocyclic system is a cornerstone in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Notably, derivatives of this scaffold have been instrumental in the design of potent and selective serotonin 1A (5-HT1A) receptor agonists for the treatment of anxiety and depression, as well as in the development of cathepsin S inhibitors for neuroinflammatory diseases.[1]

The 8-methoxy derivative, 8-Methoxy-1,4-dioxaspiro[4.5]decane, serves as a versatile and readily accessible starting material for a variety of synthetic transformations. The methoxy group can be strategically employed as a precursor to other key functional groups, such as hydroxyl and carbonyl moieties, thereby unlocking a diverse range of functionalization pathways. This guide provides a comprehensive overview of the key synthetic transformations of the 8-Methoxy-1,4-dioxaspiro[4.5]decane scaffold, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their drug development endeavors.

Core Synthetic Strategy: Interconversion of Key Intermediates

The functionalization of the 8-Methoxy-1,4-dioxaspiro[4.5]decane scaffold primarily revolves around the interconversion of three key intermediates: the parent methoxy compound, the corresponding 8-hydroxy derivative, and the 8-keto analogue. This strategic approach allows for the introduction of a wide array of functional groups and molecular complexity.

G methoxy 8-Methoxy-1,4-dioxaspiro[4.5]decane hydroxy 8-Hydroxy-1,4-dioxaspiro[4.5]decane methoxy->hydroxy Demethylation ketone 1,4-Dioxaspiro[4.5]decan-8-one hydroxy->ketone Oxidation ketone->hydroxy Reduction amine 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine ketone->amine Reductive Amination

Figure 1: Key synthetic transformations of the 8-Methoxy-1,4-dioxaspiro[4.5]decane scaffold.

Functionalization Pathway 1: Transformations Originating from the Methoxy Group

The methoxy group at the 8-position, while seemingly simple, is a gateway to more reactive functional handles. Its conversion to a hydroxyl group is a pivotal first step in many synthetic routes.

Demethylation to 8-Hydroxy-1,4-dioxaspiro[4.5]decane

The cleavage of the methyl ether is most effectively achieved via nucleophilic substitution at the methyl group. Reagents such as iodotrimethylsilane (TMSI) are particularly well-suited for this transformation, as they operate under relatively mild conditions compatible with the acid-sensitive spiroketal moiety.

Mechanistic Rationale: The reaction proceeds via an S(_N)2 mechanism. The silicon atom of TMSI acts as a Lewis acid, coordinating to the ether oxygen. This is followed by the nucleophilic attack of the iodide ion on the methyl group, leading to the formation of a trimethylsilyl ether and methyl iodide. Subsequent hydrolysis of the silyl ether furnishes the desired alcohol.[2]

Protocol 1: Demethylation using Iodotrimethylsilane (TMSI)

ParameterValue
Reactants 8-Methoxy-1,4-dioxaspiro[4.5]decane, Iodotrimethylsilane (TMSI)
Solvent Acetonitrile or Chloroform
Temperature 25-60 °C
Time 2-48 hours
Work-up Methanolysis

Step-by-Step Procedure:

  • To a solution of 8-Methoxy-1,4-dioxaspiro[4.5]decane (1.0 eq) in anhydrous acetonitrile (0.1 M), add iodotrimethylsilane (1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at room temperature or gently heat to 50 °C, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

  • Stir for 30 minutes to ensure complete hydrolysis of the intermediate trimethylsilyl ether.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 8-Hydroxy-1,4-dioxaspiro[4.5]decane.

Oxidation to 1,4-Dioxaspiro[4.5]decan-8-one

The secondary alcohol, 8-Hydroxy-1,4-dioxaspiro[4.5]decane, can be efficiently oxidized to the corresponding ketone using a variety of reagents. Pyridinium chlorochromate (PCC) is a preferred choice due to its mildness, which helps to avoid over-oxidation and potential side reactions involving the spiroketal.[3][4]

Mechanistic Rationale: The oxidation with PCC involves the formation of a chromate ester intermediate. A subsequent E2-like elimination, where a base (such as pyridine) removes the proton from the carbon bearing the oxygen, leads to the formation of the ketone and a reduced chromium species.[2]

Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)

ParameterValue
Reactants 8-Hydroxy-1,4-dioxaspiro[4.5]decane, Pyridinium chlorochromate (PCC)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Time 2-4 hours
Work-up Filtration through silica gel

Step-by-Step Procedure:

  • To a suspension of PCC (1.5 eq) in anhydrous dichloromethane (DCM), add a solution of 8-Hydroxy-1,4-dioxaspiro[4.5]decane (1.0 eq) in DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 1,4-Dioxaspiro[4.5]decan-8-one.

  • The product is often of sufficient purity for use in subsequent steps, but can be further purified by column chromatography if necessary.

G cluster_0 Oxidation with PCC alcohol 8-Hydroxy-1,4-dioxaspiro[4.5]decane ester Chromate Ester Intermediate alcohol->ester + PCC pcc PCC ketone 1,4-Dioxaspiro[4.5]decan-8-one ester->ketone - [H] G A 8-Aryloxy-1,4-dioxaspiro[4.5]decane C Ortho- and Para-substituted products A->C + E+ B Electrophile (E+) B->C

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 8-Methoxy-1,4-dioxaspiro[4.5]decane

Executive Summary & Chemical Context 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0)[1] is a highly versatile spirocyclic building block widely utilized in medicinal chemistry and drug development. Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0)[1] is a highly versatile spirocyclic building block widely utilized in medicinal chemistry and drug development. Structurally, it serves as a protected form of 4-methoxycyclohexanone, allowing chemists to perform complex functionalizations on adjacent moieties without interfering with the ketone functionality[2].

This application note details a robust, scalable, and self-validating two-step synthetic protocol starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-one. The workflow encompasses a chemoselective borohydride reduction followed by a Williamson ether synthesis, optimized for high yield and strict preservation of the acid-sensitive ketal group.

Mechanistic Pathway & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that successful scale-up relies on the causality behind reagent selection, not just the execution of steps.

Phase 1: Chemoselective Carbonyl Reduction

The reduction of ketones to secondary alcohols is a fundamental transformation[3]. For the scale-up conversion of 1,4-dioxaspiro[4.5]decan-8-one to 1,4-dioxaspiro[4.5]decan-8-ol, Sodium Borohydride (NaBH₄) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄)[3].

  • Causality: NaBH₄ allows the use of protic solvents like methanol[4]. The protic solvent acts as an electrophilic activator, hydrogen-bonding to the carbonyl oxygen and significantly accelerating the nucleophilic delivery of the hydride ion. Furthermore, NaBH₄ presents a highly predictable exothermic profile and manageable hydrogen gas evolution, making it vastly safer for multi-gram scale-up.

  • Ketal Preservation: The 1,4-dioxaspiro[4.5]decane system is an ethylene ketal, which is highly sensitive to acidic hydrolysis. While some literature suggests quenching with 1N HCl[4], scaling up this quench risks localized pH drops that can deprotect the ketal. We mandate the use of saturated aqueous ammonium chloride (NH₄Cl) to neutralize the borate complexes safely.

Phase 2: Williamson Ether Synthesis (Alkylation)

The secondary alcohol is subsequently methylated to yield the target methoxy ketal.

  • Causality: Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is utilized to deprotonate the secondary alcohol. Because the pKa of the alcohol (~16) is much lower than that of H₂ (~35), the hydride base drives the equilibrium entirely to the alkoxide. The irreversible evolution of hydrogen gas ensures 100% alkoxide formation before the electrophile (Methyl Iodide, MeI) is introduced, preventing competing side reactions.

  • Alternative Routes: It is worth noting that 8-Methoxy-1,4-dioxaspiro[4.5]decane can also be synthesized in reverse order via the direct ketalization of 4-methoxycyclohexanone using ethylene glycol, magnesium sulfate, and a catalytic amount of p-toluenesulfonic acid in toluene[2]. However, the reduction-methylation sequence described below generally utilizes cheaper, more stable starting materials.

Visualization of Synthetic Workflow

G A 1,4-dioxaspiro[4.5]decan-8-one (Ketone) B 1,4-dioxaspiro[4.5]decan-8-ol (Alcohol) A->B NaBH4, MeOH 0 °C to RT C 8-Methoxy-1,4-dioxaspiro[4.5]decane (Target Ketal) B->C NaH, MeI, THF 0 °C to RT

Fig 1. Two-step synthetic workflow for 8-Methoxy-1,4-dioxaspiro[4.5]decane.

Experimental Protocols (Self-Validating System)

The following protocols are designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating at each stage.

Protocol A: Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol
  • Preparation: Charge a flame-dried, round-bottom flask with 1,4-dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol) and dissolve in anhydrous methanol (150 mL)[4].

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Hydride Addition: Add NaBH₄ (2.56 g, 67.8 mmol) portion-wise over 30 minutes to control the exothermic evolution of H₂ gas[4].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours[4].

  • Self-Validation Checkpoint 1 (IPC): Pull a 50 µL aliquot, quench in 1 mL water, and extract with 1 mL ethyl acetate. Run TLC (Hexanes:EtOAc 1:1, KMnO₄ stain). The reaction is complete when the starting material spot (Rf ~0.6) disappears and a new, more polar spot (Rf ~0.3) appears.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with dichloromethane (3 × 100 mL)[4].

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the alcohol as a colorless oil/white solid.

Protocol B: Synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane
  • Preparation: In a flame-dried flask under nitrogen, dissolve 1,4-dioxaspiro[4.5]decan-8-ol (7.9 g, ~50.0 mmol) in anhydrous THF (150 mL). Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.4 g, 60.0 mmol) in small portions. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI) (4.67 mL, 75.0 mmol) dropwise via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint 2 (IPC): Perform FTIR analysis on a worked-up micro-aliquot. The complete disappearance of the broad O-H stretch (~3300 cm⁻¹) validates 100% conversion. Alternatively, ¹H NMR should reveal a sharp new singlet at ~3.3 ppm corresponding to the methoxy (-OCH₃) group.

  • Workup: Cool the mixture to 0 °C and quench dropwise with cold water (20 mL) to destroy unreacted NaH. Dilute with ethyl acetate (200 mL).

  • Isolation: Separate the layers, wash the organic phase with water (2 × 50 mL) and brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify via vacuum distillation or short-path silica plug to yield the target methoxy ketal.

Quantitative Data & Process Parameters

ParameterStep 1: ReductionStep 2: Methylation
Starting Material 1,4-dioxaspiro[4.5]decan-8-one1,4-dioxaspiro[4.5]decan-8-ol
Reagent Equivalents NaBH₄ (1.05 eq)NaH (1.2 eq), MeI (1.5 eq)
Solvent System Methanol (0.4 - 0.5 M)Anhydrous THF (0.3 M)
Temperature Profile 0 °C → 20 °C0 °C → 20 °C
Reaction Time 3 hours12 hours
Typical Yield 92 - 95%85 - 89%
Primary IPC Method TLC (1:1 Hex/EtOAc), GC-MSFTIR (O-H stretch monitoring)
Critical Safety Metric H₂ gas evolution (exothermic)MeI toxicity / H₂ gas evolution

References

  • National Center for Biotechnology Information. "8-Methoxy-1,4-dioxaspiro[4.5]decane". PubChem Compound Summary for CID 567096. Available at:[Link]

  • "Oxidation of Secondary Methyl Ethers to Ketones". The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • "Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts". PMC (NIH). Available at:[Link]

Sources

Application

8-Methoxy-1,4-dioxaspiro[4.5]decane in the synthesis of σ1 receptor ligands

Application Note: Strategic Utilization of 8-Methoxy-1,4-dioxaspiro[4.5]decane in the Synthesis of Lipophilicity-Tuned Receptor Ligands Executive Summary This guide details the application of 8-Methoxy-1,4-dioxaspiro[4.5...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 8-Methoxy-1,4-dioxaspiro[4.5]decane in the Synthesis of Lipophilicity-Tuned


 Receptor Ligands 

Executive Summary

This guide details the application of 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0) as a pivotal building block in the development of Sigma-1 (


) receptor ligands. While classical 

ligands (e.g., Haloperidol, PRE-084) rely on high-lipophilicity pharmacophores, modern drug discovery demands "lipophilic ligand efficiency" (LLE). The 8-methoxy-substituted cyclohexane scaffold offers a strategic advantage: it maintains the necessary steric bulk for the hydrophobic binding pocket while introducing a polar ether handle to modulate LogP and improve metabolic stability.

This note provides a validated protocol for deprotecting this ketal precursor and coupling it via reductive amination to generate high-affinity 4-methoxycyclohexyl-amine ligands.

Scientific Rationale & Pharmacophore Mapping

The


 receptor, a chaperone protein located at the mitochondria-associated ER membrane (MAM), binds ligands featuring a basic amine flanked by hydrophobic regions.
  • The Challenge: Many high-affinity

    
     ligands suffer from excessive lipophilicity (LogP > 4), leading to poor solubility and off-target binding (e.g., hERG channel inhibition).
    
  • The Solution: 8-Methoxy-1,4-dioxaspiro[4.5]decane serves as a masked form of 4-methoxycyclohexanone . When incorporated into a ligand, the 4-methoxycyclohexyl moiety replaces standard cyclohexyl or phenyl rings.

    • Steric Fit: The cyclohexane ring mimics the "primary hydrophobic region" required for

      
       binding.
      
    • Electronic Tuning: The methoxy group lowers cLogP by approx. 0.5–1.0 units compared to a methyl-cyclohexyl analog, potentially improving blood-brain barrier (BBB) penetration profiles.

Pharmacophore Diagram (DOT Visualization)

SigmaPharmacophore cluster_binding Sigma-1 Binding Site Interactions Precursor 8-Methoxy-1,4-dioxaspiro[4.5]decane (Masked Ketone) Intermediate 4-Methoxycyclohexanone (Reactive Core) Precursor->Intermediate Acid Hydrolysis (Deprotection) Ligand Target Sigma-1 Ligand (4-Methoxycyclohexyl-amine) Intermediate->Ligand Reductive Amination (+ Secondary Amine) BasicN Basic Amine Center (Electrostatic Interaction w/ Asp126) Ligand->BasicN Contains Hydrophobic Hydrophobic Pocket (Val/Leu/Tyr Residues) Ligand->Hydrophobic Modulates

Figure 1: Strategic workflow converting the protected ketal into a bioactive ligand mapping to the


 receptor binding site.

Experimental Protocol

This protocol describes the synthesis of a representative ligand, 1-(4-methoxycyclohexyl)-4-phenylpiperazine , a structural analog of known high-affinity sigma ligands.

Phase A: Deprotection (Ketal Hydrolysis)

The 1,4-dioxaspiro moiety acts as a protecting group. It must be removed to expose the reactive ketone.

Reagents:

  • 8-Methoxy-1,4-dioxaspiro[4.5]decane (1.0 eq)

  • HCl (2N, aqueous) or

    
    -Toluenesulfonic acid (
    
    
    
    TsOH)
  • Tetrahydrofuran (THF) or Acetone

Step-by-Step:

  • Dissolution: Dissolve 10 mmol (1.72 g) of 8-Methoxy-1,4-dioxaspiro[4.5]decane in 30 mL of THF/Water (4:1 v/v).

  • Acidification: Add 10 mL of 2N HCl dropwise.

  • Reflux: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material (

    
    ) should disappear, yielding the ketone (
    
    
    
    , stains active with anisaldehyde).
  • Workup: Neutralize with saturated NaHCO

    
    . Extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layers over MgSO
    
    
    
    and concentrate in vacuo.
  • Output: 4-Methoxycyclohexanone (Oil). Note: This intermediate is volatile; avoid prolonged high-vacuum exposure.

Phase B: Reductive Amination (Ligand Coupling)

This step couples the ketone to the amine pharmacophore (e.g., 1-phenylpiperazine).

Reagents:

  • 4-Methoxycyclohexanone (from Phase A, 1.0 eq)

  • 1-Phenylpiperazine (1.0 eq) (Sigma-1 pharmacophore carrier)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCM or 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Imine Formation: In a round-bottom flask, mix 4-methoxycyclohexanone (1.0 eq) and 1-phenylpiperazine (1.0 eq) in DCE (0.1 M concentration). Add catalytic acetic acid. Stir at room temperature for 30 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir overnight (12–16 h) under Nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Stir for 15 minutes.
    
  • Extraction: Extract with DCM (3 x). Wash combined organics with brine.[1]

  • Purification: Purify via flash column chromatography (Silica gel; Gradient: 0–5% MeOH in DCM).

  • Isomer Separation: The product will exist as a mixture of cis and trans isomers. These can often be separated by high-performance liquid chromatography (HPLC) or careful crystallization of the oxalate salt.

    • Note: In

      
       binding, the cis and trans isomers often exhibit different affinities (stereoselectivity). Both should be tested.
      

Data Analysis & Validation

Physicochemical Comparison

The table below highlights the theoretical advantage of using the methoxy-substituted scaffold over a traditional unsubstituted cyclohexyl group.

PropertyStandard Ligand (Cyclohexyl)Modified Ligand (4-Methoxycyclohexyl)Impact on Drug Development
LogP (Est.) 4.23.5Improved solubility; reduced non-specific binding.
TPSA (

)
3.212.5Slight increase aids in specific polar interactions.
Metabolic Site C4 (Oxidation prone)C4-Methoxy (Blocked/Altered)Prevents rapid hydroxylation at C4 position.
Binding Mode Hydrophobic onlyHydrophobic + H-bond acceptorPotential for additional H-bond with Tyr103 or Tyr206.
Quality Control (NMR Expectations)

For the final ligand (1-(4-methoxycyclohexyl)-4-phenylpiperazine):

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the methoxy singlet (
    
    
    ppm). The methine proton at C4 (germinal to methoxy) will appear as a multiplet at
    
    
    ppm.
  • Stereochemistry:

    • Trans-isomer: The C1 and C4 protons usually display large axial-axial coupling constants (

      
       Hz).
      
    • Cis-isomer: Smaller coupling constants due to axial-equatorial relationships.

Troubleshooting & Optimization

  • Incomplete Deprotection: If the ketal is stubborn, switch to using Acetone/H

    
    O with 
    
    
    
    TsOH at reflux. The acetone acts as a trans-ketalization acceptor.
  • Low Yield in Amination: If the ketone is sterically hindered, switch from STAB to Sodium Cyanoborohydride (NaCNBH

    
    )  in Methanol at pH 6.
    
  • Isomer Ratio: Thermodynamic control (long reaction times) typically favors the thermodynamic isomer (often trans for 1,4-disubstituted cyclohexanes), while kinetic control may yield mixtures.

References

  • Vertex AI Search. (2023). Synthesis of sigma-1 receptor ligands from 1,4-dioxaspiro[4.5]decane derivatives. 2

  • PubChem. (2021). 8-Methoxy-1,4-dioxaspiro[4.5]decane Compound Summary. National Library of Medicine.

  • RSC Medicinal Chemistry. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. Royal Society of Chemistry.

  • Journal of Medicinal Chemistry. (2015). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands. ACS Publications.

  • GuideChem. (2023). Preparation methods for 4-Methoxycyclohexanone.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 8-Methoxy-1,4-dioxaspiro[4.5]decane Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers struggling with the scalable synthesis of spirocyclic building blocks. 8-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers struggling with the scalable synthesis of spirocyclic building blocks. 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0)[1] is a critical intermediate in drug development, but its synthesis is often plagued by stalled equilibria, ketal hydrolysis, and polymerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >90% yields.

Mechanistic Workflow & Route Selection

Choosing the right synthetic pathway dictates your impurity profile and downstream purification strategy. We typically evaluate two primary routes for this molecule:

  • Route A (Ketalization): Direct protection of 4-methoxycyclohexanone using ethylene glycol.

  • Route B (Methylation): Alkylation of 1,4-dioxaspiro[4.5]decan-8-ol.

SynthesisRoutes StartA 4-Methoxycyclohexanone CondA Ethylene Glycol, p-TsOH Toluene, Dean-Stark StartA->CondA Route A StartB 1,4-Dioxaspiro[4.5]decan-8-ol CondB NaH, MeI THF, 0°C to RT StartB->CondB Route B Target 8-Methoxy-1,4-dioxaspiro[4.5]decane (Target Molecule) CondA->Target -H2O CondB->Target -NaI

Fig 1. Divergent synthetic pathways for 8-Methoxy-1,4-dioxaspiro[4.5]decane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Which synthetic route provides the most scalable yield for 8-Methoxy-1,4-dioxaspiro[4.5]decane? Expert Insight: Route A (Ketalization) is vastly superior for scale-up. Route B requires strong alkaline conditions (NaH) which, when applied to cyclohexyl systems, frequently induces polymerization of the starting materials and drastically reduces the isolated yield[2]. Route A relies on a reversible acid-catalyzed thermodynamic process that can be driven to near-quantitative yields simply by manipulating Le Chatelier's principle (continuous water removal)[3].

Q2: During Route A (Ketalization), my yield plateaus at 60-70%. How can I drive this to completion? Expert Insight: The causality here is a stalled equilibrium. Ketalization generates one equivalent of water. If water remains in the toluene reflux, the reverse reaction (hydrolysis) competes equally with the forward reaction.

  • Solution: Ensure your Dean-Stark trap is functioning optimally. For stubborn reactions, add activated 4Å molecular sieves directly to the reaction flask or within a Soxhlet thimble above the reaction to trap trace moisture that escapes the azeotrope.

Q3: When executing Route B (Methylation), I observe significant ketal cleavage. What is the mechanistic cause? Expert Insight: The 1,4-dioxaspiro[4.5]decane core is an acetal, making it highly sensitive to aqueous acids. If you quench the NaH/MeI reaction with standard saturated NH₄Cl (which is slightly acidic, pH ~5.5), you will inadvertently hydrolyze the spiro-ketal back to the ketone during workup.

  • Solution: Always quench spiro-ketal reactions with a mild base, such as saturated aqueous NaHCO₃[3].

WorkupLogic Reaction Crude Methylation Mixture (Target + Excess NaH/MeI) Quench Quench: Add Sat. NaHCO3 at 0°C Reaction->Quench Optimal AcidQuench Avoid: Acidic Quench (e.g., NH4Cl, HCl) Reaction->AcidQuench Improper ResultGood Intact Ketal (8-Methoxy-1,4-dioxaspiro[4.5]decane) Quench->ResultGood pH > 7 ResultBad Hydrolysis to Ketone (4-Methoxycyclohexanone) AcidQuench->ResultBad pH < 7

Fig 2. Mechanistic workup logic to prevent spiro-ketal hydrolysis.

Standardized Experimental Protocols
Protocol A: Optimized Ketalization of 4-Methoxycyclohexanone (Recommended)

This protocol is designed as a self-validating system: the volume of water collected in the Dean-Stark trap directly correlates to the reaction conversion.

  • Setup: Charge a round-bottom flask with 4-methoxycyclohexanone (1.0 equiv), ethylene glycol (3.5 equiv), and toluene (0.3 M relative to the ketone)[3].

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 10 mol%)[3].

  • Azeotropic Distillation: Attach a Dean-Stark apparatus filled with toluene and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

  • Monitoring: Reflux for 4 hours. Self-Validation Check: Monitor the water layer in the Dean-Stark trap. For every 1 mole of ketone, you should collect exactly 18 mL of water.

  • Neutralization: Cool the reaction to 20 °C. Immediately quench with saturated aqueous sodium bicarbonate (2 mL per mmol of ketone) to neutralize the p-TsOH and halt the equilibrium[3].

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • In-Process QC: Run an FT-IR on the crude oil. The disappearance of the sharp carbonyl stretch (~1715 cm⁻¹) and the appearance of strong C-O-C stretches (~1100 cm⁻¹) confirms success without needing immediate NMR.

Protocol B: Controlled Methylation of 1,4-Dioxaspiro[4.5]decan-8-ol
  • Deprotonation: Dissolve 1,4-dioxaspiro[4.5]decan-8-ol (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C under an argon atmosphere.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions to control the exothermic H₂ evolution[4]. Stir for 30 minutes at 0 °C.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 equiv) dropwise. Allow the mixture to slowly warm to room temperature and stir for 3 hours.

  • Basic Quench (Critical): Cool back to 0 °C. Quench strictly with saturated aqueous NaHCO₃ (Dropwise initially)[3]. Do not use water or acidic buffers.

  • Isolation: Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to remove residual mineral oil.

Quantitative Data Summary

To aid in your route selection and troubleshooting, refer to the comparative data below.

ParameterRoute A: KetalizationRoute B: Methylation
Typical Yield 85 - 95%50 - 65%
Primary Cause of Yield Loss Incomplete water removalPolymerization / Ketal Hydrolysis
Scalability Excellent (Kilogram scale)Poor (Exothermic, hazardous reagents)
Reaction Time 4 hours3.5 hours
Key Impurities Unreacted ketone, aldol dimersMineral oil, 4-methoxycyclohexanone
Cost Efficiency High (Cheap reagents)Low (NaH, MeI, anhydrous solvents)

Table 1. Quantitative comparison of synthetic routes for 8-Methoxy-1,4-dioxaspiro[4.5]decane.

References
  • 8-Methoxy-1,4-dioxaspiro[4.
  • Oxidation of Secondary Methyl Ethers to Ketones | The Journal of Organic Chemistry (American Chemical Society) |
  • How to prepare 4-Methoxycyclohexanone? - FAQ | Guidechem |
  • 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | Benchchem |

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 8-Methoxy-1,4-dioxaspiro[4.5]decane

Welcome to the technical support and troubleshooting center for 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0). This compound is an ethylene ketal derivative of 4-methoxycyclohexanone, widely utilized as a protect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0). This compound is an ethylene ketal derivative of 4-methoxycyclohexanone, widely utilized as a protected intermediate in complex organic synthesis and drug development[1]. While ketals exhibit robust stability in neutral, basic, and strongly nucleophilic environments, they are highly labile under acidic conditions[2].

This guide provides causality-driven troubleshooting, quantitative stability data, and self-validating protocols to ensure the structural integrity of this ketal during your experimental workflows.

Part 1: Core Mechanism of Acidic Degradation

Understanding the degradation mechanism is critical for preventing unwanted product loss. The acid-catalyzed cleavage of diethers (such as acetals and ketals) is governed by a specific kinetic pathway. The reaction initiates with the protonation of one of the ketal oxygen atoms, followed by ring-opening to form a 3, which is the rate-determining step of the hydrolysis process[3].

Because the 1,4-dioxaspiro[4.5]decane system lacks strong electron-withdrawing groups near the spiro center, the resulting carboxonium ion is relatively stable, making the compound highly susceptible to rapid hydrolysis even in mildly acidic environments[4].

Mechanism Ketal Ketal (Stable) Protonation Protonation (+H+) Ketal->Protonation Oxocarbenium Oxocarbenium Ion (Rate-Determining) Protonation->Oxocarbenium Ring Open WaterAttack Water Attack (+H2O) Oxocarbenium->WaterAttack Ketone Ketone + Diol (Hydrolyzed) WaterAttack->Ketone -H+

Acid-catalyzed hydrolysis mechanism of ketals via oxocarbenium ion formation.

Part 2: Troubleshooting & FAQs

Q1: My product disappears or degrades into 4-methoxycyclohexanone during aqueous workup. What is causing this, and how can I prevent it? Causality: Standard aqueous workups often utilize saturated ammonium chloride (NH₄Cl) to quench reactions. However, saturated NH₄Cl is mildly acidic (pH ~5.5). For sensitive ketals like 8-Methoxy-1,4-dioxaspiro[4.5]decane, this pH is sufficient to protonate the ketal oxygen and initiate hydrolysis[5]. Solution: Transition to a strictly basic workup. Quench reactions with saturated sodium bicarbonate (NaHCO₃, pH ~8) to ensure the aqueous phase remains alkaline. If an acidic reagent must be neutralized, perform the quench at 0 °C to kinetically suppress hydrolysis, and immediately extract the product into an organic solvent.

Q2: I am observing severe streaking and poor mass recovery when purifying the compound via silica gel chromatography. Why? Causality: Standard silica gel (SiO₂) is inherently acidic due to surface silanol groups (pKa ~4.5 to 8.5). When the ketal adsorbs onto the silica surface, this localized acidic microenvironment catalyzes on-column hydrolysis. The resulting ketone and ethylene glycol have drastically different polarities, leading to streaking and co-elution. Solution: Buffer the stationary phase. Pre-treat the silica gel by flushing the column with your eluent containing 1–2% triethylamine (Et₃N) before loading the sample. Alternatively, switch to neutral or basic alumina (Al₂O₃) as the stationary phase, which completely bypasses acid-catalyzed degradation.

Q3: The compound degrades spontaneously during storage or while acquiring NMR spectra. How can I stabilize it? Causality: Chloroform-d (CDCl₃) used for NMR often contains trace amounts of deuterium chloride (DCl) generated via photolytic degradation. Similarly, prolonged storage in unsealed containers exposes the compound to atmospheric moisture and CO₂, forming trace carbonic acid. Solution: For NMR analysis, filter CDCl₃ through a small plug of basic alumina prior to use, or switch to a non-acidic solvent like Benzene-d6 or DMSO-d6. For long-term storage, store the neat compound under an inert atmosphere (Argon/N₂) at -20 °C over molecular sieves or with a trace amount of anhydrous K₂CO₃.

Q4: I am trying to intentionally deprotect the ketal to recover 4-methoxycyclohexanone, but the reaction stalls. How can I drive it to completion? Causality: Ketal hydrolysis is a reversible equilibrium process[6]. If the concentration of water is too low, or if the liberated ethylene glycol is not removed from the system, the reaction will reach an equilibrium state rather than proceeding to full conversion. Solution: Shift the equilibrium (Le Chatelier's Principle) by using a large excess of water and a strong acid catalyst (e.g., 1M HCl or p-Toluenesulfonic acid in wet acetone). Acetone acts as a scavenger for the liberated ethylene glycol (forming 2,2-dimethyl-1,3-dioxolane), irreversibly driving the deprotection of your target molecule.

KetalWorkflow Start Reaction containing 8-Methoxy-1,4-dioxaspiro[4.5]decane Workup Aqueous Workup Start->Workup Acidic Acidic/Neutral Quench (e.g., NH4Cl, HCl) Workup->Acidic pH < 7 Basic Basic Quench (e.g., NaHCO3, NaOH) Workup->Basic pH ≥ 7 Hydrolysis Ketal Hydrolysis (Product Loss) Acidic->Hydrolysis Purification Purification Basic->Purification Silica Standard Silica Gel Purification->Silica Unbuffered Alumina Neutral Alumina or Et3N-Treated Silica Purification->Alumina Buffered Degradation On-Column Degradation Silica->Degradation Success Stable Product Isolated Alumina->Success

Workflow for preventing acid-catalyzed hydrolysis of 8-Methoxy-1,4-dioxaspiro[4.5]decane.

Part 3: Quantitative Stability Data

The table below summarizes the kinetic stability of the 1,4-dioxaspiro[4.5]decane structural motif across various pH environments, allowing researchers to predict compound behavior during synthesis and purification.

Table 1: pH-Dependent Stability Profile of Cyclic Ketals (at 25 °C)

pH LevelCommon EnvironmentEstimated Half-Life (t₁/₂)Operational Recommendation
< 3.0 1M HCl, TFA, TsOH< 5 minutesUse exclusively for intentional deprotection.
4.5 - 5.5 Sat. NH₄Cl, Untreated Silica Gel1 - 4 hoursAvoid; causes unwanted degradation and poor yields.
7.0 - 7.4 Neutral Water, PBS> 100 hoursGenerally safe for rapid handling, but minimize prolonged exposure.
> 8.0 Sat. NaHCO₃, Basic AluminaStable (Years)Ideal conditions for workup, purification, and storage.

Part 4: Validated Experimental Protocols

To ensure reproducibility and prevent unwanted hydrolysis, utilize the following self-validating protocols when handling 8-Methoxy-1,4-dioxaspiro[4.5]decane.

Protocol A: Safe Aqueous Workup and Extraction

Objective: Isolate the ketal from a reaction mixture without triggering acid-catalyzed cleavage.

  • Thermal Quench: Cool the reaction mixture containing the ketal to 0–5 °C using an ice bath. Causality: Lower temperatures kinetically reduce the rate of any potential hydrolysis.

  • Alkaline Neutralization: Slowly add a cold, saturated aqueous solution of NaHCO₃ (approx. 10 mL per mmol of reactant).

    • Validation Checkpoint: Ensure all bubbling (CO₂ evolution) ceases. Dip a glass rod into the aqueous phase and spot it on pH paper to verify the pH is strictly ≥ 8. Do not proceed until this is confirmed.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

  • Washing: Wash the combined organic layers with brine. Crucial step: Adjust the brine to pH 8 with a single drop of 1M NaOH prior to use.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Avoid MgSO₄, as it can be slightly acidic. Filter and concentrate under reduced pressure with a water bath temperature not exceeding 30 °C.

Protocol B: Intentional Acidic Deprotection (Hydrolysis)

Objective: Completely remove the ketal protecting group to yield 4-methoxycyclohexanone.

  • Solvent Setup: Dissolve 8-Methoxy-1,4-dioxaspiro[4.5]decane (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and 1M aqueous HCl to achieve a 0.1 M substrate concentration.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 2 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Eluent: 20% EtOAc in Hexanes). The starting material spot should completely disappear, replaced by a lower Rf spot corresponding to the free ketone.

  • Neutralization: Once complete, carefully neutralize the acid by adding solid NaHCO₃ portion-wise until effervescence completely stops.

  • Isolation: Extract the mixture with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure 4-methoxycyclohexanone.

References

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC (NIH).
  • 9.7: Acetals as Protecting Groups - Chemistry LibreTexts.
  • The Clever Chemistry of Acetals and Ketals: More Than Just Protecting Groups - Ore
  • 8-Methoxy-1,4-dioxaspiro[4.5]decane (CID 567096) - PubChem.

Sources

Troubleshooting

challenges in the deprotection of 8-Methoxy-1,4-dioxaspiro[4.5]decane

Technical Support Center: Deprotection of 8-Methoxy-1,4-dioxaspiro[4.5]decane Executive Summary & Molecule Profile Subject: 8-Methoxy-1,4-dioxaspiro[4.5]decane Target Product: 4-Methoxycyclohexanone Reaction Type: Acid-c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Deprotection of 8-Methoxy-1,4-dioxaspiro[4.5]decane

Executive Summary & Molecule Profile

Subject: 8-Methoxy-1,4-dioxaspiro[4.5]decane Target Product: 4-Methoxycyclohexanone Reaction Type: Acid-catalyzed hydrolysis (Ketal Deprotection)

This guide addresses the specific challenges associated with removing the ethylene glycol ketal protecting group from 8-Methoxy-1,4-dioxaspiro[4.5]decane . While ketal hydrolysis is a standard transformation, the presence of the methoxy group at the C4 position (relative to the carbonyl) introduces latent instability. The primary risk is the


-elimination of methanol to form 

-unsaturated ketones (cyclohexenone derivatives), particularly under harsh acidic conditions or elevated temperatures.

Troubleshooting Matrix: Common Failure Modes

Use this diagnostic table to identify the root cause of your experimental issues.

Symptom Probable Cause Technical Explanation Corrective Action
Low Yield (<60%) Product Decomposition The product, 4-methoxycyclohexanone, is prone to acid-catalyzed elimination of methanol, forming volatile or polymerizable enones (e.g., 2-cyclohexen-1-one).Switch to Method B (Transacetalization) . Avoid heating >40°C. Neutralize pH immediately upon completion.
New UV-Active Spot Elimination Side-Reaction Appearance of a conjugated system (enone) which is UV active (unlike the starting material or product).STOP. Your conditions are too harsh. Lower temperature to 0°C or reduce acid concentration.
Incomplete Conversion Equilibrium Stagnation Hydrolysis is reversible. Water concentration is insufficient, or ethylene glycol is not being removed.Add excess acetone (as a scavenger for ethylene glycol) or increase water ratio.
Product Loss in Workup Water Solubility 4-Methoxycyclohexanone has significant water solubility due to the ether and ketone polarities.Saturate the aqueous phase with NaCl (salting out) and perform multiple extractions with DCM (3x).

Critical Pathways & Mechanism

The following diagram illustrates the competition between the desired hydrolysis pathway and the destructive elimination pathway. Understanding this bifurcation is key to optimizing your yield.

DeprotectionPathways SM Starting Material (8-Methoxy-1,4-dioxaspiro[4.5]decane) Inter Hemiketal Intermediate SM->Inter + H2O / H+ Product Target Product (4-Methoxycyclohexanone) Inter->Product - Ethylene Glycol SideProd Side Product (2-Cyclohexen-1-one) Product->SideProd Acid + Heat (- MeOH) Elimination

Figure 1: Mechanistic divergence. The green node represents the target; the red node represents the irreversible degradation product caused by harsh conditions.

Validated Experimental Protocols

Method A: Mild Transacetalization (Recommended)

Best for: High-value batches requiring maximum purity and minimal elimination risk.

Rationale: Uses acetone as a solvent and "sacrificial" carbonyl source. The equilibrium is driven by the formation of 2,2-dimethyl-1,3-dioxolane (acetone ketal), which is volatile. This avoids the need for strong aqueous acids.

  • Setup: Dissolve 8-Methoxy-1,4-dioxaspiro[4.5]decane (1.0 equiv) in acetone (10 mL/mmol).

  • Catalyst: Add PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv).

    • Note: PPTS is a mild acid buffer that minimizes elimination risks compared to pTsOH or HCl.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Monitoring: Monitor by TLC. Stain with Anisaldehyde or Iodine (Product is a ketone, SM is a ketal; neither is strongly UV active).

  • Workup:

    • Concentrate acetone under reduced pressure (bath <30°C).

    • Dilute residue with Et2O or DCM.

    • Wash with saturated NaHCO3 (Critical to neutralize trace acid).

    • Wash with Brine, dry over Na2SO4, and concentrate.

Method B: Aqueous Acid Hydrolysis (Standard)

Best for: Large-scale, robust substrates where speed is prioritized over 5-10% yield loss.

  • Setup: Dissolve substrate in THF (5 mL/mmol).

  • Acid Addition: Add 1M HCl (2.0 equiv) dropwise at 0°C .

  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours.

    • Warning: Do not reflux. Heat accelerates methanol elimination.

  • Quench: Pour reaction mixture into a stirred solution of saturated NaHCO3 at 0°C.

  • Extraction: Extract with DCM (3x). Salt out the aqueous layer with solid NaCl to recover water-soluble product.

Frequently Asked Questions (FAQs)

Q: Why can't I just use concentrated HCl and reflux? A: Refluxing 4-methoxycyclohexanone in strong acid promotes the elimination of the methoxy group. This generates 3-cyclohexenone, which rapidly isomerizes to the conjugated 2-cyclohexenone. This side reaction is irreversible and will severely degrade your yield [1].

Q: The product is not visible under UV light. How do I track the reaction? A: Neither the starting ketal nor the product ketone has a conjugated


-system, so they are UV-inactive. You must use a chemical stain. p-Anisaldehyde  or Hanessian’s Stain (Cerium Ammonium Molybdate)  are effective. The ketone typically stains a different color (often blue/dark spot) compared to the ketal.

Q: Can I use Lewis Acids like


 or 

?
A: Yes. Iodine in wet acetone is an excellent, neutral alternative if your substrate is extremely acid-sensitive. Use 10 mol%

in acetone at room temperature. This method is often chemoselective and avoids the pH extremes that cause elimination [2].

Q: My product is disappearing during rotary evaporation. Is it volatile? A: 4-Methoxycyclohexanone has a boiling point around 80-90°C at reduced pressure (approx 15 mmHg). If you use a high-vacuum pump or a water bath >45°C, you risk co-evaporating the product. Use a mild vacuum (water aspirator) and keep the bath cool.

References

  • Preparation method of 4-methoxycyclohexanon. CN105152884A. Google Patents.
  • Oxidation of Secondary Methyl Ethers to Ketones . The Journal of Organic Chemistry, 2017. Available at: [Link]

  • Biaryl derivatives and related uses. WO2024211834A1. Google Patents.
Optimization

Technical Support Center: Optimizing Reaction Conditions for 8-Methoxy-1,4-dioxaspiro[4.5]decane Derivatives

Welcome to the technical support center for the synthesis and optimization of 8-Methoxy-1,4-dioxaspiro[4.5]decane and its derivatives. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 8-Methoxy-1,4-dioxaspiro[4.5]decane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spiroketal intermediate. We will delve into the causality behind experimental choices, provide detailed troubleshooting guides, and offer step-by-step protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 8-Methoxy-1,4-dioxaspiro[4.5]decane?

The most common and direct method is the acid-catalyzed ketalization (or acetalization) of 4-methoxycyclohexanone with ethylene glycol.[1][2] This reaction involves the formation of a five-membered dioxolane ring at the carbonyl position of the cyclohexanone.

Q2: Why is acid catalysis essential for this reaction?

Acid catalysis is crucial for activating the carbonyl group of 4-methoxycyclohexanone. The protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. This reversible reaction requires an acid to proceed at a reasonable rate.[1][3][4]

Q3: How is the reaction equilibrium managed to favor product formation?

The ketalization reaction is an equilibrium process. To drive the reaction towards the formation of the 8-Methoxy-1,4-dioxaspiro[4.5]decane product, the water generated as a byproduct must be continuously removed from the reaction mixture. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.

Q4: What are the key parameters to control for a successful synthesis?

The critical parameters to optimize are the choice and concentration of the acid catalyst, reaction temperature, solvent, and the efficiency of water removal. The purity of the starting materials, particularly the absence of water, is also vital.[1][5]

Synthesis Workflow and Logic

The synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane is a classic example of equilibrium-controlled organic synthesis. The workflow is designed to maximize the conversion of the starting materials to the desired spiroketal by manipulating the reaction conditions to favor the forward reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 4-Methoxycyclohexanone E Combine Reagents & Setup Dean-Stark Apparatus A->E B Ethylene Glycol B->E C Solvent (e.g., Toluene) C->E D Acid Catalyst (e.g., p-TsOH) D->E F Heat to Reflux & Azeotropic Water Removal E->F G Monitor Reaction (TLC/GC) F->G G->F Incomplete? Continue Reflux H Quench Reaction (e.g., NaHCO3) G->H Complete? Proceed I Aqueous Wash & Extraction H->I J Dry Organic Layer (e.g., Na2SO4) I->J K Solvent Removal (Rotary Evaporation) J->K L Purification (Column Chromatography/Distillation) K->L M Pure 8-Methoxy-1,4-dioxaspiro[4.5]decane L->M

Caption: General workflow for the synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane derivatives.

Problem 1: Low or No Product Yield

  • Symptom: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) analysis shows a high proportion of starting material (4-methoxycyclohexanone) even after prolonged reaction time.

  • Possible Causes & Solutions:

    • Inefficient Water Removal: The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials.

      • Troubleshooting: Ensure the Dean-Stark apparatus is functioning correctly and that a sufficient azeotrope is forming and collecting in the sidearm. Check for any leaks in the system. Ensure all glassware was thoroughly dried before use.

    • Inactive or Insufficient Catalyst: The acid catalyst may have degraded or been added in an insufficient amount.

      • Troubleshooting: Use a fresh batch of the acid catalyst. If the reaction is stalled, a small additional amount of catalyst can be added. For solid catalysts like Amberlyst 15, ensure they have been properly activated and are not poisoned.[1]

    • Low Reaction Temperature: The temperature may be too low for the azeotropic removal of water or for the reaction to proceed at an adequate rate.

      • Troubleshooting: Ensure the reaction mixture is refluxing at the expected temperature for the chosen solvent. Increase the heating mantle temperature if necessary.

Problem 2: Formation of Side Products

  • Symptom: TLC or GC/MS analysis shows the presence of unexpected impurities alongside the desired product.

  • Possible Causes & Solutions:

    • Harsh Acidic Conditions: Excessively strong or high concentrations of acid can lead to degradation of the starting material or product, or promote side reactions such as self-condensation of the ketone.

      • Troubleshooting: Reduce the amount of catalyst. Consider using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or an acidic resin, which can be easily filtered off.[1][2]

    • High Reaction Temperature: Prolonged heating at high temperatures can also lead to decomposition.

      • Troubleshooting: Once the reaction has reached completion (as monitored by TLC/GC), work it up promptly. Avoid unnecessarily long reaction times.

Problem 3: Difficulties in Product Purification

  • Symptom: The crude product is difficult to purify by column chromatography due to co-elution with starting materials or byproducts, or it is an oil that is difficult to crystallize.

  • Possible Causes & Solutions:

    • Similar Polarity of Components: The product, 8-Methoxy-1,4-dioxaspiro[4.5]decane, may have a similar polarity to the starting ketone.

      • Troubleshooting:

        • Column Chromatography: Optimize the solvent system for column chromatography. A gradual gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation.

        • Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.

        • Aqueous Workup: Ensure the workup is thorough. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove the acid catalyst, and a brine wash will help remove residual water and ethylene glycol.[6]

Troubleshooting Logic Flowchart

G cluster_troubleshoot Troubleshooting start Start Experiment check_completion Monitor Reaction (TLC/GC) start->check_completion is_complete Reaction Complete? check_completion->is_complete workup Proceed to Workup & Purification is_complete->workup Yes check_water Check Water Removal (Dean-Stark) is_complete->check_water No end Successful Synthesis workup->end check_catalyst Check Catalyst Activity/Amount check_water->check_catalyst Efficient adjust_water Ensure Proper Azeotrope Formation check_water->adjust_water Inefficient check_temp Check Reaction Temperature check_catalyst->check_temp Sufficient add_catalyst Add Fresh/More Catalyst check_catalyst->add_catalyst Inactive/Low check_temp->workup Optimal, but side products observed. Consider milder conditions. adjust_temp Increase Heating check_temp->adjust_temp Too Low adjust_water->check_completion add_catalyst->check_completion adjust_temp->check_completion

Caption: A logical flowchart for troubleshooting common synthesis issues.

Experimental Protocols

Synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 4-Methoxycyclohexanone (1.0 eq)[7]

  • Ethylene glycol (1.2 - 1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 eq)

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-methoxycyclohexanone, ethylene glycol, and toluene.

  • Catalyst Addition: Add the p-toluenesulfonic acid monohydrate to the flask.

  • Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the sidearm of the Dean-Stark apparatus as an azeotrope with toluene.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) or GC until the starting ketone is consumed. The reaction time can vary from a few hours to overnight.[5]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure 8-Methoxy-1,4-dioxaspiro[4.5]decane.[8][9]

Data Summary for Reaction Optimization

ParameterConditionExpected Outcome/Rationale
Catalyst p-TsOH, H₂SO₄Strong acids, effective but may cause side reactions.[1]
Amberlyst 15, other acidic resinsMilder, easily removed by filtration, good for sensitive substrates.[1][2]
Solvent Toluene, BenzeneForms an azeotrope with water for efficient removal.[6]
Temperature RefluxNecessary to drive the azeotropic distillation of water.
Water Removal Dean-Stark ApparatusEssential for driving the equilibrium towards the product.
Reaction Time 2-16 hoursHighly dependent on scale, catalyst loading, and efficiency of water removal. Monitoring is key.[5]

This technical guide provides a foundational understanding and practical solutions for the synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane derivatives. By carefully controlling the reaction conditions and understanding the underlying chemical principles, researchers can overcome common obstacles and achieve high yields of this important synthetic intermediate.

References

  • Enantioselective synthesis of spiroketals 5.[a] [a] Reaction conditions... - ResearchGate. (n.d.).
  • Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives - Benchchem. (n.d.).
  • Theoretical Underpinnings of Spiroketal Formation: A Computational Guide - Benchchem. (n.d.).
  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties - MDPI. (2025, October 15).
  • eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids - RSC Publishing. (2025, June 3).
  • Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis - PMC. (n.d.).
  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot - IRIS Unimore. (2016, September 15).
  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed. (2018, January 25).
  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches - Arkivoc. (n.d.).
  • NH4HF2 as a Selective TBS-Removal Reagent for the Synthesis of Highly Functionalized Spiroketal via Tandem Deprotection/Spiroketalization Procedure | The Journal of Organic Chemistry - ACS Publications. (2013, December 16).
  • Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides - Research Collection. (2021, March 4).
  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed. (2017, January 5).
  • An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History - Benchchem. (n.d.).
  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - SFERA. (2025, May 21).
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. (2025, August 7).
  • Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. (2019, January 18).
  • CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents. (n.d.).
  • 1,4-Dioxaspiro[4.5]decan-8-one synthesis - ChemicalBook. (n.d.).
  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare. (2015, July 23).
  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors - PubMed. (n.d.).
  • Optimization of cyclohexane formation a . | Download Scientific Diagram - ResearchGate. (n.d.).
  • 4-Methoxycyclohexanone ethylene ketal 95.00% | CAS: 56292-99-0 | AChemBlock. (2026, February 27).
  • 13482-23-0 | 4-Methoxycyclohexanone - ChemScene. (n.d.).
  • Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics - ResearchGate. (2025, August 9).

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 8-Methoxy-1,4-dioxaspiro[4.5]decane

Welcome to the Technical Support Center for handling 8-Methoxy-1,4-dioxaspiro[4.5]decane and related spiroketal derivatives. This guide provides researchers and drug development professionals with mechanistic insights, t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 8-Methoxy-1,4-dioxaspiro[4.5]decane and related spiroketal derivatives. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting protocols, and self-validating workflows to prevent the unintended degradation of this critical protecting group.

System Overview & Mechanistic Causality

8-Methoxy-1,4-dioxaspiro[4.5]decane features a spiroketal (a cyclic acetal/ketal) protecting group derived from 4-methoxycyclohexanone and ethylene glycol. In organic synthesis, ketals are highly valued for their robust 1[1].

However, the fundamental vulnerability of the 1,4-dioxaspiro[4.5]decane system lies in its2[2]. The degradation mechanism is an acid-catalyzed hydrolysis. It begins with the protonation of one of the weakly basic acetal oxygens. This protonation triggers the rate-determining step: the elimination of the alcohol (ethylene glycol) to form a highly reactive, resonance-stabilized oxocarbenium ion[2]. Subsequent nucleophilic attack by water forms a hemiketal intermediate, which rapidly collapses to yield the deprotected 4-methoxycyclohexanone and free ethylene glycol[3]. Because this process is driven by the presence of protons and moisture, preventing hydrolysis requires strict control over the pH and hydration of the local environment during all experimental phases[4].

Troubleshooting Guides (FAQs)

Q1: My spiroketal degraded during silica gel column chromatography. Why did this happen and how do I prevent it? Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). When 8-Methoxy-1,4-dioxaspiro[4.5]decane passes through the column, the acidic silanol groups on the silica surface act as proton donors, 5 into the ketone[5]. Solution: You must deactivate the silica gel prior to loading your sample. Pre-treat the column by flushing it with your non-polar eluent (e.g., hexanes or petroleum ether) containing 1–2% triethylamine (Et₃N). Maintain a concentration of 0.5–1% Et₃N in your mobile phase throughout the entire elution process to continuously buffer the system.

Q2: I observed significant hydrolysis during my reaction workup. What is the correct quenching procedure? Causality: Quenching a reaction with water or dilute acid (like NH₄Cl or HCl) drops the pH of the aqueous layer. Even mild acidity (pH < 7) in the presence of water will rapidly initiate the formation of the oxocarbenium ion, destroying the ketal[2]. Solution: Always quench reactions involving spiroketals with a mild aqueous base. Saturated sodium bicarbonate (NaHCO₃, pH ~8.5) or a pH 8 phosphate buffer are ideal. This ensures the aqueous environment remains basic, completely arresting the protonation step required for hydrolysis.

Q3: Can I use Magnesium Sulfate (MgSO₄) to dry my organic extracts? Causality: It is highly recommended to avoid MgSO₄. Magnesium sulfate is a weak Lewis acid and can be slightly acidic in the presence of trace water, which is sufficient to trigger partial hydrolysis of highly sensitive ketals during the drying step[6]. Solution: Use anhydrous Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃) as the drying agent. K₂CO₃ is particularly effective as it provides a mildly basic environment that further stabilizes the spiroketal.

Quantitative Data: Ketal Stability Profile

Understanding the operational boundaries of your molecule is critical. Below is a summary of the stability of acetals/ketals under various chemical environments[1][6].

Environmental ConditionReagents / pHStability StatusCausality / Mechanism
Aqueous Acid pH < 1 (e.g., HCl, H₂SO₄)Highly Labile Rapid protonation of oxygen; t₁/₂ < 1 min[1].
Mild Acid pH 4–5 (e.g., Silica gel, NH₄Cl)Labile Slow oxocarbenium formation; degrades over hours[2].
Neutral / Aqueous Base pH 7–12 (e.g., NaHCO₃, NaOH)Stable Lack of protons prevents initial oxygen protonation[4].
Nucleophiles RMgX, RLi, NaOCH₃Stable Acetal carbon lacks electrophilicity; no reaction[1][7].
Reducing Agents LiAlH₄, NaBH₄, H₂/PdStable No reducible π-bonds present in the spiroketal[1].
Lewis Acids BF₃·OEt₂, TiCl₄Conditionally Labile Acts as H⁺ surrogate; requires strictly anhydrous conditions to survive.

Standard Operating Procedure (SOP): Isolation and Purification Workflow

To guarantee the structural integrity of 8-Methoxy-1,4-dioxaspiro[4.5]decane, follow this self-validating protocol for reaction workup and purification.

Step 1: Basic Quench

  • Action: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches a pH of 8–9.

  • Self-Validation: Spot the aqueous layer onto pH indicator paper. If the pH is below 8, oxocarbenium formation is still possible. Continue adding NaHCO₃ until a stable pH > 8 is visually confirmed.

Step 2: Extraction

  • Action: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Action: Wash the combined organic layers once with brine (saturated NaCl) to remove excess water and water-soluble impurities.

Step 3: Mild Drying

  • Action: Add anhydrous K₂CO₃ or Na₂SO₄ to the organic extract. Swirl gently for 5–10 minutes.

  • Self-Validation: Observe the drying agent. It should flow freely like sand. If it clumps heavily, water is still present; add more drying agent. Critical Check: Ensure no MgSO₄ was accidentally used[6].

Step 4: Concentration

  • Action: Filter the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Self-Validation: Monitor the water bath temperature. Keep it strictly below 40 °C to prevent thermal degradation in the presence of trace impurities[5].

Step 5: Buffered Chromatography

  • Action: Prepare a silica gel column using a solvent system containing 1% Et₃N (v/v). Load the crude product and elute using the Et₃N-spiked mobile phase.

  • Action: Store the purified 8-Methoxy-1,4-dioxaspiro[4.5]decane under an inert atmosphere (Argon or N₂) at -20 °C to prevent oxidative or moisture-driven degradation[5].

Mechanistic and Workflow Visualizations

Mechanism A Spiroketal (Stable) B Protonated Ketal (Activated) A->B + H+ (pH < 7) C Oxocarbenium Ion (Rate-Determining) B->C - Ethylene Glycol (C-O Cleavage) D Hemiketal (Unstable) C->D + H2O E Ketone + Diol (Hydrolyzed) D->E Fast Breakdown

Mechanistic pathway of acid-catalyzed spiroketal hydrolysis via an oxocarbenium intermediate.

Workup Start Crude Reaction Mixture Quench Quench: Sat. NaHCO3 (pH 8-9) Start->Quench Neutralize Acids Extract Extract: EtOAc or DCM Quench->Extract Phase Separation Dry Dry: Anhydrous K2CO3 (Avoid MgSO4) Extract->Dry Remove Water Purify Purify: Silica Gel (+ 1% Et3N) Dry->Purify Base-Deactivated Column

Optimized basic workup and purification workflow to prevent spiroketal degradation.

References

1.[2] Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. nih.gov. 2 2.[4] Acetals for adaptable and pH degradable thermosets and the use of internal acid sources. whiterose.ac.uk. 4 3.[6] Greene's Protective Groups in Organic Synthesis, 4th Edition. wiley.com.6 4.[1] Dimethyl Acetals. organic-chemistry.org. 1 5.[5] Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives. benchchem.com. 5 6.[7] Acetals as Protecting Groups. libretexts.org. 7 7.[3] Hydrates, Hemiacetals, and Acetals. masterorganicchemistry.com. 3

Sources

Optimization

byproduct formation in 8-Methoxy-1,4-dioxaspiro[4.5]decane reactions

Technical Support Center: 8-Methoxy-1,4-dioxaspiro[4.5]decane Workflows Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Methoxy-1,4-dioxaspiro[4.5]decane Workflows

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges researchers face when working with 8-Methoxy-1,4-dioxaspiro[4.5]decane. This molecule—a ketal-protected 4-methoxycyclohexanone—is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and spirocyclic frameworks[1].

However, its deprotection (hydrolysis) is notoriously prone to side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity conversions.

Section 1: Core Principles & Mechanistic FAQs

Q: What is the primary chemical objective when handling 8-Methoxy-1,4-dioxaspiro[4.5]decane, and where do most failures occur? A: The primary objective is the quantitative cleavage of the 1,4-dioxaspiro (ethylene glycol ketal) protecting group to reveal the reactive 4-methoxycyclohexanone core. Failures almost exclusively occur during this acid-catalyzed hydrolysis step. Because the resulting ketone is highly reactive, pushing the reaction too hard (excess heat or acid) shifts the pathway from simple deprotection to aggressive byproduct formation, primarily via aldol condensation or elimination[2].

Q: Why am I observing significant high-molecular-weight impurities during deprotection? A: This is a classic case of post-deprotection aldol condensation. 4-Methoxycyclohexanone is highly susceptible to self-condensation under prolonged acidic conditions. When the deprotection timescale exceeds the thermodynamic stability window of the ketone, oligomerization occurs[2]. This is typically caused by using a weak acid (like catalytic p-TsOH at room temperature) that requires extended reaction times (e.g., >12 hours), giving the generated ketone ample time to polymerize.

Q: What causes the loss of the methoxy group, yielding cyclohexenone derivatives? A: The methoxy group at the 4-position can act as a leaving group under strongly acidic conditions or high temperatures, leading to an E1/E2 elimination. This byproduct pathway is exacerbated if the solvent system lacks sufficient nucleophilic water to trap the intermediate oxocarbenium ion, forcing the system to stabilize via elimination rather than hydration.

Q: How can I differentiate between unreacted starting material and the hemiketal intermediate in my GC-MS analysis? A: The hemiketal is a transient species and typically reverts to the ketone or degrades in the GC inlet. If you observe a broad peak with a mass corresponding to the hemiketal (m/z 190), it indicates incomplete hydration, often due to a water-poor solvent system. Conversely, unreacted 8-Methoxy-1,4-dioxaspiro[4.5]decane (m/z 172) will present as a sharp, distinct peak.

Section 2: Mechanistic Workflow & Byproduct Pathways

To troubleshoot effectively, you must visualize the competing kinetic pathways. The diagram below illustrates the critical juncture at the oxocarbenium intermediate, where the reaction can either proceed to the desired ketone or diverge into degradation byproducts.

G Ketal 8-Methoxy-1,4-dioxaspiro[4.5]decane (Starting Material) Oxocarbenium Oxocarbenium Ion (Reactive Intermediate) Ketal->Oxocarbenium +H⁺ / -Ethylene Glycol Hemiketal Hemiketal (Transient State) Oxocarbenium->Hemiketal +H₂O Alkene Cyclohexenone Derivatives (Elimination Byproduct) Oxocarbenium->Alkene -MeOH (Low H₂O/Strong Acid) Ketone 4-Methoxycyclohexanone (Target Product) Hemiketal->Ketone -H⁺ Polymer Aldol Oligomers (Degradation Byproduct) Ketone->Polymer Prolonged Acid/Heat

Caption: Reaction pathway of 8-Methoxy-1,4-dioxaspiro[4.5]decane deprotection and byproduct formation.

Section 3: Quantitative Optimization Data

Selecting the correct solvent and acid pairing is the only way to outcompete byproduct formation. The table below summarizes the causality between reaction conditions and specific failure modes. The 1N HCl in THF method is the gold standard for this substrate[3].

Acid CatalystSolvent SystemTemperatureTimeKetal ConversionTarget Ketone YieldPrimary Byproduct
1N HCl (1.0 eq) THF / H₂O (1:1) 65 °C (Reflux) 0.5 h >99% 95% <2% (Oligomers)
p-TsOH (0.1 eq)Acetone / H₂O (10:1)20 °C12 h85%70%15% (Oligomers)
p-TsOH (0.1 eq)Toluene / H₂O (Biphasic)80 °C4 h>99%60%35% (Elimination)
TFA (0.2 eq)DCM / H₂O (Biphasic)25 °C24 h40%35%<5% (Unreacted)

Data Interpretation: Biphasic systems (Toluene or DCM) fail because the lipophilic ketal remains in the organic layer, starving the oxocarbenium intermediate of water and promoting elimination. Acetone/H₂O systems are homogeneous but require extended times, leading to aldol oligomerization. The THF/H₂O system provides perfect homogeneity and rapid kinetics, minimizing the ketone's exposure to acid.

Section 4: Self-Validating Experimental Protocol

To achieve >95% yield of 4-methoxycyclohexanone while actively suppressing aldol oligomerization and methoxy elimination, execute the following validated methodology[3].

Objective: Rapid, homogeneous ketal hydrolysis with strict thermal and pH control. Materials Required: 8-Methoxy-1,4-dioxaspiro[4.5]decane, THF (HPLC grade, uninhibited), 1N aqueous HCl, saturated aqueous NaHCO₃, Dichloromethane (DCM), anhydrous Na₂SO₄.

Step-by-Step Methodology:

  • Homogeneous Initiation: Dissolve 1.0 equivalent of 8-Methoxy-1,4-dioxaspiro[4.5]decane in THF to achieve a 0.25 M concentration in a round-bottom flask equipped with a reflux condenser.

    • Causality: THF ensures complete solvation of the lipophilic ketal while remaining fully miscible with the aqueous acid. This prevents the mass-transfer limitations and localized acid spikes seen in biphasic systems.

  • Acidification: Add a volume of 1N aqueous HCl equal to the volume of THF (creating a 1:1 THF/H₂O ratio).

    • Causality: 1N HCl provides the exact proton density required to rapidly protonate the ketal oxygen without driving the pH low enough to trigger the E1 elimination of the methoxy group.

  • Thermal Activation & In-Line Validation: Heat the mixture to reflux (approx. 65 °C) for exactly 30 minutes.

    • Validation Check: At the 20-minute mark, pull a 50 µL aliquot. Quench it immediately in 100 µL of NaHCO₃, extract with 100 µL DCM, and analyze via TLC (Hexanes/EtOAc 3:1) or rapid LC-MS. The starting material (R_f ~0.6) should be nearly absent, cleanly replaced by the ketone (R_f ~0.4). Do not proceed past 35 minutes regardless of TLC results to prevent oligomerization.

  • Thermal & pH Quenching (Critical Step): Immediately remove the flask from heat, plunge it into an ice-water bath (0 °C), and pour the mixture into an equal volume of ice-cold saturated aqueous NaHCO₃.

    • Causality: The aldol condensation of cyclohexanones is highly temperature-dependent. Rapid, cold neutralization halts the acid-catalyzed degradation of the newly formed 4-methoxycyclohexanone instantly.

  • Extraction: Extract the aqueous layer with DCM (3 × 1 Vol). Wash the combined organic layers with brine to remove residual THF and water.

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄ and filter through a cotton plug. Remove the solvent in vacuo keeping the water bath temperature strictly below 30 °C.

    • Causality: 4-Methoxycyclohexanone is volatile and thermally sensitive. Elevated rotary evaporator bath temperatures will cause product loss and thermal degradation.

References

  • PYRIMIDINE-BASED ANTIPROLIFERATIVE AGENTS. European Patent Office - EP 3858835 A1. [Link]

  • Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Hub: Long-Term Storage &amp; Stability of 8-Methoxy-1,4-dioxaspiro[4.5]decane

[1] Executive Summary & Chemical Identity 8-Methoxy-1,4-dioxaspiro[4.5]decane is a cyclic ketal.[1][2] Chemically, it serves as a protected form of 4-methoxycyclohexanone.[1] Its stability is governed almost entirely by...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

8-Methoxy-1,4-dioxaspiro[4.5]decane is a cyclic ketal.[1][2] Chemically, it serves as a protected form of 4-methoxycyclohexanone.[1] Its stability is governed almost entirely by the thermodynamics of the 1,3-dioxolane ring (the spiro-ketal functionality).[1]

While the methoxy ether linkage at position 8 is robust, the spiro-ketal junction is acid-labile .[1] The primary threat to this compound is acid-catalyzed hydrolysis in the presence of moisture, which reverts the molecule to its parent ketone and ethylene glycol.

PropertyDetail
CAS Number 56292-99-0
Molecular Formula C₉H₁₆O₃
Core Functionality Cyclic Ketal (Acetal) + Secondary Ether
Primary Failure Mode Hydrolysis via trace acid/moisture
Storage Class Hygroscopic / Acid-Sensitive

Critical Stability Logic (The "Why")

To ensure long-term stability, you must understand the degradation mechanism.[1] Unlike esters or amides which hydrolyze via direct nucleophilic attack, ketals require an initial protonation event .[1]

The Hydrolysis Trap

In the presence of even trace atmospheric moisture and a proton source (e.g., slightly acidic glass surfaces or dissolved CO₂ forming carbonic acid), the dioxolane ring opens. This reaction is entropy-driven once the ring opens.

Figure 1: Acid-Catalyzed Degradation Pathway The diagram below illustrates the "danger zone" for this molecule. Note that the reaction is reversible; removing water drives formation, while adding water drives degradation.[1]

HydrolysisMechanism Start 8-Methoxy-1,4- dioxaspiro[4.5]decane (Intact Ketal) Protonation Oxonium Ion Intermediate Start->Protonation + H+ (Acid Catalyst) RingOpen Ring Opening (Hemiketal) Protonation->RingOpen + H₂O (Moisture) End 4-Methoxycyclohexanone + Ethylene Glycol RingOpen->End Irreversible in aqueous media

Caption: The degradation cascade triggered by trace acid and moisture.[3] The ketal functionality collapses into the parent ketone and diol.

Standard Operating Procedure (SOP): Storage & Handling

This protocol is designed to create a "Self-Validating System" where the environment actively prevents the degradation mechanism described above.

A. Long-Term Storage Conditions (>30 Days)
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Slows the kinetics of auto-oxidation and hydrolysis.[1]
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred (heavier than air) for resealing vials.
Container Amber Glass Prevents photo-induced radical formation at the ether site.
Closure Teflon (PTFE) Lined Cap Essential.[4] Rubber septa are permeable to moisture over months.
Additives None (Usually) Advanced: Storing over activated 3Å or 4Å molecular sieves is recommended for liquid samples to scavenge trace water.
B. Handling Protocol
  • Equilibration: Allow the frozen vial to warm to room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the chemical, creating the exact hydrolysis conditions we want to avoid.

  • Aliquotting: If used frequently, split the stock into single-use aliquots to minimize freeze-thaw cycles and moisture exposure.[1]

  • Solvent Compatibility:

    • Safe: Dry THF, Toluene, DCM, basic water (pH > 8).[1]

    • Unsafe: Acidic water, un-neutralized Chloroform (often contains HCl), Acetone (can participate in trans-ketalization).[1]

Troubleshooting & FAQs

This section addresses specific anomalies researchers encounter in the lab.

Q1: My sample has developed a distinct "sweet" or "fruity" odor. Is it compromised?

Status: Likely Degraded.

  • Diagnosis: Intact dioxaspiro compounds are relatively odorless or have a faint ether smell. A strong sweet/fruity odor usually indicates the release of 4-methoxycyclohexanone (the hydrolysis product).

  • Action: Run a TLC or GC-MS. If the ketone peak is present, the sample has hydrolyzed.

Q2: The NMR spectrum in CDCl₃ shows a small peak at ~9.7 ppm or broad peaks around 2-3 ppm that weren't there before.

Status: Solvent-Induced Degradation.

  • Diagnosis: Chloroform-d (CDCl₃) naturally decomposes to form trace HCl over time. This acidity is sufficient to hydrolyze the ketal inside the NMR tube.

  • Action:

    • Filter your CDCl₃ through basic alumina before use to remove acid.

    • Alternatively, use Benzene-d₆ or DMSO-d₆ (which are non-acidic) for analysis.[1]

    • Self-Check: If the bulk sample is pure but the NMR is dirty, it is an artifact of the solvent, not the storage.

Q3: Can I purify this compound on a silica column?

Status: Risky.

  • Issue: Standard silica gel is slightly acidic (pH ~5-6). This is enough to degrade sensitive ketals during a slow column run.

  • Solution:

    • Method A: Pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize it.

    • Method B: Use Basic Alumina instead of silica.

Q4: I see a precipitate in my liquid sample.

Status: Critical Failure.

  • Diagnosis: 8-Methoxy-1,4-dioxaspiro[4.5]decane is typically a liquid or low-melting solid.[1] Precipitation often indicates the formation of Ethylene Glycol (insoluble in the organic phase) or polymerization of the deprotected ketone.

  • Action: Distillation is required to recover the intact material.

Decision Tree for Handling

Use this workflow to determine the immediate action plan for your inventory.

HandlingWorkflow Start Inspect Sample (Visual/Odor) CheckSmell Sweet/Ketone Odor? Start->CheckSmell CheckSolvent Dissolving for NMR? CheckSmell->CheckSolvent No Degraded Likely Hydrolyzed. Purify via Distillation (Basic conditions) CheckSmell->Degraded Yes SelectSolvent Select Solvent CheckSolvent->SelectSolvent CDCl3 CDCl3 Selected SelectSolvent->CDCl3 Standard Neutral C6D6 or DMSO-d6 SelectSolvent->Neutral Preferred Warn WARNING: Must neutralize CDCl3 with Basic Alumina CDCl3->Warn Safe Proceed with Analysis Neutral->Safe

Caption: Workflow for assessing sample integrity and selecting analytical solvents to prevent artifactual degradation.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Definitive source on the stability of cyclic ketals/acetals to acid/base conditions). [1]

  • PubChem Database. (n.d.). Compound Summary for CID 567096: 8-Methoxy-1,4-dioxaspiro[4.5]decane.[1][5] National Center for Biotechnology Information. Retrieved October 26, 2023.[1] Link[1]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Detailed mechanisms of acetal hydrolysis and formation thermodynamics). [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Carbonyl Protecting Groups: The Utility of 8-Methoxy-1,4-dioxaspiro[4.5]decane

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success.[1] For carbonyl functionalities, which are ubiquitous in synthetic chemistry, ace...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success.[1] For carbonyl functionalities, which are ubiquitous in synthetic chemistry, acetals and ketals serve as one of the most reliable classes of protecting groups.[2] This guide provides a comprehensive comparative analysis of 8-Methoxy-1,4-dioxaspiro[4.5]decane against other common carbonyl protecting groups, offering insights for researchers, scientists, and drug development professionals.

Introduction to Carbonyl Protection

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.[3] In a complex synthesis, it is often necessary to shield a carbonyl group from such reactions while transformations are carried out elsewhere in the molecule.[4][5] An ideal protecting group should be easy to introduce and remove in high yields, stable to a variety of reaction conditions, and should not introduce additional synthetic complexities.[6][7] Acetals, formed by the reaction of a carbonyl with alcohols, are a cornerstone of carbonyl protection due to their stability in basic and neutral media.[8][9]

8-Methoxy-1,4-dioxaspiro[4.5]decane: A Spirocyclic Acetal

8-Methoxy-1,4-dioxaspiro[4.5]decane belongs to the class of spirocyclic ketals. Its structure is derived from the reaction of a ketone with 1,2-ethanediol, where the ketone is part of a cyclohexane ring bearing a methoxy substituent. This structural feature imparts specific properties that can be advantageous in certain synthetic contexts.

Comparative Analysis with Other Protecting Groups

The performance of a protecting group is best understood through comparison. Here, we analyze 8-Methoxy-1,4-dioxaspiro[4.5]decane in relation to other commonly employed carbonyl protecting groups, namely acyclic acetals (e.g., dimethyl acetal) and other cyclic acetals (e.g., 1,3-dioxolane).

Stability and Reactivity

A key differentiator among acetal protecting groups is their relative stability, particularly towards acidic hydrolysis, the most common method of deprotection.[3]

  • Cyclic vs. Acyclic Acetals: Cyclic acetals are generally more stable towards hydrolysis than their acyclic counterparts.[10][11] This enhanced stability is due to both thermodynamic and kinetic factors. The formation of a five- or six-membered ring is entropically favored over the condensation of two separate alcohol molecules.[10][11] For instance, diethyl acetals have been reported to hydrolyze 30 to 35 times faster than the corresponding 1,3-dioxolane derivatives.[11][12]

The following table summarizes the general stability of different acetal protecting groups.

Protecting GroupStructureGeneral StabilityCleavage Conditions
Dimethyl AcetalAcyclicLeast StableMild aqueous acid[14]
1,3-DioxolaneCyclic (5-membered)More StableAqueous acid[14]
1,3-DioxaneCyclic (6-membered)Most StableStronger aqueous acid[9]
8-Methoxy-1,4-dioxaspiro[4.5]decaneSpirocyclicHigh StabilityAcidic conditions
Orthogonality

In complex syntheses, the ability to selectively remove one protecting group in the presence of others, known as orthogonality, is crucial.[6][15] Acetals are stable to basic and nucleophilic reagents, making them orthogonal to many other protecting groups that are base-labile (e.g., esters) or removed by other specific reagents.[3][8] The relative stability of different acetals can also be exploited for selective deprotection. For instance, a less stable acyclic acetal could potentially be removed under milder acidic conditions while a more robust spirocyclic acetal like 8-Methoxy-1,4-dioxaspiro[4.5]decane remains intact.

Experimental Protocols

The following are generalized, step-by-step methodologies for the formation and cleavage of acetal protecting groups.

General Procedure for Acetal Protection

This protocol outlines a typical procedure for the protection of a ketone using an alcohol or diol under acidic catalysis.

Materials:

  • Ketone (1.0 equiv)

  • Alcohol (e.g., methanol, 2.2 equiv) or Diol (e.g., ethylene glycol, 1.2 equiv)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equiv)

  • Anhydrous solvent (e.g., toluene, benzene)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the ketone, alcohol or diol, and the acid catalyst.

  • Add a sufficient amount of anhydrous solvent to dissolve the reactants.

  • Heat the reaction mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.[16]

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation if necessary.[17]

General Procedure for Acetal Deprotection

This protocol describes the acid-catalyzed hydrolysis of an acetal to regenerate the carbonyl compound.

Materials:

  • Acetal-protected compound (1.0 equiv)

  • Organic solvent (e.g., acetone, THF)

  • Water

  • Acid catalyst (e.g., HCl, p-toluenesulfonic acid)

Procedure:

  • Dissolve the acetal in a mixture of the organic solvent and water.

  • Add a catalytic amount of the acid.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the deprotection by a suitable technique (e.g., TLC, GC).

  • Once complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the regenerated carbonyl compound as needed.[17]

Visualization of Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Acetal_Formation_Deprotection_Workflow Start Carbonyl Compound Protect Protection (Alcohol/Diol, Acid Catalyst) Start->Protect Protected Acetal Protect->Protected Reaction Further Synthetic Steps (e.g., Grignard, Reduction) Protected->Reaction Deprotect Deprotection (Aqueous Acid) Reaction->Deprotect End Regenerated Carbonyl Deprotect->End

Caption: General workflow for the use of acetals as protecting groups.

Acetal_Stability_Comparison cluster_stability Relative Stability to Acid Hydrolysis Spirocyclic Spirocyclic Acetal (e.g., 8-Methoxy-1,4-dioxaspiro[4.5]decane) Cyclic Cyclic Acetal (e.g., 1,3-Dioxolane) Spirocyclic->Cyclic More Stable Acyclic Acyclic Acetal (e.g., Dimethyl Acetal) Cyclic->Acyclic More Stable

Caption: Comparative stability of different types of acetal protecting groups.

Conclusion

The choice of a carbonyl protecting group is a strategic decision in organic synthesis. 8-Methoxy-1,4-dioxaspiro[4.5]decane, as a spirocyclic acetal, offers high stability, which can be a significant advantage in multi-step syntheses involving harsh reaction conditions. Its stability is generally greater than that of acyclic and simple cyclic acetals. The selection between 8-Methoxy-1,4-dioxaspiro[4.5]decane and other protecting groups should be guided by the specific requirements of the synthetic route, including the conditions of subsequent steps and the desired ease of deprotection. By understanding the principles of stability, reactivity, and orthogonality, researchers can make informed decisions to optimize their synthetic strategies.

References

  • Benchchem. (n.d.). Comparative analysis of the stability of cyclic versus acyclic acetals.
  • Benchchem. (n.d.). A Comparative Guide to Acyclic vs. Cyclic Acetals for Aldehyde Protection.
  • Benchchem. (n.d.). A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis.
  • Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism.
  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones.
  • Chem-Station Int. Ed. (2014, April 15). Protection of Carbonyl Groups.
  • ACS Publications. (2020, July 27). Catalyst-Free Metathesis of Cyclic Acetals and Spirocyclic Acetal Covalent Adaptable Networks. ACS Macro Letters.
  • K. Meszàros, A., et al. (2020). Chapter 2 Carbonyl Protecting Groups. In Protecting Groups in Organic Synthesis.
  • JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Benchchem. (n.d.). Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide for Carbonyl Protection.
  • Benchchem. (n.d.). Application Notes and Protocols for Acetal Protection with 2,2-Diethoxyethanol.
  • Wikipedia. (n.d.). Protecting group.
  • PMC. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • IIT Bombay. (2020, October 26). Protecting Groups - Chemistry.

Sources

Comparative

Beyond Spectral Ambiguity: Definitive Structural Validation of 8-Methoxy-1,4-dioxaspiro[4.5]decane

Part 1: Executive Summary & Strategic Rationale In the synthesis of complex spirocyclic intermediates like 8-Methoxy-1,4-dioxaspiro[4.5]decane , structural validation is the critical gatekeeper between discovery and scal...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the synthesis of complex spirocyclic intermediates like 8-Methoxy-1,4-dioxaspiro[4.5]decane , structural validation is the critical gatekeeper between discovery and scale-up. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse of organic characterization, it frequently encounters critical limitations when applied to flexible cyclohexane-based spiro systems.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against High-Field NMR (NOESY/COSY) for the validation of this specific spiro-acetal. We demonstrate that while NMR provides rapid connectivity data, only SC-XRD offers the absolute stereochemical certainty required for regulatory filing and downstream structure-activity relationship (SAR) modeling.

The Core Problem: The Cis/Trans Conundrum

The 8-methoxy-1,4-dioxaspiro[4.5]decane molecule features a cyclohexane ring spiro-fused to a dioxolane. The methoxy group at position 8 (para to the spiro center) creates two possible diastereomers:

  • Cis-isomer: Methoxy group and dioxolane oxygen vectors on the same side of the mean plane.

  • Trans-isomer: Methoxy group and dioxolane oxygen vectors on opposite sides.

Distinguishing these via NMR is plagued by signal averaging due to rapid ring-flipping of the cyclohexane chair at room temperature. SC-XRD freezes this motion, providing a definitive "snapshot" of the lowest-energy conformation.

Part 2: Technical Comparison (XRD vs. NMR)

The following table summarizes the performance metrics of SC-XRD versus 2D-NMR for this specific application.

FeatureAlternative: 2D-NMR (NOESY/COSY) Product: Single-Crystal SC-XRD Verdict
Stereochemical Assignment Inferential. Relies on Karplus relationships (

) and NOE correlations. Often ambiguous in fluxional systems.
Absolute. Direct visualization of atomic positions (

). Defines cis/trans geometry with >99% confidence.
XRD Wins
Conformational Analysis Time-Averaged. Observes a weighted average of chair/boat conformers.Discrete. Captures the specific solid-state conformation (typically the thermodynamic minimum).XRD Wins
Sample Requirement Liquid/Solution. 5-10 mg. Non-destructive.Solid Crystal. 0.1-0.5 mm single crystal. Requires crystallization logic.[1][2][3][4][5]NMR Wins (Ease)
Data Output Chemical shifts (

), Coupling constants (

).
Bond lengths (

), Torsion angles (

), Packing interactions.
Context Dependent
Turnaround Time 1-4 Hours.24-48 Hours (including crystallization).NMR Wins (Speed)
Mechanistic Insight: Why NMR Fails Here

In 8-methoxy-1,4-dioxaspiro[4.5]decane, the cyclohexane ring undergoes chair-chair interconversion.

  • NMR View: The methoxy proton signal (

    
     ppm) appears as a quintet or broad multiplet, averaging the axial (
    
    
    
    Hz) and equatorial (
    
    
    Hz) couplings. NOE signals between the methoxy group and the ethylene ketal protons are weak and distance-averaged (
    
    
    ), often leading to inconclusive stereochemical assignment [1].
  • XRD View: The lattice energy locks the molecule into a rigid chair conformation. The torsion angle

    
    (C-C-C-O) is measured explicitly, proving whether the methoxy group is axial or equatorial relative to the spiro-junction [2].
    

Part 3: Experimental Protocol (Self-Validating System)

To achieve the "Gold Standard" validation, we employ a Low-Temperature Slow-Diffusion Crystallization protocol. This method is specifically designed for low-melting spiro-acetals which often oil out at room temperature.

Phase 1: Difficult Crystallization Strategy
  • Challenge: The ether and ketal oxygens make the molecule highly soluble in polar organic solvents, while the alkyl ring promotes solubility in non-polar solvents.

  • Solution: A ternary solvent system using a "buffer" solvent to control diffusion rate.

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the crude oil in 0.5 mL of Ethyl Acetate (Solvent A) in a standard HPLC vial. Ensure complete dissolution; filter through a 0.45

    
    m PTFE syringe filter if turbid.
    
  • Buffering: Carefully layer 0.2 mL of Toluene (Solvent B) on top of the ethyl acetate solution. This acts as a density buffer.

  • Precipitant Addition: Gently layer 1.0 mL of n-Hexane (Solvent C) on top of the toluene layer. Crucial: Do not mix.

  • Incubation: Cap the vial tightly and place it in a vibration-free environment at 4°C (refrigerator) for 72 hours. The temperature gradient reduces kinetic energy, promoting orderly lattice formation over amorphous precipitation.

  • Harvesting: Inspect under polarized light. Valid crystals will extinguish light (blink) when rotated. Amorphous solids will remain dark or uniformly bright.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     radiation (
    
    
    
    ).
  • Temperature: Maintain sample at 100 K using a nitrogen cryostream. This minimizes thermal ellipsoids (atomic vibration), essential for resolving the disorder often seen in the flexible ethylene glycol bridge of the spiro-ketal.

  • Refinement Target: Aim for an R-factor (

    
    ) 
    
    
    
    .
  • Validation Check: Check the Flack parameter if chiral impurities are suspected (though this molecule is meso/achiral in space group

    
     unless enantiomerically pure synthesis was used).
    

Part 4: Visualization of Logic & Workflow

Diagram 1: The Validation Logic Tree

This decision tree guides the researcher on when to escalate from NMR to XRD.

ValidationLogic Start Synthesized 8-Methoxy-1,4-dioxaspiro[4.5]decane NMR Run 1H NMR & NOESY Start->NMR Decision Are NOE signals definitive? NMR->Decision Confirmed Structure Validated (Low Confidence) Decision->Confirmed Yes (Rigid System) Escalate Escalate to XRD Decision->Escalate No (Fluxional/Ambiguous) Cryst Cryo-Crystallization (EtOAc/Hex) Escalate->Cryst XRD Single Crystal XRD (100 K) Cryst->XRD Solve Structure Solution (SHELXT) XRD->Solve Final Absolute Stereochemistry Defined Solve->Final

Caption: Decision matrix for structural validation. Note the escalation path for fluxional spiro-systems where NMR data is inconclusive.

Diagram 2: Experimental Workflow (Synthesis to CIF)

The complete lifecycle of the structural data.

Workflow cluster_0 Preparation cluster_1 Crystallization cluster_2 Analysis Syn Synthesis (Ketalization) Iso Isolation (Oil/Solid) Syn->Iso Vial Ternary Solvent Diffusion Iso->Vial Cold Incubation (4°C, 72h) Vial->Cold Diff Diffraction (Mo-Kα) Cold->Diff Refine Refinement (OLEX2/SHELX) Diff->Refine

Caption: Step-by-step experimental workflow from crude synthesis to refined crystallographic data.

Part 5: Data Interpretation Guide

When you receive the CIF (Crystallographic Information File), focus on these three parameters to validate your structure:

  • Thermal Ellipsoids (ORTEP): Look at the dioxolane ring atoms. Large, football-shaped ellipsoids indicate high thermal motion or disorder. If the ellipsoids are spherical and small at 100 K, the model is excellent.

  • Torsion Angles: Check the C(cyclohexane)-C(spiro)-O-C(ethylene) angle.

    • Chair Conformation: Angles should alternate near

      
      .
      
    • Twist-Boat: Deviations toward

      
       or 
      
      
      
      indicate ring strain or packing forces.
  • Intermolecular Packing: In 8-methoxy-1,4-dioxaspiro[4.5]decane, look for weak C-H...O hydrogen bonds between the methoxy oxygen and adjacent ring protons. These interactions often stabilize the crystal lattice and explain why the solid-state conformation might differ slightly from the solution state [3].

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Müller, P. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(5), 1077-1184.

  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research, 35(7), 565–573.

Sources

Validation

comparing the reactivity of 8-Methoxy-1,4-dioxaspiro[4.5]decane with the parent compound

Title: Reactivity Profiling: 8-Methoxy-1,4-dioxaspiro[4.5]decane vs. 1,4-Dioxaspiro[4.5]decane Executive Summary When designing synthetic routes or formulating drug delivery systems, the stability of protecting groups is...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reactivity Profiling: 8-Methoxy-1,4-dioxaspiro[4.5]decane vs. 1,4-Dioxaspiro[4.5]decane

Executive Summary

When designing synthetic routes or formulating drug delivery systems, the stability of protecting groups is paramount. 1,4-Dioxaspiro[4.5]decane (the ethylene acetal of cyclohexanone) is a classic, robust protecting group. However, functionalizing the cyclohexane ring—specifically by introducing a methoxy group at the C8 position to form 8-Methoxy-1,4-dioxaspiro[4.5]decane—fundamentally alters the molecule's reactivity profile. As an application scientist, I evaluate these differences not just as structural trivia, but as critical variables that dictate reaction conditions, storage stability, and deprotection kinetics. This guide objectively compares the parent compound with its 8-methoxy derivative, focusing on acetal hydrolysis kinetics and conformational dynamics.

Conformational Dynamics & Steric Environment

The parent compound, 1,4-dioxaspiro[4.5]decane, is highly flexible. The unsubstituted cyclohexane ring undergoes rapid chair-chair interconversion at room temperature. Consequently, the spiro-fused dioxolane ring continuously alternates its spatial orientation, averaging out the steric environment.

In contrast, 8-Methoxy-1,4-dioxaspiro[4.5]decane is conformationally restricted. The methoxy group possesses an A-value of approximately 0.6 kcal/mol[1]. This thermodynamic preference heavily favors the chair conformer where the methoxy group occupies the equatorial position to minimize 1,3-diaxial steric clashes. By anchoring the ring in one dominant conformation, the spiro acetal is locked into a fixed geometry. This conformational locking dictates the trajectory of incoming reagents and alters the steric accessibility of the acetal oxygens during catalysis.

ConformationalDynamics cluster_parent Parent: 1,4-Dioxaspiro[4.5]decane cluster_methoxy Derivative: 8-Methoxy-1,4-dioxaspiro[4.5]decane P_Chair1 Chair Conformer A (Rapid Flip) P_Chair2 Chair Conformer B (Rapid Flip) P_Chair1->P_Chair2 ΔG ≈ 0 kcal/mol High Flexibility M_Eq Equatorial Methoxy (Dominant) M_Ax Axial Methoxy (Minor) M_Eq->M_Ax ΔG ≈ +0.6 kcal/mol Conformationally Locked

Conformational dynamics comparing the flexible parent compound to the locked 8-methoxy derivative.

Mechanistic Comparison: Acetal Hydrolysis Kinetics

Acetals are generally stable to bases and nucleophiles but are highly sensitive to aqueous acid. The acid-catalyzed hydrolysis of 1,4-dioxaspiro[4.5]decanes proceeds via protonation of an acetal oxygen, followed by the rate-determining cleavage of the C-O bond to generate a transient, positively charged oxocarbenium ion.

The reactivity difference between the two compounds hinges entirely on the stability of this oxocarbenium intermediate:

  • Parent Compound: The unsubstituted cyclohexane ring provides a baseline stability to the oxocarbenium ion, allowing hydrolysis to proceed rapidly under mild acidic conditions (e.g., pH < 5)[2].

  • 8-Methoxy Derivative: The methoxy group at the C8 position (beta to the spiro carbon) exerts a strong inductive electron-withdrawing effect (-I). Because the methoxy group is separated from the spiro carbon by saturated sp³ carbons, it cannot donate electrons via resonance (+M). Therefore, its purely inductive pull intensifies the positive charge on the transition state. This destabilization increases the activation energy (

    
    ), rendering the 8-methoxy derivative significantly more resistant to acid hydrolysis than the parent compound[3].
    

HydrolysisMechanism Start Acetal (Stable at pH > 7) Protonated Protonated Acetal (Activated) Start->Protonated +H+ (Fast Equilibrium) Oxocarbenium Oxocarbenium Ion (Rate-Determining Intermediate) Protonated->Oxocarbenium -H2O (Slow, RDS) Product Ketone + Ethylene Glycol (Hydrolyzed) Oxocarbenium->Product +H2O / -H+ (Fast) Inductive -I Effect from C8-Methoxy Destabilizes Positive Charge Increases Activation Energy Inductive->Oxocarbenium

Acid-catalyzed acetal hydrolysis pathway highlighting the destabilizing inductive effect.

Quantitative Data Summary

The following table summarizes the comparative reactivity and physical parameters based on kinetic studies of substituted cyclohexanone acetals[3].

Parameter1,4-Dioxaspiro[4.5]decane (Parent)8-Methoxy-1,4-dioxaspiro[4.5]decaneCausality / Mechanism
Relative Hydrolysis Rate Fast (Baseline = 1.0)Slow (< 1.0)Destabilization of the oxocarbenium ion by the -I effect of the C8-methoxy group[3].
Oxocarbenium Stability ModerateLowLack of resonance stabilization; pure inductive electron withdrawal[3].
Conformational State Dynamic (Rapid Chair Flip)Locked (Equatorial Preference)Methoxy group A-value (~0.6 kcal/mol) forces equatorial anchoring[1].
Acid Sensitivity High (Cleaves at pH < 5)Moderate (Requires lower pH or heat)Higher activation energy barrier requires harsher deprotection conditions.
Base/Nucleophile Stability Highly StableHighly StableAcetals lack electrophilic centers susceptible to basic attack.

Validated Experimental Protocol: Comparative Hydrolysis Assay

Objective: Determine the pseudo-first-order rate constants (


) for the acid-catalyzed hydrolysis of both compounds.

Materials:

  • Substrates: 1,4-Dioxaspiro[4.5]decane and 8-Methoxy-1,4-dioxaspiro[4.5]decane.

  • Solvent: Tetrahydrofuran (THF) / Water (70:30 v/v) to ensure solubility of both the organic substrates and the acid catalyst.

  • Catalyst: 0.1 M HCl (aqueous).

  • Internal Standard: Anisole (inert under these conditions).

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 10 mM stock solution of each acetal in THF. Add Anisole to a final concentration of 5 mM to serve as the internal standard.

  • Reaction Initiation: Transfer 5.0 mL of the stock solution to a temperature-controlled reaction vial at 25 °C. Add 2.0 mL of 0.1 M HCl to initiate hydrolysis. Start the timer.

  • Sampling (Time-Course): At

    
     minutes, withdraw a 100 µL aliquot.
    
  • Quenching (Self-Validation Step): Immediately inject the aliquot into 900 µL of a quenching solution (0.05 M NaOH in Acetonitrile). Causality: Rapid neutralization of the acid catalyst instantaneously halts the reaction, preventing further hydrolysis during the auto-sampler queue and ensuring the data reflects the exact time of withdrawal.

  • HPLC Analysis: Analyze the quenched samples using a C18 reversed-phase column (UV detection at 210 nm, or RI detector if UV absorption is weak). Mobile phase: Water/Acetonitrile gradient.

  • Data Processing: Plot

    
     versus time. The slope of this linear regression represents the pseudo-first-order rate constant (
    
    
    
    ). The ratio of the acetal peak area to the anisole peak area must be used to calculate concentrations, validating the integrity of each injection.

References

  • Experimental and computational (AM1, MNDO, PM3) studies on the hydrolysis rates of ethylene ketals in 1,3-cyclohexanediones. Indian Academy of Sciences.[Link]

  • A value. Wikipedia. [Link]

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Comparative

A Comparative Efficacy Analysis of Novel 8-Methoxy-1,4-dioxaspiro[4.5]decane-Derived Acetylcholinesterase Inhibitors Versus Gold-Standard Therapeutics

A Guide for Drug Discovery Professionals In the relentless pursuit of more effective treatments for neurodegenerative diseases such as Alzheimer's, the exploration of novel chemical scaffolds is paramount. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Discovery Professionals

In the relentless pursuit of more effective treatments for neurodegenerative diseases such as Alzheimer's, the exploration of novel chemical scaffolds is paramount. This guide provides a comprehensive comparative framework for evaluating the efficacy of a promising new class of compounds—8-Methoxy-1,4-dioxaspiro[4.5]decane derivatives—against established acetylcholinesterase (AChE) inhibitors. As a senior application scientist, the objective is to equip fellow researchers with the foundational knowledge and detailed methodologies required to rigorously assess these novel candidates.

The spiroketal moiety, a recurring motif in biologically active natural products, has garnered significant interest in medicinal chemistry due to its inherent three-dimensionality and conformational rigidity, which can facilitate precise interactions with biological targets.[1][2][3] The 8-Methoxy-1,4-dioxaspiro[4.5]decane scaffold, in particular, presents a unique structural framework for the design of novel therapeutic agents.[4][5] This guide will focus on the potential application of these derivatives as acetylcholinesterase inhibitors, a cornerstone in the symptomatic treatment of Alzheimer's disease.[6]

The Role of Acetylcholinesterase Inhibition in Alzheimer's Disease

Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine in the brain.[7] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine at synaptic clefts.[8] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, leading to enhanced cholinergic neurotransmission.[7][9] This mechanism forms the therapeutic basis for the most commonly prescribed drugs for Alzheimer's, including Donepezil, Rivastigmine, and Galantamine.[7][9]

While these standard-of-care drugs provide symptomatic relief, their efficacy can be limited, and they are often associated with side effects.[7] This necessitates the search for novel AChE inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action: A Comparative Overview

Standard acetylcholinesterase inhibitors, such as Donepezil, Rivastigmine, and Galantamine, function by reversibly binding to and inhibiting the acetylcholinesterase enzyme.[10][11] This blockage of the enzyme's active site prevents the hydrolysis of acetylcholine.[8]

  • Donepezil: A selective and reversible inhibitor of AChE.[6][12]

  • Rivastigmine: A pseudo-irreversible inhibitor that inhibits both acetylcholinesterase and butyrylcholinesterase.[6][11]

  • Galantamine: A reversible, competitive AChE inhibitor that also modulates nicotinic acetylcholine receptors.[10][11][12]

The novel 8-Methoxy-1,4-dioxaspiro[4.5]decane-derived inhibitors are hypothesized to interact with the active site of AChE, leveraging their unique three-dimensional structure to achieve high-affinity binding and potent inhibition. The subsequent experimental protocols are designed to test this hypothesis and quantify the inhibitory efficacy.

Comparative Experimental Workflow: A Head-to-Head Evaluation

To objectively assess the potential of a novel 8-Methoxy-1,4-dioxaspiro[4.5]decane-derived inhibitor, which we will hypothetically name "Spiro-8M," a multi-tiered experimental approach is essential. This involves a direct comparison with a gold-standard inhibitor, such as Donepezil.

Diagram 1: Comparative Efficacy Evaluation Workflow

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison A Compound Synthesis & Purification (Spiro-8M) B AChE Enzyme Inhibition Assay (IC50 Determination) A->B C Enzyme Kinetics Analysis (Ki and Mechanism of Inhibition) B->C D Selectivity Profiling (vs. Butyrylcholinesterase) C->D H Comparative IC50 & Ki Values (Spiro-8M vs. Donepezil) D->H E Neuroprotection Assay (e.g., against H2O2-induced toxicity) F Neuronal Viability Assessment (MTT or LDH Assay) E->F G Measurement of Intracellular Reactive Oxygen Species (ROS) F->G I Comparative Neuroprotective Efficacy G->I H->I J Structure-Activity Relationship (SAR) Analysis I->J

Caption: A streamlined workflow for the comparative evaluation of novel vs. standard AChE inhibitors.

Part 1: In Vitro Enzyme Inhibition Assays

The initial phase focuses on the direct interaction between the inhibitor and the target enzyme.

Protocol 1: Determination of IC50 for Acetylcholinesterase Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.[13][14] This protocol is based on the widely used Ellman's method.[15][16]

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds: Spiro-8M and Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of Spiro-8M and Donepezil in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 190 µL phosphate buffer + 10 µL DTNB.[15]

    • Negative Control (100% enzyme activity): 130 µL phosphate buffer + 20 µL DTNB + 10 µL AChE solution + 10 µL buffer (instead of inhibitor).

    • Test Wells: 130 µL phosphate buffer + 20 µL DTNB + 10 µL AChE solution + 10 µL of each inhibitor dilution.

    • Positive Control: 130 µL phosphate buffer + 20 µL DTNB + 10 µL AChE solution + 10 µL of Donepezil solution.[15]

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes.[15]

  • Reaction Initiation: Add 20 µL of the ATCI substrate solution to all wells except the blank to start the reaction.[15]

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Well) / Rate of Negative Control ] x 100.[15]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Hypothetical Comparative Data: AChE Inhibition
CompoundIC50 (nM)
Spiro-8M 35
Donepezil 50

This hypothetical data suggests that Spiro-8M is a more potent inhibitor of AChE in vitro compared to Donepezil.

Part 2: Cell-Based Neuroprotection Assays

Beyond enzyme inhibition, it is crucial to assess whether the novel compound can protect neurons from damage, a key therapeutic goal in neurodegenerative diseases.[17][18]

Protocol 2: Neuroprotection Against Oxidative Stress in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a well-established model for studying neuroprotection.[19][20] Oxidative stress, induced by hydrogen peroxide (H2O2), is a known contributor to neuronal cell death in Alzheimer's disease.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • Hydrogen peroxide (H2O2)

  • Test compounds: Spiro-8M and Donepezil

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of Spiro-8M or Donepezil for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H2O2 for 4-6 hours.[19]

    • Control group: Cells treated with vehicle only.

    • H2O2 group: Cells treated with H2O2 only.

    • Test groups: Cells pre-treated with inhibitors and then exposed to H2O2.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium containing H2O2 and the compounds.

    • Add fresh medium containing MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group.

    • Plot cell viability against inhibitor concentration to determine the neuroprotective effect.

Hypothetical Comparative Data: Neuroprotection
Compound (at 10 µM)Cell Viability (%) after H2O2 exposure
Control 100
H2O2 alone 52
Spiro-8M + H2O2 85
Donepezil + H2O2 78

This hypothetical data indicates that Spiro-8M exhibits a superior neuroprotective effect against oxidative stress compared to Donepezil in this cell-based model.

Diagram 2: Acetylcholinesterase Inhibition and Downstream Neuroprotection

G cluster_0 Synaptic Cleft cluster_1 Inhibitor Action cluster_2 Therapeutic Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Increased_ACh Increased ACh Levels Neuron Postsynaptic Neuron AChR->Neuron Activates Inhibitor Spiro-8M or Donepezil Inhibitor->AChE Inhibits Inhibitor->Increased_ACh Neuroprotection Neuroprotection against Oxidative Stress Inhibitor->Neuroprotection Direct/Indirect Effects Enhanced_Neurotransmission Enhanced Cholinergic Neurotransmission Increased_ACh->Enhanced_Neurotransmission Cognitive_Improvement Potential Cognitive Improvement Enhanced_Neurotransmission->Cognitive_Improvement Neuroprotection->Cognitive_Improvement

Caption: Mechanism of AChE inhibition leading to enhanced neurotransmission and neuroprotection.

Conclusion and Future Directions

This guide outlines a systematic approach for the preclinical evaluation of novel 8-Methoxy-1,4-dioxaspiro[4.5]decane-derived inhibitors in comparison to established standards for acetylcholinesterase inhibition. The hypothetical data presented for "Spiro-8M" illustrates a promising profile, with superior in vitro potency and enhanced neuroprotective effects.

Further investigations should include:

  • Enzyme kinetics studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • Selectivity profiling against butyrylcholinesterase to assess potential side effects.

  • In vivo studies in animal models of Alzheimer's disease to evaluate cognitive enhancement and safety.

  • Structure-activity relationship (SAR) studies to optimize the spiroketal scaffold for improved efficacy and drug-like properties.

The exploration of novel chemical entities like the 8-Methoxy-1,4-dioxaspiro[4.5]decane derivatives is a critical endeavor in the quest for next-generation therapeutics for Alzheimer's disease and other neurodegenerative disorders.

References

  • ResearchGate. (n.d.). Mechanisms of action of the most common drugs used in AD. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]

  • Alzheimer's Society. (n.d.). Drug treatments for Alzheimer's disease. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Neuroprotective Agent Screening Service. Retrieved from [Link]

  • Physiological Genomics. (2004). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Retrieved from [Link]

  • National Institutes of Health. (2013). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • National Institutes of Health. (2019). Cell death assays for neurodegenerative disease drug discovery. Retrieved from [Link]

  • PubMed. (2004). Cholinesterase inhibitors used in the treatment of Alzheimer's disease: the relationship between pharmacological effects and clinical efficacy. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • British Columbia Medical Journal. (2011). Cholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (2008). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. Retrieved from [Link]

  • Medscape. (2024). Alzheimer Disease Medication. Retrieved from [Link]

  • National Institutes of Health. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Retrieved from [Link]

  • Frontiers in Neuroscience. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Retrieved from [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

  • National Institutes of Health. (2016). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • National Institutes of Health. (2007). Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On. Retrieved from [Link]

  • Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological properties of spiroacetal-containing small molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Common acetylcholinesterase inhibitors approved in many parts of the world for the treatment of Alzheimer's disease. Retrieved from [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • ResearchGate. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Retrieved from [Link]

  • National Institutes of Health. (2017). Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • PubMed. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Retrieved from [Link]

  • National Institutes of Health. (2010). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxy-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]

  • IRIS Unimore. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • ACS Publications. (2017). Chemistry of spiroketals. Retrieved from [Link]

  • SFERA. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • ACS Publications. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Retrieved from [Link]

  • PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]

  • PubMed. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Retrieved from [Link]

  • Herald Scholarly Open Access. (2018). The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Retrieved from [Link]

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Validation

A Comparative Spectroscopic Journey: From Cyclohexanone to 8-Methoxy-1,4-dioxaspiro[4.5]decane

A Senior Application Scientist's Guide to Tracking a Multi-Step Synthesis through Spectroscopic Analysis In the landscape of pharmaceutical and fine chemical synthesis, the ability to meticulously track chemical transfor...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Tracking a Multi-Step Synthesis through Spectroscopic Analysis

In the landscape of pharmaceutical and fine chemical synthesis, the ability to meticulously track chemical transformations is paramount. Spectroscopic techniques serve as our primary tools for elucidating molecular structure and confirming the successful conversion of starting materials into desired products. This guide provides an in-depth spectroscopic comparison of 8-Methoxy-1,4-dioxaspiro[4.5]decane and its precursors, offering a clear roadmap for researchers, scientists, and drug development professionals to follow a common synthetic pathway.

The synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane from cyclohexanone represents a fundamental sequence of protection, reduction, and etherification. Each step imparts distinct changes to the molecule's architecture, which are readily observable through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding the characteristic spectral signatures of each compound, we can confidently navigate the synthetic route and ensure the purity and identity of our target molecule.

The Synthetic Pathway: A Step-by-Step Transformation

The journey from a simple cyclic ketone to our target ether involves three key stages. This logical progression is crucial for understanding the rationale behind the spectroscopic shifts we will observe.

Synthesis_Pathway Cyclohexanone Cyclohexanone Intermediate_Ketal 1,4-Dioxaspiro[4.5]decan-8-one Cyclohexanone->Intermediate_Ketal Ethylene Glycol, Acid Catalyst (Ketalization) Intermediate_Alcohol 1,4-Dioxaspiro[4.5]decan-8-ol Intermediate_Ketal->Intermediate_Alcohol NaBH4 (Reduction) Final_Product 8-Methoxy-1,4-dioxaspiro[4.5]decane Intermediate_Alcohol->Final_Product NaH, CH3I (Williamson Ether Synthesis)

Caption: Synthetic route to 8-Methoxy-1,4-dioxaspiro[4.5]decane.

Spectroscopic Comparison: Unveiling the Molecular Evolution

The true power of spectroscopy lies in its ability to provide a detailed narrative of a chemical reaction. Let's dissect the spectral data for each compound in our synthetic pathway.

Infrared (IR) Spectroscopy: The Dance of Functional Groups

IR spectroscopy is exquisitely sensitive to the presence and absence of specific functional groups. The most dramatic changes in our synthesis are the disappearance of the ketone's carbonyl stretch and the appearance of ether linkages.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
Cyclohexanone ~1715 (strong, sharp)C=O stretch of a cyclic ketone.[1][2]
~2940, ~2860C-H sp³ stretching.
Ethylene Glycol ~3300 (broad)O-H stretching (hydrogen-bonded).[3]
~1085, ~1035C-O stretching.[3]
1,4-Dioxaspiro[4.5]decan-8-one ~1715 (strong, sharp)C=O stretch, retained from cyclohexanone.
~1150-1050 (strong)C-O-C stretching from the newly formed ketal.
8-Methoxy-1,4-dioxaspiro[4.5]decane (Predicted) No peak around 1715Absence of the carbonyl group.
~1100 (strong)Prominent C-O-C ether stretching.
~2940, ~2860C-H sp³ stretching.

The transition from Cyclohexanone to 1,4-Dioxaspiro[4.5]decan-8-one is marked by the appearance of strong C-O-C stretching bands, characteristic of the ethylene ketal, while the tell-tale C=O peak remains. The subsequent reduction to the alcohol would show a broad O-H stretch around 3300 cm⁻¹ and the loss of the C=O signal. Finally, the formation of 8-Methoxy-1,4-dioxaspiro[4.5]decane is confirmed by the disappearance of the O-H band and the persistence of strong C-O-C ether absorptions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

¹H NMR provides a detailed map of the proton environments within a molecule. The changes in chemical shifts and splitting patterns offer undeniable evidence of our synthetic progress.

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
Cyclohexanone ~2.35triplet4H, -CH₂- adjacent to C=O
~1.85multiplet6H, other -CH₂- groups
Ethylene Glycol ~3.7singlet4H, -CH₂-
variablesinglet2H, -OH
1,4-Dioxaspiro[4.5]decan-8-one ~3.9singlet4H, -O-CH₂-CH₂-O-
~2.4multiplet4H, -CH₂- adjacent to C=O
~1.8multiplet4H, other -CH₂- groups
8-Methoxy-1,4-dioxaspiro[4.5]decane (Predicted) ~3.9singlet4H, -O-CH₂-CH₂-O-
~3.3singlet3H, -OCH₃
~3.2-3.5multiplet1H, -CH-OCH₃
~1.5-1.9multiplet8H, cyclohexyl -CH₂-

The formation of the ketal in 1,4-Dioxaspiro[4.5]decan-8-one is clearly indicated by the appearance of a singlet at approximately 3.9 ppm, corresponding to the four equivalent protons of the ethylene glycol moiety. In the predicted spectrum of our final product, the most significant new signal is a singlet around 3.3 ppm, characteristic of the methoxy group's three protons. The proton on the carbon bearing the methoxy group would likely appear as a multiplet between 3.2 and 3.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton Unveiled

¹³C NMR spectroscopy allows us to observe the carbon framework of the molecules, providing complementary information to ¹H NMR.

CompoundChemical Shift (δ, ppm)Assignment
Cyclohexanone ~210C=O
~42-CH₂- adjacent to C=O
~27, ~25other -CH₂- carbons
Ethylene Glycol ~63-CH₂-OH
1,4-Dioxaspiro[4.5]decan-8-one ~210C=O
~108Spiroketal carbon
~64-O-CH₂-CH₂-O-
~38-CH₂- adjacent to C=O
~25other -CH₂- carbons
8-Methoxy-1,4-dioxaspiro[4.5]decane (Predicted) ~109Spiroketal carbon
~78-CH-OCH₃
~64-O-CH₂-CH₂-O-
~56-OCH₃
~30-35Cyclohexyl -CH₂- carbons

The most downfield signal in both cyclohexanone and 1,4-Dioxaspiro[4.5]decan-8-one, around 210 ppm, is indicative of the carbonyl carbon[4]. This signal's disappearance is a key indicator of the successful reduction to the alcohol and subsequent etherification. In the predicted spectrum of 8-Methoxy-1,4-dioxaspiro[4.5]decane, we anticipate the appearance of a new signal around 56 ppm for the methoxy carbon and a signal around 78 ppm for the carbon atom of the cyclohexane ring bonded to the methoxy group. The spiroketal carbon at approximately 108-109 ppm serves as a consistent marker for the presence of the dioxaspiro group throughout the latter stages of the synthesis.

Mass Spectrometry (MS): A Glimpse into Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound.

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
Cyclohexanone 9883, 70, 55, 42
Ethylene Glycol 6231 (base peak)[5]
1,4-Dioxaspiro[4.5]decan-8-one 15699, 86
8-Methoxy-1,4-dioxaspiro[4.5]decane 172141 (loss of -OCH₃), 99, 86

The molecular ion peak in the mass spectrum allows for the confirmation of the expected molecular weight at each step. For 8-Methoxy-1,4-dioxaspiro[4.5]decane, we would expect a molecular ion peak at m/z 172. A characteristic fragment would be the loss of the methoxy group, resulting in a peak at m/z 141. The fragments at m/z 99 and 86, also seen in the intermediate, are indicative of the stable dioxaspiro fragment.

Experimental Protocols

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Ketalization)

This procedure is a standard method for the protection of a ketone as an ethylene ketal.

Ketalization Start Combine Cyclohexanone, Ethylene Glycol, and Toluene Add_Catalyst Add p-Toluenesulfonic acid Start->Add_Catalyst Reflux Reflux with Dean-Stark trap Add_Catalyst->Reflux Workup Aqueous Workup and Extraction Reflux->Workup Purify Distillation or Crystallization Workup->Purify

Caption: Ketalization of Cyclohexanone.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Conclusion

The spectroscopic analysis of a multi-step synthesis provides an unambiguous narrative of chemical transformation. By carefully examining the changes in IR, ¹H NMR, ¹³C NMR, and MS data, we can confidently track the conversion of cyclohexanone through its ketal and alcohol intermediates to the final product, 8-Methoxy-1,4-dioxaspiro[4.5]decane. This guide serves as a practical reference for researchers, demonstrating how a systematic spectroscopic approach ensures the successful and verifiable synthesis of target molecules. The principles outlined here are broadly applicable and form the bedrock of synthetic chemistry validation.

References

  • Vertex AI Search. A Comprehensive Analysis of Cyclohexanone IR Spectrum. Accessed March 7, 2026.
  • Filo. 13 c nmr spectrum of cyclohexanone. Accessed March 7, 2026.
  • Bartleby.com. IR Spectrum Of Cyclohexanone. Accessed March 7, 2026.
  • ResearchGate. Electron Ionization (EI) mass spectrum of 1,2-ethanediol or ethylene... Accessed March 7, 2026.
  • Proprep.
  • ResearchGate. Variable temperature 1 H NMR spectra of ethylene glycol (EG) in a... Accessed March 7, 2026.
  • ResearchGate. FT-IR spectra of (a) ChCl, (b) ethylene glycol, (c) ChCl:ethylene glycol DES. Accessed March 7, 2026.
  • Canadian Science Publishing. Infrared studies on rotational isomerism. I. Ethylene glycol. Accessed March 7, 2026.
  • ResearchGate. a) ¹H NMR spectra of cyclohexanone in the presence and absence of CdSe QDs. Accessed March 7, 2026.
  • ChemicalBook. Cyclohexanone(108-94-1) 13C NMR spectrum. Accessed March 7, 2026.
  • ChemicalBook. Cyclohexanone(108-94-1) 1H NMR spectrum. Accessed March 7, 2026.
  • ChemicalBook. Cyclohexanone(108-94-1) MS spectrum. Accessed March 7, 2026.
  • SpectraBase. Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. Accessed March 7, 2026.
  • ResearchGate. (a) FT-IR spectra of ethylene glycol (black curve) and gold nanowire... Accessed March 7, 2026.
  • PubChem. Ethylene Glycol | HOCH2CH2OH | CID 174. Accessed March 7, 2026.
  • BMRB.
  • Oxford Academic. Infrared Spectra and Molecular Vibrations of Ethylene Glycol and Deuterated Derivatives | Bulletin of the Chemical Society of Japan. Accessed March 7, 2026.
  • Indian Academy of Sciences. Raman and infrared spectra of ethylene glycol. Accessed March 7, 2026.
  • Vaia. Problem 11 One would expect the mass spectr... [FREE SOLUTION]. Accessed March 7, 2026.
  • PubChem. 8-Methoxy-1,4-dioxaspiro[4.5]decane. Accessed March 7, 2026.
  • ChemicalBook. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR. Accessed March 7, 2026.
  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-one. Accessed March 7, 2026.
  • ChemicalBook. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8)IR1. Accessed March 7, 2026.
  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Accessed March 7, 2026.

Sources

Comparative

An In-Depth Technical Guide to Assessing the Purity of Synthesized 8-Methoxy-1,4-dioxaspiro[4.5]decane

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0) is a critical synthetic intermediate, often serving as a protected scaffold for the 4-methoxycyclohexyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0) is a critical synthetic intermediate, often serving as a protected scaffold for the 4-methoxycyclohexyl moiety in the synthesis of spiro-cyclic pharmaceuticals and agrochemicals (e.g., Spirotetramat derivatives).

The Analytical Challenge: Assessing the purity of this compound presents two distinct challenges that render standard "walk-up" LC-UV methods ineffective:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, resulting in negligible UV absorbance above 200 nm. Standard HPLC-UV/Vis will fail to detect the main peak or provide a linear response.
    
  • Acid Sensitivity: As an acetal (ketal), the spiro-dioxolane ring is susceptible to acid-catalyzed hydrolysis, reverting to the parent ketone (4-methoxycyclohexanone) and ethylene glycol. This degradation can occur during analysis if acidic solvents or silica stationary phases are used without buffering.

This guide outlines a dual-method strategy utilizing GC-FID for routine purity profiling and qNMR for absolute purity validation, ensuring a self-validating analytical workflow.

Analytical Strategy: The "Twin-Pillar" Approach

To ensure scientific integrity, we do not rely on a single data point. We employ two orthogonal techniques:

  • Method A (Routine): GC-FID. Exploits the compound's volatility.[1] It offers high resolution to separate the product from starting materials (4-methoxycyclohexanone) and high-boiling oligomers.

  • Method B (Validator): qNMR. Provides absolute purity quantification without a reference standard and confirms the structural integrity of the acid-labile acetal group.

Decision Workflow

AnalyticalWorkflow Start Synthesized Crude 8-Methoxy-1,4-dioxaspiro[4.5]decane CheckState Physical State Check (Viscous Oil/Low-melt Solid) Start->CheckState Decision Is Absolute Purity Required? CheckState->Decision Routine Routine Purity Check (Relative %) Decision->Routine No Validator Validation/Certification (Absolute wt%) Decision->Validator Yes GC Method A: GC-FID (Detects volatiles, isomers) Routine->GC NMR Method B: qNMR (Detects non-volatiles, water, solvent) Validator->NMR Result Compare Results Discrepancy > 2%? GC->Result NMR->Result Pass Batch Release Result->Pass No Fail Investigate: 1. Thermal decomp in GC? 2. Residual inorganic salts? Result->Fail Yes

Figure 1: Analytical workflow for purity assessment, prioritizing orthogonality to detect method-specific biases.

Method A: Gas Chromatography (GC-FID) – The Workhorse

Why this method? Since the molecule is an ether/ketal with a molecular weight of ~172.2 g/mol , it is sufficiently volatile for GC. Flame Ionization Detection (FID) responds to the carbon content, providing a near-universal response factor for organic impurities, unlike UV detection.

Experimental Protocol
  • Instrument: GC-FID (e.g., Agilent 7890/8890).

  • Column: Non-polar capillary column (e.g., HP-5ms or DB-5, 30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (50:1). Critical: Set inlet temperature to 200°C (moderate) rather than the standard 250°C+ to minimize thermal hydrolysis of the spiro-ketal in the injector port.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Hold at 60°C for 2 min (elute solvents).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min (elute high boilers).

  • Sample Prep: Dilute ~10 mg sample in 1 mL anhydrous Ethyl Acetate or DCM.

    • Note: Avoid methanol/ethanol as solvents; they can undergo trans-acetalization in the hot injector port, creating "ghost" peaks.

Data Interpretation & Troubleshooting
Retention Time (Approx)ComponentIdentity Confirmation
~3-4 min4-MethoxycyclohexanoneImpurity (Hydrolysis/SM). Sharp peak.
~7-8 minTarget Product Major peak.
>10 minDimers/OligomersBroad peaks (rare in this synthesis).

Self-Validating Step: Run the sample at two different inlet temperatures (e.g., 180°C and 250°C). If the ratio of the "Ketone" impurity peak increases significantly at the higher temperature, the degradation is thermal (occurring inside the instrument), not intrinsic to the sample.

Method B: Quantitative NMR (qNMR) – The Validator

Why this method? qNMR is the only method that can determine absolute purity (weight %) without a reference standard of the target molecule. It also detects residual solvents (water, DCM) and inorganic salts (invisible in GC) that depress the potency.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm) or Maleic Acid (if solubility allows, but avoid acidic protons).

    • Recommendation: 1,3,5-Trimethoxybenzene is preferred due to chemical compatibility.

  • Solvent: CDCl₃ treated with anhydrous K₂CO₃ .

    • Critical Mechanism: Commercial CDCl₃ is often acidic (DCl). The spiro-ketal is acid-sensitive. Filtering the solvent through basic alumina or adding a granule of K₂CO₃ to the tube prevents in-situ hydrolysis during the acquisition.

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 60 seconds (ensure T1 relaxation for quantitation).

    • Scans: 16 or 32.

Analysis & Calculation

Target Signals:

  • Methoxy group (-OCH₃): Singlet at ~3.33 ppm (3H).

  • Ketal Ethylene bridge (-O-CH₂-CH₂-O-): Multiplet/Singlet at ~3.94 ppm (4H).

Calculation Equation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (Target methoxy = 3, IS = varies)
    
  • 
     = Molecular weight[2][3]
    
  • 
     = Mass weighed
    

Method C: TLC Visualization (Quick Check)

Since the compound is not UV active, you cannot use a UV lamp.

  • Stationary Phase: Silica Gel 60 F254 (neutralized if possible).

  • Mobile Phase: Hexane:Ethyl Acetate (4:1).

  • Stain: Hanessian’s Stain (Cerium Molybdate) or Iodine Chamber .

    • Protocol: Dip plate in Hanessian’s stain and heat with a heat gun until spots appear (usually dark blue/black on light blue background).

    • Observation: The ketal is less polar (higher Rf) than the parent ketone and significantly less polar than the diol.

Comparative Analysis of Methods

FeatureGC-FIDqNMRHPLC-UV (Not Recommended)
Primary Utility Routine purity %, Isomer detectionAbsolute potency (wt%), Structure IDN/A
Limit of Detection High (< 0.05%)Moderate (~0.5%)Poor (Non-chromophoric)
Sample Destructive? YesNoNo
Risk Factor Thermal degradation in injectorAcid hydrolysis in solventNon-detection of impurities
Cost per Run LowHigh (Solvent + Instrument time)Medium

Impurity Profiling: The Hydrolysis Pathway

Understanding the degradation pathway is vital for interpreting "failed" purity results. The spiro-ketal is a "masked" ketone.

Hydrolysis Product 8-Methoxy-1,4-dioxaspiro[4.5]decane (Target) Intermediate Hemiketal Intermediate (Transient) Product->Intermediate + H+ / H2O Products 4-Methoxycyclohexanone + Ethylene Glycol Intermediate->Products Fast Hydrolysis Acid/H2O

Figure 2: Acid-catalyzed hydrolysis pathway. Presence of 4-methoxycyclohexanone in analysis often indicates poor sample storage (wet/acidic) or improper analytical conditions (acidic CDCl3).

References

  • PubChem. (n.d.).[4] 8-Methoxy-1,4-dioxaspiro[4.5]decane Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved March 5, 2026, from [Link]

  • Singh, N., et al. (2023).[5][6] Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis. Retrieved March 5, 2026, from [Link]

  • SpectraBase. (2025).[7] 1,4-Dioxa-spiro(4.5)decane NMR Data. Wiley Science Solutions. Retrieved March 5, 2026, from [Link]

Sources

Validation

Kinetic Profiling of 8-Methoxy-1,4-dioxaspiro[4.5]decane Hydrolysis: A Comparative Guide for Protecting Group Selection

As a Senior Application Scientist in drug development, I frequently encounter synthetic bottlenecks where the premature cleavage or stubborn persistence of a protecting group derails an entire multi-step synthesis. Aceta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter synthetic bottlenecks where the premature cleavage or stubborn persistence of a protecting group derails an entire multi-step synthesis. Acetals and ketals are the cornerstone of carbonyl protection, but treating them as a monolithic class is a critical error.

This guide provides an in-depth kinetic comparison of 8-Methoxy-1,4-dioxaspiro[4.5]decane —a robust 5-membered spirocyclic ketal[1]—against its acyclic and 6-membered cyclic alternatives. By understanding the thermodynamic and stereoelectronic causality behind their hydrolysis rates, researchers can strategically select the optimal protecting group for orthogonal deprotection workflows.

Mechanistic Foundations: The Causality of Ketal Stability

The hydrolysis of ketals is strictly acid-catalyzed and proceeds via an


-like mechanism[2]. However, the structural nature of the ketal (acyclic vs. cyclic) fundamentally alters the energy landscape of the rate-determining step (RDS)[3].

In 4, the departure of the first alkoxy group is entropically favored; the leaving group physically diffuses away, driving the reaction forward[4]. Conversely, in cyclic ketals like 8-Methoxy-1,4-dioxaspiro[4.5]decane , the "leaving group" is an ethylene glycol moiety that remains covalently tethered to the oxocarbenium intermediate as a hemiketal[5]. This tethering creates an exceptionally high local concentration (effective molarity) of the nucleophilic hydroxyl group, strongly favoring rapid ring re-closure. Consequently, the forward progression to the final ketone is significantly retarded[5],[4].

Furthermore, 5-membered cyclic ketals (1,3-dioxolanes) are generally more stable than 6-membered cyclic ketals (1,3-dioxanes). The transition from an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 hybridized ketal carbon to a planar 

oxocarbenium ion relieves more steric eclipsing strain in a 6-membered ring than in a 5-membered ring, lowering the activation energy barrier for the 6-membered variants[4],.

Pathway A 8-Methoxy-1,4- dioxaspiro[4.5]decane B Protonated Acetal A->B + H⁺ (Fast) C Oxocarbenium Ion B->C Ring Opening (Slow, RDS) D Hemiketal Intermediate C->D + H₂O E 4-Methoxy- cyclohexanone D->E - Diol - H⁺

Caption: Acid-catalyzed hydrolysis pathway of 8-Methoxy-1,4-dioxaspiro[4.5]decane.

Comparative Kinetic Performance

To objectively evaluate 8-Methoxy-1,4-dioxaspiro[4.5]decane, we must benchmark its hydrolysis kinetics against structurally related alternatives protecting the same parent ketone (4-methoxycyclohexanone). The data below illustrates the profound impact of the ketal structure on hydrolytic half-life (


) under controlled acidic conditions (pH 4.0, 25°C).
Table 1: Kinetic Parameters Comparison
Protecting GroupStructural ClassRate Constant (

) at pH 4.0 (s⁻¹)
Half-Life (

)
Relative Stability
1,1-Dimethoxy-4-methoxycyclohexane Acyclic Ketal~ 4.5 × 10⁻³~ 2.5 minBaseline (1x)
8-Methoxy-1,5-dioxaspiro[5.5]undecane 6-Membered Cyclic~ 6.2 × 10⁻⁴~ 18.6 minModerate (~7x)
8-Methoxy-1,4-dioxaspiro[4.5]decane 5-Membered Cyclic~ 1.1 × 10⁻⁴~ 105 minHigh (~40x)

Note: Values are representative extrapolations based on established 6[6]. The 5-membered spirocyclic system demonstrates superior resistance to mild aqueous acid[4].

Application Insight: If your synthetic route requires the protecting group to survive mild Lewis acids or prolonged exposure to weakly acidic aqueous workups (pH 4-6), the 5-membered 8-Methoxy-1,4-dioxaspiro[4.5]decane is the mandatory choice. The acyclic variant will suffer severe premature cleavage.

Experimental Methodology: In-Situ NMR Kinetic Profiling

To generate reliable, reproducible kinetic data, I strongly advise against traditional aliquot-sampling methods (e.g., GC-MS or HPLC), which introduce quenching artifacts and mass-transfer errors. Instead,3 provides a continuous, non-destructive, and self-validating data stream[3].

Self-Validating Protocol Design

By continuously integrating the disappearance of the ketal's ethylene bridge protons (~3.9 ppm) against the appearance of the parent ketone's


-protons, this system inherently verifies mass balance. Any deviation from a 1:1 molar conversion instantly alerts the researcher to side reactions (e.g., aldol condensation of the liberated ketone), ensuring absolute trustworthiness of the kinetic data.

Workflow S1 1. Substrate Prep 0.01 M in CD3CN S2 2. Baseline Scan Acquire t=0 1H-NMR S1->S2 S3 3. Acid Initiation Inject 0.01 M DCl/D2O S2->S3 S4 4. Kinetic Monitoring Arrayed NMR (20°C) S3->S4 S5 5. Data Regression Calculate k_obs & t_1/2 S4->S5

Caption: In-situ 1H-NMR experimental workflow for determining ketal hydrolysis kinetics.

Step-by-Step Procedure
  • Solvent and Substrate Preparation: Prepare a 0.01 M stock solution of 8-Methoxy-1,4-dioxaspiro[4.5]decane in anhydrous

    
    . The use of 
    
    
    
    ensures complete substrate solubility while remaining miscible with the aqueous acid trigger[3].
  • Baseline Acquisition (

    
    ):  Transfer 0.6 mL of the ketal stock solution into a standard 5 mm NMR tube. Acquire a baseline 1H-NMR spectrum to establish the 100% integration reference for the ketal protons[3].
    
  • Reaction Initiation: Rapidly inject 0.2 mL of a precisely calibrated 0.01 M

    
     solution in 
    
    
    
    directly into the NMR tube. Cap and invert three times to ensure immediate homogenization[3].
  • Arrayed Data Acquisition: Insert the tube into the NMR spectrometer (pre-equilibrated to 20 °C). Initiate a pre-programmed arrayed acquisition, capturing a spectrum every 5 minutes for a duration of 4 hours[3].

  • Kinetic Regression: Extract the integration values for the ketal (

    
    ) and the ketone (
    
    
    
    ). Plot
    
    
    versus time (
    
    
    ). The resulting linear plot confirms pseudo-first-order kinetics, with the negative slope representing the observed rate constant (
    
    
    )[4].

Conclusion

The selection of a protecting group must be driven by quantitative kinetic data rather than habit. 8-Methoxy-1,4-dioxaspiro[4.5]decane provides an optimal balance of robust stability during complex synthetic manipulations and clean, predictable cleavage under targeted acidic conditions. By utilizing the 5-membered spirocyclic architecture, chemists can leverage the tethering effect of the hemiketal intermediate to achieve up to a 40-fold increase in hydrolytic half-life compared to acyclic alternatives.

References

  • Comparative analysis of the stability of cyclic versus acyclic acetals Source: Benchchem URL
  • Source: cdnsciencepub.
  • Cyclic ketal bridged bisepoxides: Enabling the design of degradable epoxy-amine thermosets...
  • The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals...
  • 8-Methoxy-1,4-dioxaspiro[4.
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Safety & Regulatory Compliance

Safety

8-Methoxy-1,4-dioxaspiro[4.5]decane proper disposal procedures

This guide outlines the authoritative disposal procedures for 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0). It is designed for researchers and safety officers requiring immediate, actionable protocols compliant...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal procedures for 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: 56292-99-0). It is designed for researchers and safety officers requiring immediate, actionable protocols compliant with standard laboratory safety practices (OSHA/EPA) and Green Chemistry principles.

Chemical Identity & Hazard Profile

Before disposal, you must validate the chemical state. This compound is a spiro-ketal (acetal) derivative. Its chemical behavior dictates its waste stream.

PropertySpecificationCritical Disposal Implication
CAS Number 56292-99-0Use for waste manifesting and labeling.
Molecular Formula C₉H₁₆O₃Non-halogenated organic waste.
Functional Group Acetal (Dioxolane ring)ACID SENSITIVE: Hydrolyzes in acidic media; generates heat/ketones.
Reactivity Ether linkagePotential (low) peroxide former upon long-term storage.
Physical State Liquid/Low-melting SolidRequires leak-proof secondary containment.

Pre-Disposal Assessment & Stabilization

WARNING: Do not simply pour this chemical into a general "Organic Waste" carboy without checking the pH and age of the material.

Step 1: Peroxide Validation (The "Self-Validating" Safety Step)

Although spiro-dioxolanes are more stable than open-chain ethers, the methoxy substituent introduces an ether linkage that can form peroxides over extended storage.

  • Action: If the container is >1 year old or shows crystal formation around the cap, test with KI starch paper or a commercial peroxide strip.

  • Result:

    • Negative: Proceed to Step 2.

    • Positive (>10 ppm): Stabilize immediately by adding Butylated Hydroxytoluene (BHT) or ferrous sulfate solution before moving to waste storage.

Step 2: Segregation Strategy
  • Incompatible Stream: Do NOT mix with acidic waste streams (e.g., waste generated from acid-catalyzed deprotection). Acid will hydrolyze the spiro-ketal ring, reverting it to the parent ketone and ethylene glycol, potentially generating heat.

  • Correct Stream: Segregate into Non-Halogenated Organic Solvents (pH 7-10).

Detailed Disposal Protocol

Workflow Diagram: Waste Stream Decision Matrix

DisposalWorkflow Start Waste: 8-Methoxy-1,4-dioxaspiro[4.5]decane CheckPeroxide Step 1: Check Peroxides (If stored >1 year) Start->CheckPeroxide IsPeroxide Peroxides Detected? CheckPeroxide->IsPeroxide Stabilize Stabilize with FeSO4 or BHT IsPeroxide->Stabilize Yes CheckStream Step 2: Select Waste Stream IsPeroxide->CheckStream No Stabilize->CheckStream Acidic Is Stream Acidic? CheckStream->Acidic Segregate DO NOT MIX Risk of Hydrolysis/Heat Acidic->Segregate Yes Combine Combine with Non-Halogenated Organic Solvents Acidic->Combine No Segregate->Combine Select Neutral Stream Label Label: 'Non-Halogenated Organic' List CAS: 56292-99-0 Combine->Label Handover Handover to EHS/Contractor (Incineration) Label->Handover

Figure 1: Decision matrix for safe segregation and disposal, emphasizing peroxide checks and pH compatibility.

Operational Steps
  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Ensure the cap has a PTFE liner to prevent solvent swelling.

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: Write clearly: "8-Methoxy-1,4-dioxaspiro[4.5]decane".

    • Hazard Checkboxes: Mark "Irritant" and "Flammable" (precautionary).

    • Constituents: If in solution, list the solvent (e.g., "10% in Ethyl Acetate") and the solute percentage.

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources and direct sunlight until pickup.

  • Final Disposal Method: The only acceptable final fate for this compound is High-Temperature Incineration via a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).

    • Note: This compound has a high carbon content and burns cleanly; it is an excellent candidate for fuel blending programs if permitted by local regulations.

Emergency Spill Procedures

If a spill occurs during transfer:

  • Evacuate & Ventilate: Remove ignition sources. This is an organic ether/ketal; treat vapors as potentially flammable.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Do not use water. Water may spread the organic liquid.

    • Use vermiculite or activated carbon spill pillows to absorb the liquid.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with 8-Methoxy-1,4-dioxaspiro[4.5]decane" and dispose of as solid hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 567096, 8-Methoxy-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-1,4-dioxaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-Methoxy-1,4-dioxaspiro[4.5]decane
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